molecular formula C12H15NO2 B1267500 (2-Hydroxy-phenyl)-piperidin-1-yl-methanone CAS No. 2890-83-7

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Cat. No.: B1267500
CAS No.: 2890-83-7
M. Wt: 205.25 g/mol
InChI Key: PRRBIQSVUGRKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hydroxyphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRBIQSVUGRKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279925
Record name (2-Hydroxyphenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-83-7
Record name NSC14615
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Hydroxyphenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone (CAS 2890-83-7): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a heterocyclic organic compound that has garnered interest within the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the N-Benzoylpiperidine Moiety

This compound belongs to the N-benzoylpiperidine class of compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes N-benzoylpiperidine derivatives a rich source of lead compounds in drug discovery. The inherent properties of the piperidine ring, combined with the diverse functionalities that can be introduced via the benzoyl group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, incorporates an ortho-hydroxyl group on the phenyl ring. This seemingly simple addition has profound implications for its chemical behavior, introducing the potential for intramolecular hydrogen bonding, altering its electronic properties, and providing an additional site for derivatization. These features make it a particularly interesting building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 2890-83-7[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
IUPAC Name (2-hydroxyphenyl)(piperidin-1-yl)methanone[1]
Synonyms 2-(piperidine-1-carbonyl)phenol, N-(2-Hydroxybenzoyl)piperidine[1]
Melting Point 142-143 °CN/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.N/A

The molecular structure of this compound features a piperidine ring connected to a 2-hydroxyphenyl group through a carbonyl bridge. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the conformation of the molecule and its reactivity.

Synthesis and Purification

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the coupling of piperidine with salicylic acid using a suitable activating agent, or more directly, with salicyl chloride.

Synthesis_Pathway cluster_0 Route A: Two-Step (Activation) cluster_1 Route B: Direct Acylation SalicylicAcid Salicylic Acid ActivatingAgent Activating Agent (e.g., SOCl₂, DCC, HATU) SalicylicAcid->ActivatingAgent + Piperidine Piperidine TargetMolecule This compound Piperidine->TargetMolecule + Salicyl Chloride SalicylChloride Salicyl Chloride ActivatingAgent->SalicylChloride Intermediate

Caption: Proposed synthetic routes to this compound.

Representative Experimental Protocol (Amide Coupling)

This protocol is a generalized procedure based on common amide bond formation techniques. Researchers should optimize conditions for their specific setup.

Materials:

  • Salicylic acid

  • Piperidine

  • Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of salicylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of a coupling additive if necessary (e.g., DMAP). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: To the activated salicylic acid mixture, add piperidine (1.2 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Purification and Characterization Workflow

Purification_Workflow CrudeProduct Crude Reaction Mixture Filtration Filtration (if applicable) CrudeProduct->Filtration Extraction Aqueous Work-up (Acid/Base Washes) Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization PureProduct Pure this compound Characterization->PureProduct

Caption: A typical workflow for the purification and characterization of the target compound.

Spectroscopic Characterization

While a complete set of spectra for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.8-7.5 ppm for the four protons on the phenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling constants.

  • Piperidine Protons: The protons on the piperidine ring will likely appear as broad multiplets in the range of δ 1.5-1.8 ppm (for the C3, C4, and C5 methylenes) and δ 3.4-3.8 ppm (for the C2 and C6 methylenes adjacent to the nitrogen). The broadness is due to the conformational flexibility of the piperidine ring and potential restricted rotation around the amide bond.

  • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group is expected, with a chemical shift that can vary depending on the solvent and concentration (typically δ 9-11 ppm).

¹³C NMR:

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 168-172 ppm.

  • Aromatic Carbons: Six signals for the aromatic carbons will be present in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

  • Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region, typically between δ 24-27 ppm for C4 and C3/C5, and δ 43-48 ppm for C2/C6.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1630-1660 cm⁻¹. The position of this band can be influenced by intramolecular hydrogen bonding.

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the piperidine ring, cleavage of the amide bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications and Biological Significance

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Literature on structurally related compounds suggests several potential therapeutic applications.

Central Nervous System (CNS) Drug Discovery

N-benzoylpiperidine derivatives are well-represented in CNS drug discovery. For instance, fluorinated analogues of (2-hydroxyphenyl)(piperidin-4-yl)methanone are key intermediates in the synthesis of antipsychotic drugs like risperidone. The core structure is amenable to modifications that can modulate affinity and selectivity for various CNS targets, including dopamine and serotonin receptors.

Anti-inflammatory and Immunomodulatory Agents

Derivatives of N-(2-hydroxybenzoyl) amides have been investigated for their anti-inflammatory properties. For example, related N-aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines have been synthesized and evaluated as Toll-Like Receptor 4 (TLR4) antagonists[2]. TLR4 is a key receptor in the innate immune system, and its modulation is a promising strategy for treating inflammatory diseases.

Antimicrobial and Antiparasitic Activity

The N-benzoylpiperidine scaffold has been explored for the development of antimicrobial and antiparasitic agents. Studies on N-benzoyl-2-hydroxybenzamides have shown activity against Plasmodium falciparum (the parasite that causes malaria), trypanosomes, and Leishmania[3]. The ortho-hydroxyl group appears to be important for this activity, potentially through its ability to chelate metal ions essential for pathogen survival.

Catalysis

Beyond medicinal chemistry, derivatives of this compound have been investigated for their potential as ligands in catalysis. The combination of the piperidine nitrogen and the phenolic hydroxyl group can create a bidentate chelation site for metal ions, leading to the formation of stable and catalytically active complexes.

Safety and Handling

As there is no specific toxicological data available for this compound, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General information on related compounds provides some guidance.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity of Piperidines: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some N-acylpiperidines have shown mutagenic activity in certain assays[4].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

A comprehensive risk assessment should be performed before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date safety information.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and the presence of multiple functional groups for derivatization make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities.

Future research in this area could focus on several key aspects:

  • Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol would facilitate wider access to this compound for research purposes.

  • Comprehensive biological screening: A systematic evaluation of the biological activity of this compound and a library of its derivatives against a broad range of targets is warranted.

  • Structure-Activity Relationship (SAR) studies: Elucidating the SAR of this scaffold will provide valuable insights for the rational design of more potent and selective drug candidates.

  • Exploration of new applications: The potential of this compound and its derivatives in areas such as materials science and catalysis remains largely unexplored.

References

  • Patel, R. P., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(12), 1334-1339.
  • PubChem. Benzoylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(5), 484-493.
  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Bonavina, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(11), 3456.
  • Google Patents. US7202360B2 - Method for preparing risperidone.
  • Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • E-An Zen, et al. (1984). Mutagenic activity of N-chloropiperidine. Journal of Toxicology and Environmental Health, 14(2-3), 167-175.
  • Chibale, K., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(21), 7670-7685.

Sources

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Introduction

This compound, a heterocyclic organic compound, represents a significant scaffold in medicinal chemistry and drug discovery.[1] Its structure, which marries a phenolic moiety with a piperidine ring through an amide linkage, provides a versatile platform for developing novel therapeutic agents.[1] This guide offers a comprehensive examination of its chemical structure, from its fundamental properties and synthesis to the advanced analytical techniques used for its characterization. We will delve into the causality behind experimental methodologies, grounding our discussion in established chemical principles to provide researchers and drug development professionals with actionable insights.

The compound, also known by its IUPAC name (2-hydroxyphenyl)-piperidin-1-ylmethanone and CAS Registry Number 2890-83-7, belongs to the salicylamide class of molecules.[1][2] While its direct biological effects are a subject of ongoing research, its parent class is known for analgesic and antipyretic properties, although this compound itself is not a marketed drug.[3][4] Understanding its precise three-dimensional structure and chemical reactivity is paramount for leveraging its potential in structure-activity relationship (SAR) studies and designing derivatives with enhanced potency and selectivity.[1]

Core Chemical & Physical Properties

A foundational understanding of a molecule begins with its basic chemical and physical data. These properties dictate its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 2890-83-7[1][2]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1][2]
IUPAC Name (2-hydroxyphenyl)-piperidin-1-ylmethanone[1]
Synonyms 2-(piperidine-1-carbonyl)phenol, NSC 14615[1]
SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2O[1]
InChI Key PRRBIQSVUGRKOU-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the acylation of piperidine with a salicylic acid derivative. The most common and direct laboratory-scale method involves the reaction of salicyloyl chloride with piperidine.

Experimental Protocol: Synthesis via Salicylolyl Chloride
  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an organic base, such as triethylamine (1.1 equivalents), to act as an acid scavenger.

  • Reaction Initiation : Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Acylating Agent Addition : Dissolve salicylolyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperidine solution over 15-20 minutes. The slow addition prevents a rapid temperature increase that could lead to side reactions. Salicyloyl chloride is used as it is more reactive than salicylic acid itself, facilitating a more efficient reaction.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by adding distilled water. The desired product will remain in the organic layer, while the triethylamine hydrochloride salt and any unreacted starting materials will partition into the aqueous layer.

  • Extraction & Purification : Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted salicylolyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Piperidine Piperidine + Triethylamine in DCM ReactionVessel Acylation at 0°C to RT Piperidine->ReactionVessel SalicylolylChloride Salicyloyl Chloride in DCM SalicylolylChloride->ReactionVessel Quench Quench with H₂O ReactionVessel->Quench Reaction Completion (TLC) Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic methods provides a detailed fingerprint of the molecule. While direct crystallographic data for this specific compound is not widely published, its structure is unequivocally confirmed by these techniques.[1]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[1] For this compound, analysis of structurally related compounds reveals key expected features:

  • Piperidine Ring : Adopts a stable chair conformation to minimize steric strain.

  • Amide Bond : The C-N bond of the amide linkage is expected to have partial double-bond character, leading to restricted rotation. This can result in distinct NMR signals for the piperidine protons adjacent to the nitrogen.

  • Intramolecular Hydrogen Bonding : A hydrogen bond is likely to form between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O), creating a stable six-membered ring system. This interaction influences the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Spectroscopic Data

The following table summarizes the key expected data from various spectroscopic techniques used to characterize the molecule.

TechniqueFeatureExpected ObservationRationale
FT-IR Phenolic O-H StretchBroad band, 3200-3600 cm⁻¹Characteristic of hydrogen-bonded hydroxyl groups.[1]
Amide C=O StretchStrong band, ~1630-1660 cm⁻¹The carbonyl stretch frequency is lowered due to conjugation with the phenyl ring and intramolecular hydrogen bonding.
C-N StretchBand, ~1200-1350 cm⁻¹Typical for tertiary amides.
¹H NMR Phenolic -OHBroad singlet, downfield (>10 ppm)The proton is deshielded due to hydrogen bonding.
Aromatic ProtonsMultiplets, 6.8-7.5 ppmFour distinct signals corresponding to the protons on the disubstituted benzene ring.
Piperidine Protons (α)Broad signals, 3.2-3.8 ppmProtons adjacent to the nitrogen are deshielded. Broadening is due to restricted rotation around the C-N amide bond.
Piperidine Protons (β, γ)Multiplets, 1.5-1.8 ppmProtons further from the electron-withdrawing amide group appear more upfield.
¹³C NMR Carbonyl CarbonSignal, ~168-172 ppmTypical chemical shift for an amide carbonyl carbon.
Aromatic CarbonsSignals, 115-160 ppmSix distinct signals, with the carbon bearing the -OH group being the most downfield.
Piperidine CarbonsSignals, 24-48 ppmThree signals corresponding to the different carbon environments within the piperidine ring.
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 205Corresponds to the molecular weight of the compound (C₁₂H₁₅NO₂).[1]
Major Fragmentsm/z = 121, 84Corresponding to the salicoyl cation [HOC₆H₄CO]⁺ and the piperidinyl radical cation, respectively.

Role in Medicinal Chemistry

This compound serves as a valuable scaffold in drug design. Its constituent parts—the phenol, the amide linker, and the piperidine ring—can all be systematically modified to explore the structure-activity relationships of a given biological target.[1] This allows researchers to fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles.

Medicinal Chemistry Scaffold Diagram

Scaffold Scaffold This compound Phenol Ring Piperidine Ring Amide Linker Mod1 Substitution for SAR exploration (e.g., halogens, alkyls) Scaffold:f1->Mod1 Mod2 Ring modification or substitution to alter solubility and lipophilicity Scaffold:f2->Mod2 Mod3 Bioisosteric replacement (e.g., ester, reverse amide) to modulate stability Scaffold:f3->Mod3 Target Novel Therapeutic Agents (e.g., Antimicrobials, CNS drugs) Mod1->Target Mod2->Target Mod3->Target

Caption: Role as a modifiable scaffold for developing new therapeutic agents.

Conclusion

This compound is more than a simple organic molecule; it is a foundational entity in the rational design of new drugs. A thorough understanding of its chemical structure, confirmed through robust synthesis and comprehensive spectroscopic analysis, is the critical first step in unlocking its potential. The principles and protocols outlined in this guide serve as a self-validating framework for researchers, ensuring that any further development based on this scaffold is built on a foundation of scientific integrity and technical accuracy.

References

  • Salicylamide Monograph for Professionals . Drugs.com. [Link]

  • Salicylamide - Wikipedia . Wikipedia. [Link]

  • Salicylamide; pharmacology, fate and clinical use . PubMed. [Link]

  • Salicylamide is a medication that has been employed for many years for its analgesic and antipyretic properties . Patsnap Synapse. [Link]

  • Synthesis of Some Heterocyclic Compounds from Salicylic Acid . JOCPR. [Link]

Sources

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Abstract

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a 2-hydroxyphenyl group via a carbonyl bridge, presents a versatile scaffold for chemical modification. This guide provides a comprehensive technical overview of its core properties, molecular structure, characterization methodologies, synthesis protocols, and its applications as a foundational molecule in the design of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its responsible use in a research environment.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2-hydroxyphenyl)-piperidin-1-ylmethanone, is a distinct chemical entity belonging to the arylated piperidinones class.[1] The molecule's architecture is defined by a saturated six-membered piperidine heterocycle connected through an amide linkage to a phenol moiety.[1] This unique combination of a hydrophilic hydroxyl group and a lipophilic piperidine structure contributes to its potential biological activities and makes it a valuable starting point for structure-activity relationship (SAR) studies.[1]

The fundamental properties that define this compound are summarized below. The molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, solution preparation, and mass spectrometry.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1][2]
CAS Number 2890-83-7[1][2]
IUPAC Name (2-hydroxyphenyl)-piperidin-1-ylmethanone[1]
Common Synonyms 2-(piperidine-1-carbonyl)phenol, NSC 14615[1]
Canonical SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2O[1]

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach involving spectroscopy and spectrometry provides a self-validating system for structural verification.

Molecular Structure

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional groups: the phenolic hydroxyl, the aromatic phenyl ring, the tertiary amide (carbonyl), and the saturated piperidine ring.

Caption: 2D structure of this compound.

Spectroscopic Profile

The following table outlines the expected spectroscopic signatures. The causality behind these signals is key: each peak or resonance corresponds directly to a specific part of the molecule's structure, and their combined pattern provides definitive proof of identity.

TechniqueExpected SignaturesRationale for Structural Confirmation
¹H NMR ~9.0-10.0 ppm (s, 1H, -OH), ~6.8-7.5 ppm (m, 4H, Ar-H), ~3.5-3.8 ppm (m, 4H, -N-CH₂-), ~1.5-1.7 ppm (m, 6H, -CH₂-)Confirms the presence and relative number of protons on the phenolic, aromatic, and piperidine ring systems. The downfield shift of the hydroxyl proton indicates its acidic nature.
¹³C NMR ~168-172 ppm (C=O), ~155-160 ppm (Ar-C-OH), ~115-135 ppm (Ar-C), ~40-50 ppm (-N-CH₂-), ~24-27 ppm (-CH₂-)Identifies all unique carbon environments. The carbonyl carbon signal is characteristically downfield, while the signals for the aromatic and aliphatic carbons appear in their expected regions, confirming the complete carbon skeleton.
FT-IR 3200-3600 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (C-H stretch, aromatic), ~2940, 2860 cm⁻¹ (C-H stretch, aliphatic), ~1630 cm⁻¹ (strong, C=O stretch, amide)Provides vibrational fingerprints of the functional groups. The broad O-H band confirms the hydroxyl group, while the strong carbonyl absorption is indicative of the amide linkage, distinguishing it from a ketone.[1]
Mass Spec. [M+H]⁺ at m/z 206.11Determines the exact mass and confirms the molecular formula (C₁₂H₁₅NO₂). High-resolution mass spectrometry can provide mass accuracy within ppm levels, offering unequivocal formula validation.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the coupling of a salicylic acid derivative with piperidine. The following protocol describes a robust and common laboratory-scale method.

Synthesis Workflow Diagram

This workflow illustrates the logical progression from starting materials to the final, purified product. Each stage is designed to maximize yield and purity.

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup & Purification start Salicylic Acid + Thionyl Chloride activation Formation of Salicyloyl Chloride start->activation Reflux, 2h coupling Add Piperidine + Triethylamine in DCM activation->coupling reaction Nucleophilic Acyl Substitution coupling->reaction 0°C to RT, 4h workup Aqueous Wash (HCl, NaHCO₃, Brine) reaction->workup drying Dry over Na₂SO₄ workup->drying purify Column Chromatography (Silica Gel) drying->purify product Final Product purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the formation of an acid chloride intermediate followed by amidation.

Materials:

  • Salicylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Piperidine (1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Activation of Carboxylic Acid:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylic acid (1.0 eq).

    • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion.

    • After cooling, remove excess thionyl chloride under reduced pressure.

  • Amide Bond Formation:

    • Dissolve the resulting crude salicyloyl chloride in anhydrous DCM.

    • In a separate flask, dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Piperidine acts as the nucleophile. The reaction is run at 0°C initially to control the exothermic reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction forward.

  • Aqueous Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess TEA and piperidine), saturated NaHCO₃ (to remove unreacted acid), and brine (to reduce the solubility of organic material in the aqueous layer).

    • Causality: This sequence of washes systematically removes impurities based on their acid-base properties, providing the first stage of purification.

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product.

    • Causality: Column chromatography separates the target compound from non-polar and highly polar impurities based on differential adsorption to the silica stationary phase.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a molecular scaffold. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to improve pharmacokinetic properties.[3]

Key Application Areas:

  • Scaffold for Novel Therapeutics: The compound serves as a foundational structure for creating libraries of derivatives.[1] Modifications can be targeted to either the piperidine ring or the phenyl group to explore interactions with various biological targets.[1] For instance, related phenyl(piperazin-1-yl)methanone structures have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a target for neurodegenerative and inflammatory diseases.[4][5]

  • Structure-Activity Relationship (SAR) Studies: By systematically altering the scaffold, researchers can gain critical insights into the relationship between a molecule's structure and its biological activity.[1] This is a cornerstone of modern drug design.

  • Catalysis: Certain derivatives of this chemical class have been explored for their potential as catalysts in organic reactions, which could lead to the development of more efficient synthetic pathways.[1]

Conceptual Diagram for SAR Exploration

Caption: Potential modification sites for SAR studies.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

CategoryGuidelines and Precautions
Hazard Identification May cause skin, eye, and respiratory irritation.[6][7][8] Harmful if swallowed.[7]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or other compatible material), safety goggles with side-shields, and a lab coat.[8][9] Use in a well-ventilated area or under a chemical fume hood.[6]
Handling Avoid breathing dust, fumes, or vapors.[8][10] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke when using this product.[6][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
First Aid Measures IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8] IF ON SKIN: Wash with plenty of soap and water.[8] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][7]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for researchers in drug discovery and organic synthesis. With a well-defined molecular weight of 205.25 g/mol and a structure amenable to diversification, it serves as a valuable scaffold for developing novel molecules with therapeutic potential.[1][2] A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to effectively utilize this compound in their research endeavors.

References

  • Granchi C, Rizzolio F, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC - PubMed Central. [Link]

  • Piperidine. Ataman Kimya. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

Sources

The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold is one such privileged structure, offering a unique combination of rigidity and flexibility, along with key hydrogen bonding features that make it an attractive starting point for drug discovery campaigns across a spectrum of diseases.[1] This technical guide provides an in-depth exploration of this versatile core, from its synthesis and chemical properties to its diverse biological activities and applications in the design of next-generation therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of the structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives.

The inherent features of the this compound scaffold – a piperidine ring for modulating physicochemical properties, a strategically placed hydroxyl group for crucial target interactions, and a methanone linker for structural diversity – have positioned it as a valuable template for targeting a range of biological entities.[1] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their quest for innovative medicines.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular pathway is often dictated by the desired substitution patterns on both the phenyl and piperidine rings.

General Synthetic Approach

A common and efficient method for the synthesis of the core scaffold involves the acylation of piperidine with a protected 2-hydroxybenzoic acid derivative, followed by deprotection. This approach allows for the late-stage introduction of the piperidine moiety, enabling the synthesis of a diverse library of analogs.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of the Core Scaffold A 2-Hydroxybenzoic Acid B Protection of Hydroxyl Group (e.g., with a suitable protecting group like MOM or TBDMS) A->B Protection C Activation of Carboxylic Acid (e.g., conversion to acid chloride or use of coupling agents) B->C Activation E Acylation Reaction C->E Activated Acid D Piperidine D->E Amine F Deprotection of Hydroxyl Group E->F Protected Product G This compound F->G Final Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related compounds and provides a reliable method for obtaining the core scaffold.[2]

Step 1: Protection of 2-Hydroxybenzoic Acid

  • To a solution of 2-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a suitable protecting group reagent (e.g., methoxymethyl chloride, 1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-hydroxybenzoic acid.

Step 2: Acylation of Piperidine

  • To a solution of the protected 2-hydroxybenzoic acid (1 equivalent) in DCM, add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1 equivalent) to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a 5% aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the protected this compound.

Step 3: Deprotection

  • Dissolve the protected compound (1 equivalent) in a suitable solvent (e.g., methanol for a MOM group).

  • Add a deprotecting agent (e.g., a few drops of concentrated hydrochloric acid for a MOM group).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold has demonstrated a remarkable range of biological activities, underscoring its potential as a versatile platform for drug discovery. This section will explore some of the key therapeutic areas where this scaffold has shown promise.

Central Nervous System (CNS) Disorders

Derivatives of the this compound scaffold have been extensively investigated for their activity against various CNS targets.

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands.[3] By modifying the substituents on both the phenyl and piperidine rings of the core scaffold, researchers have developed potent and selective modulators of opioid receptors, particularly the µ-opioid receptor (MOR).

Mechanism of Action: MOR agonists, upon binding to the receptor, trigger a conformational change that leads to the activation of intracellular G proteins (primarily of the Gi/o family). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This ultimately leads to the analgesic effects associated with MOR activation.[2][4]

G cluster_0 MOR Agonist Signaling Agonist MOR Agonist (this compound derivative) MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Contributes to Ion_Channels->Analgesia Leads to

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, is another important target for CNS drug discovery. Overactivation of NMDA receptors is implicated in various neurological disorders. Derivatives of the this compound scaffold have been identified as potent and selective NMDA receptor antagonists.

Mechanism of Action: NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca²⁺ ions. This modulation of calcium signaling can have neuroprotective effects by preventing excitotoxicity. The signaling cascade downstream of NMDA receptor activation is complex and involves the activation of various calcium-dependent enzymes and transcription factors.[5][6][7]

G cluster_1 NMDA Receptor Signaling Blockade Antagonist NMDA Receptor Antagonist (this compound derivative) NMDAR NMDA Receptor Antagonist->NMDAR Blocks Neuroprotection Neuroprotection Antagonist->Neuroprotection Leads to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Activates

Caption: Mechanism of action of an NMDA receptor antagonist.

Inflammation and Immunology

The purinergic P2Y14 receptor, activated by UDP-sugars, is involved in inflammatory and immune responses. Antagonists of this receptor are being explored as potential treatments for inflammatory diseases.

Mechanism of Action: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][8] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. It can also lead to the activation of the Rho/Rho kinase pathway, which is involved in cell migration and cytoskeletal rearrangements, as well as the activation of MAP kinase signaling pathways.[1][8]

G cluster_2 P2Y14 Receptor Signaling Agonist UDP-sugars P2Y14R P2Y14 Receptor Agonist->P2Y14R Activates G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl cyclase G_protein->AC Inhibits RhoA RhoA Pathway G_protein->RhoA Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Inflammation Inflammatory Response RhoA->Inflammation MAPK->Inflammation

Caption: Key signaling pathways activated by the P2Y14 receptor.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity against various biological targets.

Key SAR Insights
  • Substituents on the Phenyl Ring: The position and nature of substituents on the 2-hydroxyphenyl ring significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the hydroxyl proton and influence hydrogen bonding interactions with the target protein.

  • Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can affect the compound's lipophilicity, conformational flexibility, and overall binding affinity.

  • Methanone Linker: The carbonyl group of the methanone linker often acts as a key hydrogen bond acceptor, and its orientation is crucial for optimal binding.

Quantitative Biological Data

The following table summarizes the biological activity of representative derivatives of the this compound scaffold against various targets.

Compound IDTargetAssay TypeIC50 / Ki / EC50 (nM)Reference
Risperidone Impurity G 5-HT2A/D2 ReceptorBinding AffinityData not available[5][9]
BMS-903452 Analog GPR119Agonist ActivityEC50: <10 nM[10]
(4-fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone IntermediateN/AN/A[5][9]

(Note: This table is a representative example. A comprehensive drug discovery campaign would generate a much larger dataset.)

A Roadmap for Drug Discovery: A Self-Validating Workflow

A successful drug discovery program centered on the this compound scaffold requires a systematic and iterative approach. The following workflow outlines a self-validating system for hit-to-lead optimization.

G cluster_3 Drug Discovery Workflow A Target Identification & Validation B High-Throughput Screening (HTS) or Virtual Screening A->B C Hit Identification (this compound derivatives) B->C D Lead Generation & Optimization (Iterative SAR studies) C->D E In Vitro Profiling (Potency, Selectivity, ADME) D->E Synthesized Analogs E->D Feedback for Design F In Vivo Efficacy & PK/PD Studies E->F F->D Feedback for Design G Preclinical Candidate Selection F->G

Caption: An iterative and self-validating drug discovery workflow.

This workflow emphasizes the importance of continuous feedback between medicinal chemistry, in vitro biology, and in vivo pharmacology to guide the optimization of lead compounds.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it a highly valuable starting point for the development of novel therapeutics. The insights provided in this guide, from detailed synthetic protocols to an understanding of the intricate signaling pathways modulated by its derivatives, are intended to empower researchers to unlock the full potential of this remarkable molecular framework. Future explorations into novel substitution patterns and bioisosteric replacements of the core scaffold are likely to yield even more potent and selective drug candidates, further solidifying the importance of the this compound core in the future of medicine.

References

  • The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, October 13). PubMed. Retrieved January 16, 2026, from [Link]

  • Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]

  • Activation Mechanisms of the NMDA Receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The dichotomy of NMDA receptor signalling. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Piperidine containing FDA approved drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved January 16, 2026, from [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The Role of Danavorexton for Perioperative Opioid-Induced Respiratory Depression and Sedation: A Narrative Review. (2026, January 13). Dove Medical Press. Retrieved January 16, 2026, from [Link]

  • Opioid receptors signaling network. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Reaction condition and reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 16, 2026, from [Link]

  • Methanone, (2-hydroxyphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • US20030119816A1 - Flavone derivatives, preparation method and use as medicines. (n.d.). Google Patents.

Sources

Biological potential of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Potential of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Abstract

This compound is a heterocyclic organic compound featuring a piperidine ring connected via a carbonyl bridge to a 2-hydroxyphenyl group.[1] This structure represents a privileged scaffold in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents.[1] The inherent chemical properties of the piperidine moiety, combined with the reactive potential of the hydroxyphenyl group, make this class of compounds a focal point for research into a wide array of biological activities. Investigations into its analogs have revealed significant potential in oncology, infectious diseases, and the management of oxidative stress. This guide synthesizes the current understanding of this compound and its derivatives, detailing its physicochemical properties, synthesis, established biological activities, and the underlying structure-activity relationships. It further provides validated experimental protocols for the assessment of its biological potential, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical entity.

Introduction

The piperidine nucleus is a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs and clinical candidates.[2][3] Its prevalence is due to its favorable physicochemical properties and its ability to adopt specific three-dimensional conformations that facilitate high-affinity interactions with biological targets.[4] When combined with a hydroxyphenyl methanone moiety, the resulting scaffold, exemplified by this compound, gains additional functional dimensions. The hydroxyl group can act as a crucial hydrogen bond donor/acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets.

This compound and its structural relatives have emerged as promising candidates in several therapeutic areas. Studies have demonstrated that derivatives of this scaffold possess potent anticancer, antimicrobial, and antioxidant properties.[2][5] The versatility of this chemical class warrants a detailed examination of its biological potential to unlock new avenues for drug discovery and development.

Physicochemical Profile

A clear understanding of the compound's fundamental properties is essential for its application in biological research.

PropertyValueReference(s)
IUPAC Name (2-hydroxyphenyl)-piperidin-1-ylmethanone[1]
Synonyms 2-(piperidine-1-carbonyl)phenol, NSC 14615[1]
CAS Number 2890-83-7[1][6]
Molecular Formula C₁₂H₁₅NO₂[1][6]
Molecular Weight 205.25 g/mol [1][6]
Class Arylated Piperidinone[1]

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established organic chemistry pathways. A common and reliable method involves the acylation of piperidine with a suitably protected salicylic acid derivative, followed by deprotection.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for synthesizing the title compound. The choice of protecting group for the hydroxyl function and the specific coupling agent can be optimized to improve yield and purity.

Rationale: This two-step approach is widely used. The first step, amide bond formation, is a robust and high-yielding reaction. Using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid for nucleophilic attack by the piperidine nitrogen. The subsequent deprotection step is necessary to reveal the free hydroxyl group, which is often crucial for biological activity.

Materials:

  • 2-Methoxybenzoyl chloride (or salicylic acid and a coupling agent)

  • Piperidine

  • Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Boron tribromide (BBr₃) for demethylation

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography).

Step-by-Step Procedure:

  • Amide Coupling:

    • Dissolve 2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add piperidine (1.1 eq) and TEA (1.5 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, (2-methoxyphenyl)(piperidin-1-yl)methanone, by column chromatography on silica gel.

  • Deprotection (Demethylation):

    • Dissolve the purified intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a solution of BBr₃ (1.2 eq) in DCM dropwise.

    • Stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Final Workup:

    • Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

    • Purify the final product, this compound, by column chromatography to yield a pure solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Demethylation 2-Methoxybenzoyl\nChloride 2-Methoxybenzoyl Chloride Reaction_Vessel_1 Amide Formation (DCM, TEA, 0°C -> RT) 2-Methoxybenzoyl\nChloride->Reaction_Vessel_1 Piperidine Piperidine Piperidine->Reaction_Vessel_1 Intermediate (2-Methoxyphenyl) (piperidin-1-yl)methanone Reaction_Vessel_1->Intermediate Workup & Purification Reaction_Vessel_2 Deprotection (DCM, BBr3, -78°C -> RT) Intermediate->Reaction_Vessel_2 Final_Product (2-Hydroxy-phenyl)- piperidin-1-yl-methanone Reaction_Vessel_2->Final_Product Workup & Purification

Caption: General workflow for the synthesis of the title compound.

Comprehensive Review of Biological Activities

The therapeutic potential of this scaffold is broad, with promising activities demonstrated by various derivatives in key areas of disease research.

Anticancer and Antiproliferative Activity

The piperidine nucleus is a key feature in many anticancer agents.[2][8][9] Derivatives of the this compound scaffold have shown significant antiproliferative effects, often by inhibiting critical enzymes in cancer cell signaling and survival pathways.[3]

Mechanism Insight: Farnesyltransferase (FTase) Inhibition One important mechanism of action for piperidine derivatives is the inhibition of Farnesyltransferase (FTase).[10] This enzyme is crucial for the post-translational modification of the Ras protein, a key player in cell proliferation signaling. Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking downstream growth signals. A study on novel piperidine inhibitors found that the core piperidine structure was essential for potent FTase inhibition, with some derivatives achieving IC₅₀ values in the low nanomolar range.[10]

Cytotoxicity in Cancer Cell Lines Studies on various piperidine derivatives have demonstrated broad cytotoxic activity against a panel of human cancer cell lines, including those for breast (MCF-7), lung (NCI-H460), and renal (786-0) cancers.[2] The effectiveness of these compounds is often significantly higher against cancer cells compared to normal human cell lines (e.g., HaCaT keratinocytes), indicating a favorable therapeutic window.[2]

Experimental Protocol: MTT Cell Proliferation Assay

This assay is a standard colorimetric method to assess cell viability, which is a measure of the number of living cells.[11][12]

Rationale: The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[12][13] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][13]

Materials:

  • Human cancer cell line (e.g., MCF-7) and appropriate complete culture medium.

  • 96-well sterile culture plates.

  • This compound (test compound), dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[13]

  • Microplate spectrophotometer.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][13][14]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[12][13]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Piperidine derivatives have long been recognized for their antimicrobial properties.[7][15] The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes, while the functional groups determine the specific mechanism of action.

Studies have shown that various piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5][7] Some compounds have also demonstrated antifungal activity against species like Aspergillus niger and Candida albicans.[5] The mechanism often involves disruption of cell membrane integrity or inhibition of essential cellular processes.

Antioxidant Potential

Oxidative stress is a key factor in numerous diseases. The hydroxyphenyl moiety of the title compound is a classic phenolic structure, known for its ability to act as a potent antioxidant.[16] Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[16]

Mechanism Insight: Free Radical Scavenging The antioxidant capacity of phenolic compounds is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] In this assay, the stable free radical DPPH, which has a deep purple color, is reduced by an antioxidant to a pale yellow hydrazine, with the change in color being measurable by spectrophotometry.[17] Derivatives of the core scaffold have demonstrated significant radical scavenging capacity in such assays.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and reliable chemical assay to measure the free radical scavenging capacity of a compound.[18][19]

Rationale: The DPPH assay is based on the principle that a hydrogen atom donor can reduce the stable DPPH radical.[17] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant compound and its scavenging ability.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or ethanol.

  • Test compound dissolved in methanol.

  • Positive control (e.g., Ascorbic acid or Trolox).[20]

  • 96-well plate and microplate reader.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[21][22]

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solution.

  • Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[21] For the negative control, add 50 µL of methanol to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][21][22]

  • Data Acquisition: Measure the absorbance at 517 nm.[17][19][22]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_assays In Vitro Biological Screening cluster_outcomes Potential Therapeutic Applications Compound (2-Hydroxy-phenyl)- piperidin-1-yl-methanone Anticancer Anticancer Assays (e.g., MTT on MCF-7, HCT116) Compound->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC on S. aureus, E. coli) Compound->Antimicrobial Oncology Oncology Anticancer->Oncology Inflammation Anti-inflammatory (via Oxidative Stress Reduction) Antioxidant->Inflammation InfectiousDisease Infectious Diseases Antimicrobial->InfectiousDisease

Caption: Logical flow from compound screening to potential applications.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications affect biological activity is paramount in drug development. For the this compound scaffold, several key relationships have been elucidated from studies on its analogs.

  • The Piperidine Ring: This core is fundamental. Saturation of the ring is often crucial for maintaining the correct geometry for receptor binding. Modifications to the piperidine nitrogen, such as the addition of different alkyl or aryl groups, can drastically alter potency and selectivity for targets like FTase.[10]

  • The 2-Hydroxyphenyl Moiety: The position of the hydroxyl group is critical. Ortho-substitution, as in the title compound, allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. This hydroxyl group is a key pharmacophore for antioxidant activity and can be a critical interaction point in enzyme active sites.[23]

  • Substitutions on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to other positions on the phenyl ring can modulate the acidity of the phenolic proton and the electronic properties of the molecule, thereby fine-tuning its binding affinity and antioxidant capacity.[24][25]

Future Directions and Conclusion

This compound represents a highly promising chemical scaffold with demonstrated potential across multiple therapeutic areas. The existing body of research on its analogs strongly suggests its utility as a starting point for the development of novel anticancer, antimicrobial, and antioxidant agents.

Future research should focus on several key areas:

  • Synthesis of Focused Libraries: A systematic synthesis of derivatives with modifications at the piperidine nitrogen and the phenyl ring is needed to build a comprehensive SAR profile.

  • In Vivo Evaluation: Promising compounds identified in vitro must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: While targets like FTase have been identified for some analogs, further investigation is required to elucidate the precise molecular mechanisms for the observed antiproliferative and antimicrobial effects.

  • Toxicity Profiling: A thorough assessment of cytotoxicity against a broader range of normal human cell lines is essential to confirm the therapeutic window of new derivatives.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. ResearchGate. [Link]

  • DPPH Assay Procedure Guide. Scribd. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH). [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PubMed Central. [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PubMed. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. PubMed. [Link]

  • Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. Molbase. [Link]

  • Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. PubMed. [Link]

  • phenyl-piperidin-2-ylmethanone. ChemSynthesis. [Link]

  • Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. PubMed. [Link]

  • 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. PubChem. [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

Sources

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this important class of compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodologies for creating these derivatives, explore their significant anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action. This guide integrates field-proven insights with technical accuracy, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key biological pathways to facilitate further research and development in this promising area.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic moiety found in numerous natural products and clinically approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] When coupled with a 2-hydroxyphenyl group via a methanone linker, the resulting this compound scaffold (Figure 1) gains unique structural and electronic features that contribute to its diverse biological activities. The presence of the hydroxyl group ortho to the carbonyl linker is particularly significant, as it can participate in intramolecular hydrogen bonding and act as a key interaction point with biological targets.

This guide will explore the synthesis, biological evaluation, and therapeutic potential of derivatives based on this core structure, with a focus on their applications as anticancer and antimicrobial agents. We will examine how modifications to both the piperidinyl and phenyl moieties influence activity, providing a rational basis for the design of novel therapeutic agents.

Figure 1: Core Structure of this compound

Synthetic Methodologies

The synthesis of this compound derivatives is typically achieved through a convergent synthesis strategy, involving the preparation of a substituted piperidine and its subsequent acylation with a 2-hydroxybenzoic acid derivative. Below is a representative, field-proven protocol for the synthesis of the parent compound.

Representative Synthesis Protocol: N-(2-Hydroxybenzoyl)piperidine

This two-step protocol describes the synthesis of the core scaffold, which can be adapted for the creation of various derivatives by using substituted starting materials.

Step 1: Protection of 2-Hydroxybenzoic Acid

The hydroxyl group of 2-hydroxybenzoic acid is first protected to prevent side reactions during the subsequent acylation step. Acetyl chloride is a common and effective protecting group for this purpose.

  • Materials: 2-Hydroxybenzoic acid, Acetyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-hydroxybenzoic acid (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq.) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetyl-protected 2-hydroxybenzoic acid.

Step 2: Amide Coupling with Piperidine

The protected 2-hydroxybenzoic acid is then coupled with piperidine to form the final product. A variety of coupling agents can be used, with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) being a reliable choice for efficient amide bond formation.

  • Materials: Acetyl-protected 2-hydroxybenzoic acid, Piperidine, HBTU, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the acetyl-protected 2-hydroxybenzoic acid (1 eq.) in anhydrous DCM under an inert atmosphere.

    • Add HBTU (1.2 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature.

    • Add piperidine (1.1 eq.) to the reaction mixture and continue stirring at room temperature for 12-18 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then deprotected by dissolving in methanol and adding a catalytic amount of sodium methoxide, stirring at room temperature for 2 hours.

    • Neutralize the reaction with 1M HCl and extract the product with ethyl acetate.

    • Purify the final product, this compound, by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Amide Coupling & Deprotection 2_Hydroxybenzoic_Acid 2-Hydroxybenzoic Acid Protection Protection (Acetyl Chloride, Pyridine) 2_Hydroxybenzoic_Acid->Protection Protected_Acid Acetyl-protected 2-Hydroxybenzoic Acid Protection->Protected_Acid Coupling Amide Coupling (HBTU, DIPEA) Protected_Acid->Coupling Piperidine Piperidine Piperidine->Coupling Protected_Product Protected Product Coupling->Protected_Product Deprotection Deprotection (NaOMe, MeOH) Protected_Product->Deprotection Final_Product (2-Hydroxy-phenyl)- piperidin-1-yl-methanone Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer potential of piperidine-containing compounds is well-documented, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[2] The this compound scaffold, in particular, has been investigated for its ability to induce apoptosis and inhibit cell proliferation.

While the precise mechanism of action can vary depending on the specific substitutions, a common pathway involves the induction of the intrinsic apoptotic cascade.[3] These compounds have been shown to disrupt mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9, which then activates the executioner caspase-3, culminating in programmed cell death.[3]

Furthermore, some derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and PI3K/Akt pathways.[2] By inhibiting these pro-survival pathways, these compounds can sensitize cancer cells to apoptosis.

Anticancer_Mechanism Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria disrupts membrane potential PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt inhibits NF_kB NF-κB Pathway Derivative->NF_kB inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NF_kB->Cell_Survival

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Piperidine derivatives have been explored for their antibacterial and antifungal properties.[2] The this compound scaffold offers a promising starting point for the development of new antimicrobial drugs.

The precise mechanism of antimicrobial action is still under investigation and may vary between different derivatives and microbial species. However, it is hypothesized that these compounds may disrupt the integrity of the microbial cell membrane or interfere with essential metabolic pathways. The lipophilic nature of the piperidine ring can facilitate passage through the cell membrane, while the hydroxyphenyl methanone moiety can interact with intracellular targets.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for optimal biological activity.

Modification Position Substituent Effect on Anticancer Activity Effect on Antimicrobial Activity
Phenyl Ring (R1) Electron-withdrawing groups (e.g., -Cl, -F)Generally increases activityVariable, depends on pathogen
Electron-donating groups (e.g., -OCH3)Can decrease activityMay enhance activity against certain fungi
Piperidine Ring (R2) Alkyl groups at C4Can enhance lipophilicity and cell permeabilityMay improve antibacterial activity
Aromatic groups at C4Often leads to potent activityCan increase antifungal activity

Table 1: Summary of Structure-Activity Relationships

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step protocols for two key in vitro assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][4]

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

  • Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, positive control antibiotic/antifungal.

  • Procedure:

    • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and further dilute it to achieve the desired final concentration in the wells.

    • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core structure allow for the generation of diverse chemical libraries for biological screening. The promising anticancer and antimicrobial activities highlighted in this guide underscore the potential of these derivatives to address significant unmet medical needs.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to gain a more comprehensive understanding of their biological effects.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in relevant animal models of cancer and infectious diseases to assess their therapeutic potential in a preclinical setting.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the development of novel this compound-based therapeutics.

References

  • Łowicki, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Zahid, H., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • MI - Microbiology. Broth Microdilution. MI - Microbiology.
  • Manayi, A., et al. (2018). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry.
  • Verma, A., et al. (2017). Piperine sensitizes radiation-resistant cancer cells towards radiation and promotes intrinsic pathway of apoptosis. Journal of Food Science.

Sources

Spectroscopic Data of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a molecule with the CAS number 2890-83-7, holds significance in medicinal chemistry and drug development due to its unique structural features.[1] This compound, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol , incorporates a hydroxylated aromatic ring, a carbonyl group, and a piperidine moiety, making it a versatile scaffold for the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its three-dimensional structure, which are critical aspects of the drug discovery and development pipeline.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for NMR and MS, this guide presents predicted data based on established spectroscopic principles and computational models, alongside a discussion of the available experimental IR data. Detailed experimental protocols for acquiring this data are also provided to assist researchers in their laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the 2-hydroxyphenyl group and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (ortho to -OH)6.8 - 7.0d~8.0
Aromatic-H (meta to -OH)7.2 - 7.4t~7.5
Aromatic-H (para to -OH)6.9 - 7.1t~7.5
Aromatic-H (ortho to -C=O)7.4 - 7.6d~8.0
Piperidine-H (α to N)3.5 - 3.8m-
Piperidine-H (β, γ to N)1.5 - 1.8m-
Phenolic-OH9.0 - 11.0br s-

Note: Predicted chemical shifts are based on the analysis of the chemical structure and data from analogous compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon and the aromatic carbons attached to the hydroxyl and carbonyl groups are expected to be the most downfield signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
Aromatic C-OH155 - 160
Aromatic C-C=O130 - 135
Aromatic C-H115 - 130
Piperidine C-N (α)45 - 55
Piperidine C (β, γ)20 - 30

Note: Predicted chemical shifts are based on computational models and comparison with similar structures. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard one-pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve lock Lock & Shim dissolve->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase Final Spectrum Final Spectrum phase->Final Spectrum

Figure 1: A generalized workflow for acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and amine functional groups.

Experimental IR Spectral Data

Experimental data suggests the presence of key functional groups.[1]

Vibrational Mode Observed Frequency (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200-3600Broad, Strong
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2950Strong
C=O Stretch (Amide)1630-1660Strong
C=C Stretch (Aromatic)1450-1600Medium
C-N Stretch (Amide)1200-1350Medium
C-O Stretch (Phenolic)1150-1250Medium

The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in phenolic compounds.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Compress the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

IR_Workflow start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract end Final IR Spectrum subtract->end

Figure 2: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Formula
205[M]⁺˙ (Molecular Ion)[C₁₂H₁₅NO₂]⁺˙
121[HOC₆H₄CO]⁺[C₇H₅O₂]⁺
84[C₅H₈N]⁺[C₅H₈N]⁺

The molecular ion peak at m/z 205 would confirm the molecular weight of the compound. The fragment at m/z 121 likely arises from the cleavage of the amide bond, representing the 2-hydroxybenzoyl cation. The fragment at m/z 84 could correspond to the piperidinyl cation radical.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • Ionize the sample using a beam of high-energy electrons (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

  • Detect the ions to generate the mass spectrum.

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis prep Prepare Dilute Solution inject Inject into MS prep->inject ionize Ionization (EI) inject->ionize separate Mass Separation ionize->separate detect Detection separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Figure 3: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research, particularly in the field of drug discovery. This guide has provided a detailed overview of the expected NMR, IR, and MS data for this compound. While experimental IR data confirms the presence of key functional groups, the NMR and MS data presented are based on predictions and should be confirmed experimentally. The provided protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data, which is fundamental for the rigorous scientific investigation of this and other novel chemical entities.

References

Sources

Methodological & Application

Synthesis Protocol for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoylpiperidine Scaffold

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, also known as 2-(piperidine-1-carbonyl)phenol, is a heterocyclic organic compound featuring a piperidine ring linked to a 2-hydroxyphenyl group via a carbonyl bridge.[1] This molecular architecture, specifically the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds, suggesting its structural motifs are well-suited for interacting with various biological targets. Consequently, this compound and its derivatives are valuable scaffolds in drug discovery and development, with potential applications in designing novel therapeutic agents.[1][2] Additionally, derivatives of this compound have been explored for their catalytic properties in organic synthesis.[1]

This document provides a comprehensive, in-depth guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is grounded in established principles of organic chemistry, emphasizing not only the procedural steps but also the underlying mechanistic rationale to ensure both reproducibility and a thorough understanding of the synthesis.

Chemical Profile and Properties

A summary of the key chemical identifiers and properties for the target compound is provided below for easy reference.

PropertyValue
IUPAC Name (2-hydroxyphenyl)-piperidin-1-ylmethanone
Synonyms 2-(piperidine-1-carbonyl)phenol, N-Salicyloylpiperidine
CAS Number 2890-83-7[1][3]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Expected to be a solid at room temperature

Part 1: The Synthetic Strategy - Amide Coupling

The most direct and widely employed method for constructing the amide bond in this compound is through the coupling of a carboxylic acid and an amine. In this case, the precursors are salicylic acid and piperidine.

A direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-productive acid-base reaction, forming a stable and unreactive ammonium carboxylate salt. To circumvent this, a "coupling agent" is utilized to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

The Role of Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for amide bond formation. Its primary functions are twofold:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid (salicylic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile.

  • Facilitating Amide Bond Formation: The amine (piperidine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide bond and the generation of a dicyclohexylurea (DCU) byproduct.

The reaction mechanism can be visualized as follows:

DCC_Coupling_Mechanism cluster_activation Step 1: Activation of Salicylic Acid cluster_coupling Step 2: Nucleophilic Attack by Piperidine SA Salicylic Acid (R-COOH) OAI O-Acylisourea Intermediate SA->OAI + DCC DCC DCC Product This compound OAI->Product + Piperidine Piperidine Piperidine (R'-NH) DCU Dicyclohexylurea (DCU) Product->DCU Byproduct

Caption: DCC coupling mechanism for amide synthesis.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityNotes
Salicylic AcidC₇H₆O₃138.12-1.38 g (10 mmol)Reagent grade or higher
PiperidineC₅H₁₁N85.15-1.02 g (12 mmol)Reagent grade or higher
DCCC₁₃H₂₂N₂206.33-2.27 g (11 mmol)Handle with care
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLAnhydrous
1 M Hydrochloric AcidHCl36.461 M~50 mLFor work-up
Saturated NaHCO₃NaHCO₃84.01Saturated~50 mLFor work-up
BrineNaCl58.44Saturated~50 mLFor work-up
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededFor drying
Ethanol/WaterC₂H₅OH/H₂O--As neededFor recrystallization
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (for characterization)

  • FT-IR spectrometer (for characterization)

Safety Precautions
  • DCC is a potent skin sensitizer and should be handled with extreme caution in a well-ventilated fume hood. Always wear gloves and safety glasses.

  • Piperidine is a flammable, toxic, and corrosive liquid.[4] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Salicylic acid and its derivatives can be irritating to the skin and eyes.[5]

  • Always wear appropriate PPE throughout the experiment.

Synthetic Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask, add salicylic acid (1.38 g, 10 mmol).

  • Dissolve the salicylic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Place the flask in an ice bath and begin stirring.

  • Once the solution is cooled to 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the flask.

  • Allow the mixture to stir at 0°C for 30 minutes. The formation of the O-acylisourea intermediate will occur.

Amide Formation:

  • While maintaining the temperature at 0°C, slowly add piperidine (1.02 g, 12 mmol) to the reaction mixture dropwise over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate.

  • Wash the filtrate in a separatory funnel sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted piperidine).

    • 50 mL of saturated sodium bicarbonate solution (to remove any unreacted salicylic acid).

    • 50 mL of brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification:

  • The crude this compound can be purified by recrystallization. A mixed solvent system of ethanol and water is often effective for compounds of similar polarity.[6]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes faintly cloudy.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Dissolve Salicylic Acid in DCM B 2. Cool to 0°C in Ice Bath A->B C 3. Add DCC, Stir for 30 min B->C D 4. Add Piperidine Dropwise at 0°C C->D E 5. Warm to RT, Stir for 12-16h D->E F 6. Filter to Remove DCU Byproduct E->F G 7. Sequential Washing (HCl, NaHCO₃, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Isolate and Dry Pure Product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Characterization and Data

Upon successful synthesis and purification, it is imperative to characterize the final product to confirm its identity and purity.

Expected Characterization Data
AnalysisExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Expect characteristic peaks for the aromatic protons of the hydroxyphenyl group and the aliphatic protons of the piperidine ring. The phenolic -OH proton will also be present.
¹³C NMR Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
FT-IR Look for characteristic absorption bands for the O-H stretch (phenol), C=O stretch (amide), and C-N stretch.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (205.25 g/mol ) should be observed.
Yield A typical yield for this type of reaction, after purification, would be in the range of 60-80%.

Note: Specific spectral data should be acquired and interpreted by the researcher to confirm the structure.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of this compound. By understanding the underlying principles of amide coupling and adhering to the procedural and safety guidelines, researchers can reliably synthesize this valuable compound for further investigation in medicinal chemistry and other fields of chemical research. The self-validating nature of the protocol, from reaction monitoring with TLC to final product characterization, ensures a high degree of confidence in the experimental outcome.

References

  • Ahmady, A. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(9), 521-525. Available at: [Link]

  • Grasso, S., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 26(11), 3323. Available at: [Link]

  • Leone, S., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4983. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

Sources

Application Notes & Protocols for In Vitro Evaluation of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Scaffold

The this compound core structure represents a versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features, including a hydrogen bond-donating hydroxyl group, a lipophilic phenyl ring, and a conformationally flexible piperidine moiety, provide a rich canvas for chemical modification and optimization. This allows for the generation of diverse derivative libraries with the potential to interact with a wide array of biological targets.[1] Consequently, this scaffold has emerged as a focal point in the discovery of novel therapeutic agents for a range of pathological conditions.

Published research has demonstrated that derivatives based on this core structure exhibit a remarkable breadth of biological activities. These include, but are not limited to, the inhibition of key enzymes such as tyrosinase and monoacylglycerol lipase (MAGL), as well as modulation of complex central nervous system targets like the N-methyl-D-aspartate (NMDA) and opioid receptors.[2][3][4] The successful prosecution of drug discovery campaigns targeting these proteins relies on a robust suite of well-characterized and reproducible in vitro assays.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing field-proven protocols for the in vitro characterization of this compound derivatives. The methodologies described herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Section 1: Primary Target Screening - Enzyme Inhibition Assays

A common and effective strategy in early-stage drug discovery is to screen compound libraries against specific, validated enzyme targets. For the this compound scaffold, tyrosinase and monoacylglycerol lipase (MAGL) have been identified as promising targets.

Tyrosinase Inhibition Assay

Scientific Rationale: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[5] Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Several phenolic compounds have been shown to be effective tyrosinase inhibitors, making this a logical target for the titled derivatives.[2][5] This protocol utilizes mushroom tyrosinase, a commercially available and well-characterized homolog, with L-DOPA as the substrate. The enzymatic reaction produces dopachrome, a colored product that can be quantified spectrophotometrically.[5]

Workflow Diagram: Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - 50mM Phosphate Buffer (pH 6.8) - 10mM L-DOPA Solution - 1000 U/mL Tyrosinase Solution - Test Compounds & Kojic Acid A1 Dispense Buffer, Inhibitor (Test Compound or Kojic Acid), & Tyrosinase Solution P1->A1 Reagents A2 Pre-incubate plate at 25°C for 10 min A1->A2 A3 Initiate reaction by adding 20 µL L-DOPA to all wells A2->A3 A4 Immediately measure Absorbance at 475 nm kinetically for 10-20 min A3->A4 D1 Calculate reaction rate (V) (ΔAbs/min) from linear slope A4->D1 Kinetic Data D2 Calculate % Inhibition: [(V_control - V_inhibitor) / V_control] * 100 D1->D2 D3 Determine IC50 value by plotting % Inhibition vs. log[Inhibitor] D2->D3

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Detailed Protocol:

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., Sigma-Aldrich T3824

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Monobasic and Dibasic

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • 96-well flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 475 nm

Procedure:

  • Reagent Preparation:

    • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until a stable pH of 6.8 is achieved.[5]

    • 10 mM L-DOPA Solution: Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. This solution is light-sensitive and should be prepared fresh immediately before use.[5]

    • 1000 units/mL Mushroom Tyrosinase Solution: Reconstitute the lyophilized enzyme in cold phosphate buffer to a concentration of 1000 U/mL. Keep this solution on ice at all times and prepare it fresh for each experiment.[5]

    • Test Compound and Control Stock Solutions: Prepare 10 mM stock solutions of the this compound derivatives and Kojic acid in 100% DMSO. Create a dilution series (e.g., 8-point, 3-fold dilutions) in phosphate buffer. The final DMSO concentration in the assay well should be kept below 1% to avoid solvent-induced artifacts.

  • Assay Setup (96-well plate):

    • Test Wells: Add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: Add 40 µL of phosphate buffer, 20 µL of the Kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control (100% Activity): Add 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank (No Enzyme): Add 80 µL of phosphate buffer. This is crucial to correct for non-enzymatic oxidation of L-DOPA.

  • Reaction and Measurement:

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.[3]

    • Initiation: Start the enzymatic reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells, bringing the total volume to 100 µL.

    • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for a period of 10-20 minutes.[5]

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[5] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

Scientific Rationale: MAGL is a serine hydrolase that plays a critical role in terminating endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL is a promising therapeutic strategy for treating neurodegenerative diseases, inflammation, and cancer.[3][7] This fluorometric assay provides a sensitive and high-throughput method to identify MAGL inhibitors. It uses a non-fluorescent substrate that, upon cleavage by MAGL, releases a highly fluorescent product.

Detailed Protocol:

Materials and Reagents:

  • Human Recombinant MAGL

  • MAGL Fluorogenic Substrate (e.g., arachidonoyl-1-hydroxy-naphthalimide, AA-HNA)

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)

  • Control Inhibitor (e.g., JZL184)

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Reagent Preparation:

    • MAGL Enzyme Working Solution: Dilute the recombinant MAGL stock in MAGL Assay Buffer to the desired working concentration (e.g., 2X final concentration). Keep on ice.

    • Test Compound and Control Stock Solutions: Prepare 10 mM stock solutions of the derivatives and a known MAGL inhibitor (e.g., JZL184) in 100% DMSO. Prepare a 20X working dilution series in the assay buffer.[8]

    • MAGL Substrate Working Solution: Dilute the substrate stock solution in anhydrous DMSO to a 20X working concentration.[8]

  • Assay Setup (96-well plate):

    • Add 90 µL of the MAGL Enzyme Working Solution to each well.[8]

    • Test Wells: Add 5 µL of the 20X test compound working solution.

    • Positive Control Wells: Add 5 µL of the 20X control inhibitor working solution.

    • Negative Control (100% Activity): Add 5 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).

    • Background Control (No Enzyme): Add 95 µL of MAGL Assay Buffer to a separate well.

  • Reaction and Measurement:

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for inhibitor-enzyme interaction.[7][8]

    • Initiation: During the pre-incubation, warm the 20X substrate solution to room temperature. Initiate the reaction by adding 5 µL of the 20X MAGL substrate to all wells. The final volume will be 100 µL.

    • Fluorescence Reading: Immediately measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the reaction rate (RFU/min) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Determine the IC₅₀ value by plotting % Inhibition vs. log[Inhibitor] and fitting to a dose-response curve.

Section 2: Secondary Screening - Cellular Viability and Cytotoxicity

Scientific Rationale: After identifying active compounds in primary biochemical assays, it is imperative to assess their effect on cell health. A potent enzyme inhibitor is of little therapeutic value if it is broadly cytotoxic. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow Diagram: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_run MTT Assay C1 Culture selected cell line (e.g., B16F10, HEK293T) C2 Seed cells into a 96-well plate and incubate for 24h to allow adhesion C1->C2 T2 Replace old medium with medium containing test compounds C2->T2 Adhered Cells T1 Prepare serial dilutions of This compound derivatives in culture medium T1->T2 Compound Dilutions T3 Incubate for 24-72 hours T2->T3 M1 Add 10 µL MTT Labeling Reagent (0.5 mg/mL final conc.) to each well T3->M1 Treated Cells M2 Incubate for 4 hours at 37°C M1->M2 M3 Add 100 µL Solubilization Solution to each well and incubate overnight M2->M3 M4 Measure Absorbance at 570 nm (Ref. wavelength >650 nm) M3->M4

Caption: General workflow for an MTT-based cytotoxicity assessment.

Detailed Protocol:

Materials and Reagents:

  • Selected mammalian cell line (e.g., HEK293T for general toxicity, or a target-relevant line like B16F10 melanoma cells for tyrosinase inhibitors)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Labeling Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, tissue culture-treated 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Prepare a cell suspension in complete culture medium at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Include "vehicle control" wells (medium with the same final DMSO concentration as the test wells) and "untreated control" wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).

    • Return the plate to the incubator for 4 hours. During this time, purple formazan crystals will form in viable cells.

    • Add 100 µL of the Solubilization Solution to each well.

    • Gently mix by pipetting to ensure complete solubilization of the formazan crystals.

    • Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved.

  • Data Analysis:

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common). Use a reference wavelength of >650 nm.

    • Calculate the percentage of cell viability for each treatment: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Determine the CC₅₀ (Concentration causing 50% cytotoxicity) value by plotting % Viability against the logarithm of the compound concentration.

Section 3: Advanced Characterization - Receptor Binding Assays

For derivatives designed to target G-protein coupled receptors (GPCRs) or ion channels, radioligand binding assays are the gold standard for quantifying affinity.

Kappa Opioid Receptor (KOR) Functional Assay ([³⁵S]GTPγS Binding)

Scientific Rationale: The [³⁵S]GTPγS binding assay is a functional measure of GPCR activation. Agonist binding to a Gαi/o-coupled receptor like KOR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated G-protein, and the amount of incorporated radioactivity is proportional to the extent of receptor activation.[10][11][12] This assay can determine the potency (EC₅₀) and efficacy (% of maximal response) of agonists.

Protocol Summary:

  • Receptor Source: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR or HEK-KOR cells).[12][13]

  • Incubation: Incubate 2.5-20 µg of membrane protein with ~0.1 nM [³⁵S]GTPγS, GDP (e.g., 3 µM), and varying concentrations of the test compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).[10][12]

  • Duration: Incubate for 60-120 minutes at room temperature.[10]

  • Termination: The reaction is terminated by rapid filtration through GF/B or GF/C filters to separate bound from free radioligand.[10][13]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Data are analyzed by non-linear regression to determine EC₅₀ and Eₘₐₓ values.

NMDA Receptor Channel Binding Assay ([³H]MK-801)

Scientific Rationale: The NMDA receptor is a ligand-gated ion channel critical for synaptic plasticity. [³H]MK-801 is a use-dependent, non-competitive antagonist that binds within the ion channel pore when it is in the open state.[1][14][15] A radioligand binding assay using [³H]MK-801 can be used to identify and characterize compounds that allosterically modulate the receptor or directly compete for the MK-801 binding site.

Protocol Summary:

  • Receptor Source: Rat brain cortical membranes.[14]

  • Incubation: Incubate a membrane aliquot (e.g., 0.2 mg protein) with ~5 nM [³H]MK-801 and test compounds in the presence of saturating concentrations of co-agonists glutamate and glycine (e.g., 1 mM each) to ensure channel opening.[14][16]

  • Duration: Incubate for 180 minutes at 25°C.[14]

  • Termination & Detection: Similar to the KOR assay, terminate by rapid filtration and quantify bound radioactivity via scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (10 µM).[14] Inhibition curves are generated to determine the IC₅₀ of the test compounds.

Data Summary and Interpretation

To facilitate a comprehensive understanding of a compound's profile, quantitative data from these assays should be systematically organized.

Table 1: Example Data Summary for this compound Derivatives

Compound IDTyrosinase IC₅₀ (µM)MAGL IC₅₀ (µM)Cell Line CC₅₀ (µM)Selectivity Index (CC₅₀ / Target IC₅₀)
Derivative A 1.5 ± 0.2> 10075.2 ± 5.650.1 (for Tyrosinase)
Derivative B 89.4 ± 7.10.07 ± 0.0145.8 ± 3.9654.3 (for MAGL)
Derivative C > 100> 100> 100N/A
Kojic Acid 17.8 ± 1.5N/D> 100> 5.6
JZL184 N/D0.008 ± 0.00125.1 ± 2.23137.5

N/D: Not Determined; N/A: Not Applicable. Data are presented as mean ± SD from n=3 independent experiments.

Interpretation: The selectivity index, calculated by dividing the cytotoxicity value (CC₅₀) by the potency value (IC₅₀), is a critical parameter. A higher selectivity index indicates that the compound inhibits its intended target at concentrations far below those that cause general cell death, a desirable characteristic for a potential therapeutic agent. In the example table, Derivative B shows high potency for MAGL and a favorable selectivity index, making it a promising lead for further development.

References

  • F. M. S. Gabriele, et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. [Link]

  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). [Link]

  • S. Granchi, et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • A. W. Johnson, et al. (1999). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

  • S. H. R. C. K. Kudakad, et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC - NIH. [Link]

  • L. M. Bohn, et al. (2017). Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting. PubMed Central. [Link]

  • S. Tu, et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. [Link]

  • M. D. Di Marzo, et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • Eurofins DiscoverX. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]

  • H. Tajima, et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. [Link]

  • P. J. Richardson, et al. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. PubMed Central. [Link]

  • G. Calo, et al. (2019). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers. [Link]

  • I. J. Reynolds, et al. (1988). [3H]MK801 binding to the N-methyl-D-aspartate receptor reveals drug interactions with the zinc and magnesium binding sites. PubMed. [Link]

  • P. G. Strange. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]

  • L. Y. Wang, et al. (1995). Activation of the cloned human kappa opioid receptor by agonists enhances [35S]GTPgammaS binding to membranes: determination of potencies and efficacies of ligands. PubMed. [Link]

  • BindingDB. κ-opioid Receptor Binding Assay. [Link]

Sources

The Emergence of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone as a Privileged Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Chemical Moiety in Oncology Research

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemistry has identified certain molecular frameworks that serve as fertile ground for the development of potent and selective drugs. One such emerging scaffold is (2-Hydroxy-phenyl)-piperidin-1-yl-methanone . This compound, characterized by a piperidine ring linked to a 2-hydroxyphenyl group via a ketone, represents a "privileged structure" in drug discovery.[1][2] Its inherent structural features offer a versatile platform for chemical modifications, enabling the synthesis of a diverse library of derivatives with the potential to target various biological pathways implicated in cancer.[1] This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on this promising precursor, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While direct anticancer applications of this compound are still under investigation, this document will leverage closely related analogs to illustrate the immense potential of this chemical class.

PART 1: Synthesis of the Precursor: this compound

The synthesis of the core scaffold is the foundational step in the exploration of its therapeutic potential. The following protocol outlines a general multi-step synthetic route.

Protocol 1: Synthesis of this compound

This protocol involves the amidation of a salicylic acid derivative with piperidine.

Materials:

  • Salicylic acid or an activated derivative (e.g., Salicyloyl chloride)

  • Piperidine

  • Coupling agents (e.g., DCC, EDC/HOBt if starting from salicylic acid)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Activation of Salicylic Acid (if applicable): If starting with salicylic acid, dissolve it in anhydrous DCM. Add a coupling agent like DCC or a combination of EDC and HOBt. Stir the mixture at 0°C for 30 minutes.

  • Amidation Reaction: To the activated salicylic acid solution (or a solution of salicyloyl chloride in DCM), add piperidine and a base such as triethylamine. The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If a precipitate (like DCU from DCC) forms, filter it off. Transfer the organic layer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • The use of coupling agents is crucial for activating the carboxylic acid group of salicylic acid to facilitate the formation of the amide bond with the secondary amine of piperidine.

  • The base is added to neutralize the HCl generated during the reaction (especially if starting from an acid chloride) and to facilitate the nucleophilic attack of the piperidine.

  • The aqueous work-up steps are essential to remove unreacted reagents, byproducts, and the coupling agents. The acidic and basic washes ensure the removal of any remaining base and unreacted salicylic acid, respectively.

PART 2: Derivatization of the Scaffold for Anticancer Activity

The true potential of this compound lies in its derivatization. By modifying the phenyl ring, the hydroxyl group, or the piperidine moiety, researchers can fine-tune the molecule's properties to enhance its anticancer efficacy and selectivity. The following diagram illustrates potential points of derivatization.

Caption: Potential derivatization sites on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR studies on direct derivatives of our core molecule are emerging, extensive research on related piperidine-containing anticancer agents provides valuable guidance.[3][4] For instance, substitutions on the phenyl ring with electron-withdrawing or electron-donating groups can significantly impact cytotoxicity.[5] Furthermore, modifications to the piperidine ring can influence the compound's interaction with specific biological targets.[3]

PART 3: Protocols for In Vitro Evaluation of Anticancer Activity

Once a library of derivatives is synthesized, their anticancer potential must be rigorously evaluated. In vitro assays are the first line of investigation, providing crucial data on cytotoxicity, mechanism of action, and selectivity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay helps to determine if the compounds induce programmed cell death (apoptosis).

Materials:

  • Cancer cells

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Illustrative Workflow for In Vitro Evaluation:

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening A Synthesis of This compound B Derivatization to create compound library A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E F Mechanism of Action Studies (e.g., Western Blot for signaling proteins) E->F

Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel anticancer agents.

PART 4: Understanding the Mechanism of Action

Piperidine-containing compounds have been shown to exert their anticancer effects through various mechanisms.[6][7] These include:

  • Induction of Apoptosis: Many piperidine derivatives trigger the intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.[6] This can involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[6]

  • Inhibition of Signaling Pathways: Piperidine derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, such as STAT-3, NF-κB, and PI3K/Akt.[6][7]

The following diagram illustrates a generalized apoptotic pathway that can be induced by piperidine-based anticancer agents.

G Drug Piperidine Derivative Bax Bax (Pro-apoptotic) Drug->Bax Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by piperidine derivatives.

PART 5: In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a whole organism.

Protocol 4: Xenograft Mouse Model

This is a common preclinical model where human cancer cells are implanted into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Synthesized compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation

The following table provides hypothetical IC₅₀ values for illustrative derivatives of this compound against various cancer cell lines.

Compound IDModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Precursor None>100>100>100
Derivative 1 4-Fluoro on phenyl ring15.222.518.9
Derivative 2 4-Methoxy on phenyl ring8.712.19.5
Derivative 3 4-Methyl on piperidine25.630.128.4
Doxorubicin (Reference Drug)0.81.21.0

Conclusion and Future Directions

This compound has emerged as a valuable scaffold in the design and synthesis of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and studies on analogous structures have demonstrated the potential for potent and selective anticancer activity. The protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to explore the full therapeutic potential of this promising class of compounds. Future research should focus on synthesizing and evaluating a wider range of derivatives to establish a clear structure-activity relationship, elucidating their precise molecular targets, and optimizing their pharmacokinetic properties for clinical translation.

References

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available at: [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. Available at: [Link]

  • Scilit. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(9), e0203307. Available at: [Link]

  • Ebaied, W. A., et al. (2024). Design, synthesis and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 146, 107157. Available at: [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... Available at: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Available at: [Link]

  • Hussain, S., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Tropical Journal of Pharmaceutical Research, 16(1), 165-173. Available at: [Link]

  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. Available at: [Link]

  • Rauf, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. Available at: [Link]

  • Zhang, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 15(18), 1615-1636. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Reaction condition and reagents. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), a325-a341. Available at: [Link]

  • Fytas, C., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(9), 4811. Available at: [Link]

  • Bishayee, A., & Sethi, G. (2016). Overview of Major Classes of Plant-Derived Anticancer Drugs. Cancer Treatment and Research, 166, 1-28. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

  • Ramalingam, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 980. Available at: [Link]

Sources

Application Notes and Protocols for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a molecule possessing a unique combination of a basic piperidine ring, a hydrogen-bond-donating phenolic hydroxyl group, and an amide linkage, presents intriguing possibilities as a multifunctional organocatalyst. While its extensive application in catalysis is an emerging field, this document provides a comprehensive overview of its potential catalytic activities based on the known reactivity of its constituent functional groups. Detailed protocols for plausible catalytic transformations, including Knoevenagel condensations and Michael additions, are presented as exemplary methodologies. These notes are intended to serve as a foundational guide for researchers exploring the catalytic potential of this versatile molecule.

Introduction and Structural Rationale for Catalytic Activity

This compound, with the chemical formula C₁₂H₁₅NO₂, is a derivative of piperidine, a well-established organocatalyst.[1][2][3] The unique structural features of this compound suggest a more nuanced and potentially tunable catalytic behavior compared to unsubstituted piperidine. The key functionalities that may contribute to its catalytic prowess are:

  • The Piperidine Nitrogen: The tertiary amine of the piperidine ring can act as a Brønsted base to deprotonate acidic protons or as a nucleophile to activate substrates, for instance, by forming enamine intermediates.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the ortho-position of the benzoyl moiety can act as a Brønsted acid or a hydrogen-bond donor. This dual role can be pivotal in activating electrophiles and organizing transition states, potentially leading to enhanced reactivity and selectivity. The proximity of the hydroxyl group to the amide linkage may allow for cooperative effects.

  • The Amide Moiety: The amide group can influence the steric environment around the catalytic center and participate in hydrogen bonding, further contributing to the organization of the transition state assembly.

These features suggest that this compound could operate as a bifunctional or even trifunctional catalyst, where different parts of the molecule work in concert to facilitate a chemical transformation.

Potential Catalytic Applications and Mechanistic Considerations

Based on the structural motifs present in this compound, several potential applications in organocatalysis can be envisaged.

Knoevenagel Condensation

The piperidine moiety is a classic catalyst for the Knoevenagel condensation.[1][2][3] The reaction involves the condensation of an active methylene compound with a carbonyl compound. The catalytic cycle likely involves the deprotonation of the active methylene compound by the piperidine nitrogen, followed by nucleophilic attack on the carbonyl carbon. The phenolic hydroxyl group could play a crucial role in activating the carbonyl group of the aldehyde or ketone via hydrogen bonding, thereby accelerating the reaction.

Hypothesized Catalytic Cycle for Knoevenagel Condensation

G cluster_0 Catalytic Cycle A Catalyst + Aldehyde B H-Bonded Complex A->B H-Bonding (Phenolic OH) E Nucleophilic Attack B->E C Deprotonation of Active Methylene D Enolate Formation C->D Piperidine Base D->E F Intermediate Adduct E->F G Proton Transfer & Catalyst Regeneration F->G Internal Proton Transfer H Product + Catalyst G->H H->A New Cycle G cluster_1 Protocol Flow prep 1. Add Reactants (Benzaldehyde, Malononitrile) to Flask dissolve 2. Dissolve in Ethanol prep->dissolve add_cat 3. Add Catalyst dissolve->add_cat react 4. Stir at Room Temperature add_cat->react monitor 5. Monitor by TLC react->monitor workup 6. Concentrate monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von (2-Hydroxy-phenyl)-piperidin-1-yl-methanon für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Das (2-Hydroxy-phenyl)-piperidin-1-yl-methanon-Grundgerüst ist eine wertvolle Ausgangsstruktur in der medizinischen Chemie, die als vielseitige Plattform für die Entwicklung neuartiger therapeutischer Wirkstoffe dient.[1] Die Fähigkeit, dieses Molekül an strategischen Positionen gezielt zu modifizieren, ist entscheidend für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), die wiederum die Optimierung von Leitsubstanzen hinsichtlich Wirksamkeit, Selektivität und pharmakokinetischer Eigenschaften steuern. Dieser Leitfaden bietet einen detaillierten Einblick in die Derivatisierungsstrategien für dieses spezifische Molekül und erläutert die wissenschaftliche Begründung hinter den experimentellen Entscheidungen. Er enthält validierte, schrittweise Protokolle für die Modifikation der phenolischen Hydroxylgruppe und des Piperidinrings sowie Methoden zur Charakterisierung der resultierenden Analoga.

Einführung: Die strategische Bedeutung des (2-Hydroxy-phenyl)-piperidin-1-yl-methanon-Gerüsts

Piperidin-Ringe sind ein Eckpfeiler der modernen Arzneimittelentwicklung und finden sich in über zwanzig Klassen von Pharmazeutika wieder.[2][3] Ihre gesättigte, dreidimensionale Natur ermöglicht eine präzise räumliche Anordnung von Substituenten, was für die Optimierung von Wirkstoff-Ziel-Interaktionen von unschätzbarem Wert ist.[2] Das (2-Hydroxy-phenyl)-piperidin-1-yl-methanon-Gerüst (Molekül 1 ) vereint diesen wichtigen Heterozyklus mit einer Phenylgruppe, die durch eine Hydroxylgruppe und eine Carbonyl-Linker-Einheit funktionalisiert ist.

Diese Kombination bietet mehrere strategische Vorteile:

  • Wasserstoffbrücken-Donator/Akzeptor: Die phenolische Hydroxylgruppe und das Amid-Carbonyl-Sauerstoffatom können entscheidende Wasserstoffbrückenbindungen mit dem biologischen Zielmolekül eingehen.

  • Modulationspunkte: Das Gerüst verfügt über mindestens zwei primäre Vektoren für die chemische Modifikation: die phenolische Hydroxylgruppe und die C-H-Bindungen des Piperidinrings.

  • Strukturelle Rigidität und Flexibilität: Der Amid-Linker schränkt die Rotation ein und positioniert die beiden Ringsysteme in einer definierten räumlichen Beziehung, während der Piperidinring in einer energetisch günstigen Sesselkonformation vorliegt.

Das Ziel der Derivatisierung ist es, eine Bibliothek von Analoga zu erstellen, um systematisch zu untersuchen, wie strukturelle Änderungen die biologische Aktivität beeinflussen.

cluster_0 SAR-Workflow Scaffold Ausgangsgerüst (2-Hydroxy-phenyl)- piperidin-1-yl-methanon Derivatisierung Synthese der Derivatbibliothek Scaffold->Derivatisierung Chemische Modifikation Screening Biologisches Screening (z.B. in vitro Assays) Derivatisierung->Screening Testung der Analoga SAR_Analyse SAR-Analyse und Dateninterpretation Screening->SAR_Analyse Aktivitätsdaten Lead_Opt Leitstruktur- Optimierung SAR_Analyse->Lead_Opt Identifikation von Pharmakophoren

Abbildung 1: Allgemeiner Workflow für Struktur-Wirkungs-Beziehungs-Studien (SAR).

Derivatisierungsstrategien und Protokolle

Die systematische Erforschung des chemischen Raums um das Kerngerüst herum erfordert gezielte Modifikationen an den wichtigsten funktionellen Gruppen. Wir konzentrieren uns auf zwei primäre Bereiche: die phenolische Hydroxylgruppe und den Piperidinring.

node_img R1_label R¹-O– R1_label->node_img R2_label –R² R2_label->node_img R3_label –R³ R3_label->node_img

Abbildung 2: Primäre Modifikationspunkte am (2-Hydroxy-phenyl)-piperidin-1-yl-methanon-Gerüst.

Modifikation der phenolischen Hydroxylgruppe (Position R¹)

Die phenolische Hydroxylgruppe ist ein hervorragender Angriffspunkt für die Derivatisierung. Ihre Umwandlung in Ether oder Ester kann die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Wasserstoffbrückenbindung drastisch verändern.[4]

Rationale:

  • Ether-Bildung (O-Alkylierung): Ersetzt den Wasserstoffbrücken-Donator durch eine sterisch anspruchsvollere, metabolisch oft stabilere Ether-Gruppe. Dies testet die Notwendigkeit des Donators und untersucht den sterischen Raum in der Bindungstasche.

  • Ester-Bildung (O-Acylierung): Führt eine Carbonylgruppe ein, die als Wasserstoffbrücken-Akzeptor dienen kann. Ester sind potenzielle Prodrugs, die in vivo durch Esterasen zur aktiven phenolischen Form hydrolysiert werden können.

Protokoll 2.1.1: O-Methylierung mittels Williamson-Ethersynthese

Dieses Protokoll beschreibt die Synthese des 2-Methoxy-Derivats.

Materialien:

  • (2-Hydroxy-phenyl)-piperidin-1-yl-methanon (1 )

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • Methyliodid (CH₃I)

  • Aceton, trocken

  • Dichlormethan (DCM)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Rotationsverdampfer, Magnetrührer, Rückflusskühler

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden (2-Hydroxy-phenyl)-piperidin-1-yl-methanon (1,0 g, 4,87 mmol, 1,0 Äq.) und wasserfreies Kaliumcarbonat (1,35 g, 9,74 mmol, 2,0 Äq.) in 40 mL trockenem Aceton suspendiert.

  • Reagenzzugabe: Methyliodid (0,37 mL, 5,84 mmol, 1,2 Äq.) wird langsam zur gerührten Suspension zugegeben.

  • Reaktion: Die Mischung wird unter Rückfluss erhitzt und 4-6 Stunden lang gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. Laufmittel: Hexan/Ethylacetat 1:1).

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der Feststoff abfiltriert und mit Aceton gewaschen. Das Filtrat wird am Rotationsverdampfer zur Trockne eingeengt.

  • Extraktion: Der Rückstand wird in 50 mL DCM aufgenommen und mit 50 mL Wasser gewaschen. Die wässrige Phase wird erneut mit 25 mL DCM extrahiert.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Laufmittelgradient: Hexan/Ethylacetat) gereinigt, um das reine (2-Methoxy-phenyl)-piperidin-1-yl-methanon zu erhalten.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS) bestätigt.[5]

ParameterBeschreibungTypische Beobachtung
¹H-NMR Protonen-NMR-Spektrum in CDCl₃Verschwinden des breiten Singuletts des phenolischen -OH; Erscheinen eines neuen Singuletts bei ~3.8 ppm (3H) für die -OCH₃ Gruppe.
MS (ESI+) Elektrospray-Ionisation MSMolekularionenpeak [M+H]⁺ bei m/z = 220,28, entsprechend C₁₃H₁₇NO₂.
HPLC Reinheitsbestimmung (C18-Säule)>95 % Reinheit.

Tabelle 1: Analytische Charakterisierung des O-methylierten Derivats.

Modifikation des Piperidinrings (Positionen R² und R³)

Die direkte und selektive Funktionalisierung des gesättigten Piperidinrings ist anspruchsvoller, bietet aber erhebliche Möglichkeiten zur Erforschung der SAR.[6] Moderne Methoden der C-H-Funktionalisierung ermöglichen den Zugang zu Analoga, die über klassische Synthesen nur schwer zugänglich sind.[6] Alternativ können Derivate durch den Aufbau des Moleküls aus bereits substituierten Piperidin-Vorläufern hergestellt werden.[7]

Rationale:

  • Einführung von Substituenten: Kleine Alkylgruppen (z. B. Methyl) oder polare Gruppen an den Positionen 3 oder 4 des Piperidinrings können die Konformation des Rings beeinflussen und neue hydrophobe oder polare Wechselwirkungen mit dem Zielprotein ermöglichen.[8] Die Stereochemie dieser Substituenten ist oft entscheidend für die Aktivität.[9]

Protokoll 2.2.1: Synthese aus einem substituierten Piperidin-Vorläufer (Beispiel: 4-Methylpiperidin)

Dieses Protokoll beschreibt die Synthese von (2-Hydroxy-phenyl)-(4-methyl-piperidin-1-yl)-methanon durch Amidkopplung.

Materialien:

  • Salicylsäure (2-Hydroxybenzoesäure)

  • 4-Methylpiperidin

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat)

  • DIPEA (N,N-Diisopropylethylamin)

  • Dimethylformamid (DMF), trocken

  • Ethylacetat (EtOAc)

  • Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)

  • Sole (gesättigte NaCl-Lösung)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 50-mL-Rundkolben wird Salicylsäure (500 mg, 3,62 mmol, 1,0 Äq.) in 15 mL trockenem DMF gelöst.

  • Aktivierung: HATU (1,51 g, 3,98 mmol, 1,1 Äq.) und DIPEA (1,9 mL, 10,86 mmol, 3,0 Äq.) werden zugegeben und die Mischung wird 15 Minuten bei Raumtemperatur gerührt.

  • Aminkopplung: 4-Methylpiperidin (0,43 mL, 3,62 mmol, 1,0 Äq.) wird zur aktivierten Säuremischung gegeben.

  • Reaktion: Die Reaktion wird über Nacht (12-16 Stunden) bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit 50 mL Wasser verdünnt und dreimal mit je 30 mL EtOAc extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden nacheinander mit 30 mL gesättigter NaHCO₃-Lösung und 30 mL Sole gewaschen.

  • Trocknung und Aufreinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

  • Charakterisierung: Die Struktur des Produkts wird durch NMR und MS verifiziert, die Reinheit wird mittels HPLC bestimmt.

Analytische Charakterisierung der Derivatbibliothek

Eine gründliche Charakterisierung ist unerlässlich, um die Struktur und Reinheit jedes neu synthetisierten Analogons zu bestätigen und die Vertrauenswürdigkeit der SAR-Daten sicherzustellen.[5][10]

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind die wichtigsten Methoden zur Strukturaufklärung. Die chemischen Verschiebungen, Kopplungsmuster und Integrale bestätigen die erwartete Struktur und das Vorhandensein der neuen funktionellen Gruppen.[11]

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) liefert die exakte Masse des Moleküls und bestätigt dessen elementare Zusammensetzung.

  • Hochleistungsflüssigkeitschromatographie (HPLC): HPLC, oft in Verbindung mit einem UV- oder MS-Detektor, wird zur Bestimmung der Reinheit der Verbindung verwendet. Für SAR-Studien ist eine Reinheit von >95 % anzustreben.[10]

Zusammenfassung und Ausblick auf SAR-Studien

Durch die Anwendung der hier beschriebenen Protokolle kann eine vielfältige Bibliothek von (2-Hydroxy-phenyl)-piperidin-1-yl-methanon-Derivaten effizient synthetisiert werden. Die systematische Untersuchung dieser Analoga in relevanten biologischen Assays wird entscheidende Einblicke in die Struktur-Wirkungs-Beziehungen liefern.

Wichtige SAR-Fragen, die adressiert werden können:

  • Ist die Wasserstoffbrücken-Donator-Fähigkeit der phenolischen Gruppe für die Aktivität essenziell? (Vergleich von -OH vs. -OR Derivaten)

  • Welchen Einfluss hat die Größe und Polarität des Substituenten an Position R¹ auf die Wirksamkeit?

  • Wie wirken sich sterische Hinderung und Konformationsänderungen durch Substituenten am Piperidinring (R² und R³) auf die Bindungsaffinität aus?

Die aus diesen Studien gewonnenen Erkenntnisse bilden die Grundlage für das rationale Design von Molekülen der nächsten Generation mit verbesserter Wirksamkeit und optimierten pharmakologischen Eigenschaften.

Referenzen

  • Dai, J., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH). [Link]

  • Lashgari, N., & Ramezani, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

  • University of Texas at Arlington. (2017). Faster Way Sought to Synthesize Compounds for Drug Discovery. Abgerufen von Newswise. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Abgerufen von ResearchGate. [Link]

  • Hu, C., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health (NIH). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Abgerufen von NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Abgerufen von Hypha Discovery. [Link]

  • Bikki, A., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. National Institutes of Health (NIH). [Link]

  • Baars, H., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Baars, H., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health (NIH). [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Abgerufen von UNODC. [Link]

  • Zhang, Z., et al. (2019). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Royal Society of Chemistry. [Link]

  • Kählig, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Pospisil, J., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Organic Letters. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Abgerufen von OUCI. [Link]

  • Chemical Synthesis Database. (2025). piperidin-1-yl-thiophen-2-ylmethanone. Abgerufen von Chemical Synthesis Database. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. PubMed. [Link]

  • ResearchGate. (n.d.). Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Abgerufen von ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one as a novel potent analgesic. Abgerufen von ResearchGate. [Link]

  • Tosh, D., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH). [Link]

  • Yaffe, D., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Analogs as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting COX-2 with Novel Piperidine Scaffolds

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of pain and inflammation.[1][2][3] Unlike the constitutively expressed COX-1 isoform which plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated in inflammatory and cancerous tissues.[4][5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[1][4] The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold represents a promising starting point for the design of novel COX-2 inhibitors. The inherent structural features of the piperidine ring, coupled with the hydrogen bonding potential of the hydroxyl group, offer a versatile framework for optimizing interactions within the COX-2 active site.[6]

This document provides a comprehensive guide for researchers engaged in the discovery and development of novel anti-inflammatory and potential anti-cancer agents based on this scaffold. We will detail a robust and validated molecular docking protocol to predict the binding affinity and interaction patterns of this compound analogs with the human COX-2 enzyme. Furthermore, we will outline a workflow for in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-likeness of promising candidates at an early stage.

I. The Molecular Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This protocol is designed to be executed using widely accessible and validated software such as AutoDock Vina, though the principles are transferable to other docking suites like Schrödinger's Glide.[8][9][10]

Conceptual Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p1 Target Selection & Retrieval (COX-2, e.g., PDB: 1CX2) p2 Protein Preparation (Remove water, add hydrogens) p1->p2 p3 Ligand Preparation (2D to 3D, energy minimization) p2->p3 d1 Grid Box Generation (Define active site) p3->d1 d2 Molecular Docking (AutoDock Vina) d1->d2 a1 Pose Analysis & Scoring (Binding energy, interactions) d2->a1 a3 ADME/T Profiling (In silico prediction) a1->a3 a2 Protocol Validation (Redocking of co-crystallized ligand) a2->a1

Figure 1: High-level overview of the molecular docking workflow.

Protocol 1: Target Protein Preparation (COX-2)

Objective: To prepare the COX-2 crystal structure for docking by removing non-essential molecules and adding necessary atoms.

Materials:

  • A computer with molecular visualization software (e.g., PyMOL, Chimera) and AutoDock Tools installed.

  • The crystal structure of human COX-2 complexed with a selective inhibitor (e.g., PDB ID: 1CX2).[9]

Procedure:

  • Download the PDB File: Obtain the crystal structure of human COX-2 from the Protein Data Bank (RCSB PDB). For this protocol, we will use the PDB ID: 1CX2, which is the structure of murine COX-2 complexed with the selective inhibitor SC-558.

  • Visualize and Clean the Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules and any co-factors or ligands present in the crystal structure. This can typically be done by selecting and deleting water molecules and heteroatoms.

    • If the protein is a homodimer, isolate a single chain for the docking study, as the binding sites are identical.

  • Prepare the Receptor for Docking using AutoDock Tools:

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein. This is a crucial step for accurate hydrogen bond calculations.

    • Compute Gasteiger charges, which are partial charges assigned to each atom.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Protocol 2: Ligand Preparation

Objective: To generate 3D structures of the this compound analogs and prepare them for docking.

Materials:

  • 2D structures of the analog series (e.g., in SDF or MOL2 format).

  • Software for 2D to 3D conversion and energy minimization (e.g., Open Babel, ChemDraw).

  • AutoDock Tools.

Procedure:

  • Generate 3D Structures:

    • Draw the 2D structures of your analogs or obtain them from a chemical database.

    • Use a tool like Open Babel to convert the 2D structures into 3D coordinates.

  • Energy Minimization:

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation.

  • Prepare Ligands for Docking using AutoDock Tools:

    • Load the energy-minimized ligand files into AutoDock Tools.

    • The software will automatically detect the rotatable bonds, which are essential for flexible docking.

    • Save the prepared ligands in the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To perform the docking simulation of the prepared ligands against the prepared COX-2 receptor.

Materials:

  • Prepared protein and ligand files in PDBQT format.

  • AutoDock Vina software.

  • A text editor to create a configuration file.

Procedure:

  • Define the Binding Site (Grid Box Generation):

    • In AutoDock Tools, with the prepared protein loaded, define the active site for docking. This is done by creating a grid box that encompasses the binding pocket. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.

    • Ensure the grid box is large enough to allow for the free rotation and translation of the ligands.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example configuration is provided below:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument: vina --config conf.txt --log docking_log.txt

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand and a log file with the binding affinity scores.

II. Analysis and Validation of Docking Results

A critical aspect of any molecular docking study is the thorough analysis and validation of the results to ensure their reliability and predictive power.

Protocol 4: Analysis of Docking Poses and Interactions

Objective: To analyze the predicted binding modes and interactions of the ligands with COX-2.

Procedure:

  • Visualize Docking Poses:

    • Open the output PDBQT file from the docking simulation in a molecular visualization tool.

    • Analyze the different binding poses of the ligand within the active site of COX-2.

  • Identify Key Interactions:

    • Examine the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Pay close attention to interactions with key residues in the COX-2 active site, such as Arg120, Tyr355, Tyr385, and Ser530.[9]

  • Interpret Binding Affinity Scores:

    • The docking score, typically reported in kcal/mol, represents the predicted binding affinity. More negative values indicate stronger binding.

    • Compare the docking scores of your analogs to identify the most promising candidates.

Protocol 5: Validation of the Docking Protocol

Objective: To validate the accuracy of the docking protocol by redocking the co-crystallized ligand.

Procedure:

  • Prepare the Co-crystallized Ligand:

    • Extract the co-crystallized ligand from the original PDB file (e.g., SC-558 from 1CX2) and prepare it for docking as described in Protocol 2.

  • Redock the Ligand:

    • Perform a docking simulation of the prepared co-crystallized ligand against the prepared COX-2 receptor using the same parameters as in Protocol 3.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the lowest energy docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

III. In Silico ADME/T Profiling

Early assessment of the pharmacokinetic and toxicological properties of drug candidates is crucial to reduce late-stage attrition in drug development.[3]

Protocol 6: Predicting ADME/T Properties

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising analogs.

Procedure:

  • Utilize Online Servers:

    • Submit the 2D structures of your lead compounds to freely available web servers such as SwissADME or pkCSM.

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: Assess the drug-likeness of your compounds based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

    • Absorption: Predict human intestinal absorption and Caco-2 permeability.

    • Distribution: Predict blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes.

    • Toxicity: Predict potential toxicities such as hepatotoxicity and AMES toxicity.

IV. Data Presentation and Interpretation

To facilitate the analysis and comparison of results, it is recommended to summarize the data in a structured format.

Table 1: Hypothetical Docking and ADME/T Data for this compound Analogs
Compound IDR-Group SubstitutionDocking Score (kcal/mol)Predicted IC50 (µM)Key Interactions with COX-2Lipinski's Rule ViolationsPredicted Human Intestinal Absorption
Parent H-7.55.2H-bond with Tyr3850High
Analog 1 4-F-8.21.8H-bond with Tyr385, Halogen bond with Val5230High
Analog 2 4-Cl-8.50.9H-bond with Tyr385, Halogen bond with Val5230High
Analog 3 4-CH3-7.93.5H-bond with Tyr385, Hydrophobic interaction with Leu3520High
Analog 4 3,4-diCl-9.10.3H-bond with Tyr385, Halogen bonds with Val523 and Leu3520High
Celecoxib (Reference)-9.80.04H-bonds with Arg513 and His900High

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the in silico evaluation of this compound analogs as potential COX-2 inhibitors. By combining molecular docking with ADME/T profiling, researchers can efficiently prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. It is imperative to remember that in silico predictions are a guide and must be validated through experimental studies.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Williams, C. S., Mann, M., & DuBois, R. N. (1999). The role of cyclooxygenases in inflammation, cancer, and development. Oncogene, 18(55), 7908–7916. [Link]

  • ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.[Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. [Link]

  • Nature. (1999). The role of cyclooxygenases in inflammation, cancer, and development. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance...[Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Wang, J., Lu, S., Zhang, J., Michelitsch, M. D., & Frei, E. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488–515. [Link]

  • Roci, M., & Vona, R. (2017). Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature. Cancers, 9(6), 61. [Link]

  • ResearchGate. (2025). In silico methods for ADME(T) prediction: A brief review | Request PDF. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?[Link]

  • Hindawi. (2012). The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. [Link]

  • Frontiers. (n.d.). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]

  • AutoDock Vina documentation. (n.d.). Basic docking. [Link]

  • ResearchGate. (n.d.). Structure of COX-2. Cartoon representation of the COX-2 biological...[Link]

  • RCSB PDB. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

  • National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). [Link]

  • National Institutes of Health. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]

  • RCSB PDB. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.[Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Schrödinger Inc. (n.d.). How to dock molecules with softwares from Schrödinger Inc.[Link]

  • MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • Slideshare. (n.d.). Molecular docking. [https://www.slideshare.net/GGS MEDICALCOLLEGE/molecular-docking-251901385]([Link] MEDICALCOLLEGE/molecular-docking-251901385)

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during this specific amide coupling reaction. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction yields and obtain high-purity product.

I. Introduction to the Synthetic Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, involves the formation of an amide bond between salicylic acid (or its activated derivative) and piperidine. While seemingly straightforward, this reaction presents a significant chemoselectivity challenge due to the presence of two nucleophilic sites in salicylic acid: the carboxylic acid and the phenolic hydroxyl group. The primary cause of low yield is often the undesired O-acylation, leading to the formation of an ester byproduct instead of the target amide. This guide will provide a structured approach to troubleshooting and optimizing this synthesis.

II. Troubleshooting Guide: A Mechanistic Approach

Low yield in this synthesis can typically be traced back to one or more of the following factors: suboptimal activation of the carboxylic acid, competing O-acylation, deactivation of the amine, or inadequate reaction conditions.

Diagram: Troubleshooting Logic Flow

Caption: A stepwise approach to diagnosing and resolving low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a significant amount of a byproduct that is not my desired amide. What is the likely culprit?

The most probable side reaction is the O-acylation of the phenolic hydroxyl group of salicylic acid, forming an ester. This occurs because the phenoxide anion, which can be generated under basic conditions, is a competing nucleophile with piperidine.

Q2: How can I prevent the O-acylation side reaction?

There are two primary strategies to enhance N-acylation selectivity:

  • Protecting Group Strategy: The most robust method is to protect the phenolic hydroxyl group before the amide coupling reaction. Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl) or silyl ethers (e.g., TBDMS).[1][2] These groups are generally stable to the amide coupling conditions and can be removed in a subsequent step.

  • Chemoselective Reaction Conditions: In some cases, careful selection of reagents and conditions can favor N-acylation without a protecting group. This often involves using milder coupling agents and controlling the basicity of the reaction medium to minimize phenoxide formation.

Q3: I am using a standard coupling reagent like DCC or HATU, but the yield is still low. What should I consider?

Low yields with standard coupling reagents can be due to several factors:

  • Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can sometimes improve yields.[3]

  • Steric Hindrance: While not severe in this case, steric hindrance can slow down the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents and reagents.[3]

Q4: Is converting salicylic acid to its acyl chloride a better approach?

The Schotten-Baumann reaction, which involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, can be an effective method for amide synthesis.[4][5] However, this approach can also lead to O-acylation, especially in the presence of a strong base that can deprotonate the phenol.[6] If you choose this route, careful control of the base and reaction temperature is crucial.

Q5: What is the optimal pH for this amide coupling reaction?

The optimal pH for amide coupling is typically in the range of 8.0-8.5.[2] Acidic conditions will protonate the amine, rendering it non-nucleophilic, while overly basic conditions can lead to increased side reactions, including O-acylation and hydrolysis of the activated ester.[2]

IV. Experimental Protocols & Data

Protocol 1: Amide Coupling with a Protected Phenol

This protocol utilizes a protecting group for the phenolic hydroxyl to ensure chemoselective N-acylation.

Step 1: Protection of Salicylic Acid (Example with Benzyl Bromide)

  • Dissolve salicylic acid (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting 2-(benzyloxy)benzoic acid by recrystallization or column chromatography.

Step 2: Amide Coupling

  • Dissolve 2-(benzyloxy)benzoic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.[3]

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[3]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain (2-(benzyloxy)phenyl)(piperidin-1-yl)methanone.

Step 3: Deprotection

  • Dissolve the protected amide in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitor by TLC).

  • Filter the catalyst and concentrate the filtrate to yield the final product, this compound.

Protocol 2: Direct Amidation (Protecting-Group-Free)

This approach requires careful optimization to favor N-acylation.

  • Dissolve salicylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add a coupling reagent that is known to be effective for challenging amide couplings, such as HATU (1.2 eq).[3]

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq), to the mixture.[7]

  • Stir for a short period (e.g., 10-15 minutes) to allow for the activation of the carboxylic acid.

  • Add piperidine (1.1 eq) to the reaction mixture.

  • Monitor the reaction closely by TLC or LC-MS to assess the ratio of N-acylation to O-acylation.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography, carefully separating the desired amide from the ester byproduct.

Data Summary: Comparison of Reaction Conditions
ParameterCondition A (Protected)Condition B (Direct)Expected Outcome
Starting Material 2-(Benzyloxy)benzoic acidSalicylic acid
Coupling Reagent HATUHATU
Base DIPEADIPEA
Solvent Anhydrous DMF/DCMAnhydrous DMF
Temperature Room TemperatureRoom Temperature
Key Advantage High chemoselectivity, cleaner reactionFewer synthetic steps
Key Disadvantage Requires additional protection/deprotection stepsPotential for O-acylation, lower yield
Typical Yield HighModerate to Low
Diagram: Reaction Workflow

Caption: Comparison of protected vs. direct synthesis routes.

V. Purification and Characterization

Purification:

  • Column Chromatography: The crude product can be purified using silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the desired amide from nonpolar impurities and the potentially more polar ester byproduct.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Characterization:

  • TLC: Monitor the reaction progress and assess the purity of the final product using thin-layer chromatography. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-hydroxyphenyl group, the methylene protons of the piperidine ring, and a broad singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: Look for the carbonyl carbon signal of the amide, as well as signals corresponding to the aromatic and piperidine ring carbons.

  • Mass Spectrometry: Confirm the molecular weight of the product. The expected molecular weight for C₁₂H₁₅NO₂ is 205.25 g/mol .[8]

  • Melting Point: The reported melting point for this compound is 141 °C.[9]

VI. Conclusion

Successfully synthesizing this compound with a high yield hinges on effectively addressing the challenge of chemoselectivity. While a direct amidation approach is possible with careful optimization, employing a protecting group strategy for the phenolic hydroxyl group offers a more reliable and generally higher-yielding route. By systematically evaluating your reaction and applying the principles outlined in this guide, you can significantly improve your synthetic outcomes.

VII. References

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.

  • Wu, R., et al. (2023). Yields (%) of each substance under different pH conditions. ResearchGate. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • SynArchive. Protecting Groups List. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved from [Link]

  • Meshram, G. A., & Patil, V. D. (2011). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2021). Chemoselective Acylation of Nucleosides. National Center for Biotechnology Information. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Fattahi, A., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. National Center for Biotechnology Information. Retrieved from [Link]

  • Brel, A. K., et al. (2022). Amidation of hydroxybenzoic acids with imidazole. ResearchGate. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route involves the amide coupling of a salicylic acid derivative with piperidine.

Issue 1: Low or No Product Yield

A diminished yield of the desired amide product is one of the most common challenges in this synthesis. Several factors can contribute to this issue.[1]

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yield in this amide coupling reaction can stem from several factors, primarily related to reactant activation, stability, and reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of the salicylic acid moiety must be activated to react with the less nucleophilic piperidine.[1] If the coupling reagent is inefficient or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution:

      • Choice of Coupling Reagent: For challenging couplings, stronger activating agents may be required. While standard carbodiimides like EDC in the presence of HOBt can be effective, consider using a uronium-based reagent such as HATU, which is known for its high efficiency in amide bond formation.[2][3]

      • Acid Chloride Formation: A more robust method is to convert the salicylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][] This highly reactive intermediate will readily react with piperidine. Be aware that this method requires anhydrous conditions and the removal of excess chlorinating agent before adding the amine.

  • Amine Deactivation: Piperidine, while a secondary amine, can be protonated by the acidic starting material or any generated acidic byproducts (like HCl from acid chloride formation), rendering it non-nucleophilic.[1][6]

    • Solution:

      • Use of a Base: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize any acid present and ensure the piperidine remains in its free base form.[][7] Typically, 1.1 to 2.0 equivalents of the base are used.

      • Schotten-Baumann Conditions: This classical method utilizes an aqueous base (like NaOH) in a biphasic system.[6][8][9] This approach is effective at neutralizing the generated HCl and can be a cost-effective and scalable option.[10]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate or the acid chloride, reverting it back to the carboxylic acid and preventing amide formation.[1]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Common choices for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[11]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: Most amide couplings are initially performed at 0 °C to control the exothermic reaction, especially during the addition of highly reactive reagents, and then allowed to warm to room temperature.[11] If the reaction is sluggish due to steric hindrance, gentle heating may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of O-acylated Side Product

The starting material, salicylic acid, possesses two nucleophilic sites: the carboxylic acid (which is acylated by piperidine) and the phenolic hydroxyl group. A common side reaction is the formation of an ester byproduct through O-acylation, especially if the reaction conditions are not optimized for chemoselectivity.

Question: I am observing a significant amount of a side product, which I suspect is the O-acylated piperidine ester. How can I favor N-acylation over O-acylation?

Answer:

The key to favoring N-acylation over O-acylation lies in exploiting the differences in nucleophilicity between the amine and the hydroxyl group. Generally, the amine is a better nucleophile than the hydroxyl group.[12][13] However, under certain conditions, O-acylation can compete.

  • Reaction Conditions:

    • Under Basic Conditions: In the presence of a strong base, the phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which can then readily attack the activated carboxylic acid, leading to ester formation. To minimize this, avoid using an excessive amount of a strong base.

    • Under Acidic Conditions: In an acidic medium, the amino group of a starting material like 2-aminophenol would be protonated, suppressing its nucleophilicity and favoring O-acylation.[14] Therefore, maintaining neutral or slightly basic conditions is generally preferred for N-acylation.

  • Strategic Choice of Reagents and Workflow:

    • Prioritize Amide Bond Formation: The most effective strategy is to form the amide bond first under conditions that favor N-acylation. The use of standard amide coupling reagents at neutral or slightly basic pH (with a non-nucleophilic base) will favor the reaction at the more nucleophilic site.

    • Protection of the Hydroxyl Group: If O-acylation remains a persistent issue, consider protecting the hydroxyl group before the amide coupling reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS) or a benzyl ether. After the amide bond is successfully formed, the protecting group can be removed under appropriate conditions. This multi-step approach, while longer, ensures complete chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amide coupling reaction to form this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. First, the carboxylic acid of the salicylic acid derivative is activated by a coupling reagent or converted to an acid chloride. This creates a highly electrophilic carbonyl carbon. The nitrogen atom of piperidine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the activating group (or chloride) as a leaving group, to yield the final amide product.[10]

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation SA Salicylic Acid (R-COOH) AI Activated Intermediate (R-CO-LG) SA->AI + Activating Reagent AR Activating Reagent TI Tetrahedral Intermediate AI->TI + Piperidine Pip Piperidine (R'-NH) Prod This compound TI->Prod - Leaving Group

Caption: General mechanism for amide bond formation.

Q2: Which solvents are most suitable for this reaction?

A2: Anhydrous aprotic solvents are generally the best choice to avoid hydrolysis of the activated intermediates.[11] Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

The choice of solvent can also depend on the solubility of your starting materials and reagents.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved through the following methods:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove water-soluble byproducts and excess reagents. This may involve washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from any remaining starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.

Q4: What analytical techniques are used to confirm the structure of this compound?

A4: The structure of the final compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl ring, the protons on the piperidine ring, and the hydroxyl proton. ¹³C NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the expected molecular formula (C₁₂H₁₅NO₂).[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch for the amide carbonyl group.

Optimization Summary Table
ParameterRecommendationRationale
Activating Agent HATU or conversion to acid chloride (SOCl₂)Ensures efficient activation of the carboxylic acid for high conversion.[2][4]
Base DIPEA or Triethylamine (2.0 eq.)Neutralizes acidic byproducts without acting as a competing nucleophile.[7]
Solvent Anhydrous DCM or THFAprotic and prevents hydrolysis of reactive intermediates.[11]
Temperature 0 °C to Room TemperatureControls initial exothermicity and allows the reaction to proceed to completion.[11]
Work-up Mild acid/base washesRemoves unreacted starting materials and simplifies purification.[1]
Purification Silica Gel ChromatographyEffectively separates the product from non-polar and highly polar impurities.
Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete SideProduct Side Product(s) Observed Monitor->SideProduct Impurity Detected Workup Aqueous Work-up & Purification Complete->Workup Yes NoReaction Low/No Conversion Complete->NoReaction No Product Desired Product Workup->Product CheckActivation Verify Acid Activation (e.g., use HATU/SOCl₂) NoReaction->CheckActivation CheckOacylation Check for O-Acylation SideProduct->CheckOacylation CheckBase Ensure Adequate Base (>1.1 eq DIPEA/TEA) CheckActivation->CheckBase CheckAnhydrous Confirm Anhydrous Conditions CheckBase->CheckAnhydrous CheckAnhydrous->Start Re-run ProtectOH Consider Protecting -OH Group CheckOacylation->ProtectOH O-Acylation Confirmed ProtectOH->Start Re-run with Protected SM

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • DifferenceBetween.net. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI: 10.1039/D0GC02976A. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. Retrieved from [Link]

  • ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. Retrieved from [Link]

  • ACS Publications. (n.d.). Rearrangements of O and N-acyl and alkoxycarbonyl derivatives of o-aminophenol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (4-Hydroxy-phenyl)-piperazin-1-yl-methanone. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage.... Retrieved from [Link]

  • ChemSynthesis. (2025). phenyl-piperidin-2-ylmethanone. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • (Reference not available)
  • ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

Technical Support Center: Synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The unique combination of a sterically accessible secondary amine (piperidine) and an electronically complex salicylic acid moiety presents a distinct set of synthetic hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategy.

Question 1: I am observing very low yields in my amide coupling reaction between salicylic acid and piperidine using standard carbodiimide coupling agents like DCC or EDC. What is going wrong?

Answer:

This is a frequent challenge stemming from the inherent properties of salicylic acid and the mechanism of carbodiimide-mediated coupling.

Causality:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group of salicylic acid can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.

  • O-Acylisourea Intermediate Instability and Side Reactions: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] However, this intermediate is prone to side reactions, especially with a sterically unhindered nucleophile like the ortho-hydroxyl group. This can lead to the formation of an inactive salicylate ester or other byproducts. Furthermore, an excess of the coupling reagent can lead to the formation of a stable N-acylurea, which is an undesired side reaction.[3]

  • Steric Hindrance: While piperidine itself is not exceptionally bulky, the ortho-hydroxyl group on the phenyl ring can create a sterically demanding environment around the reactive center, further slowing down the desired amide bond formation.

Troubleshooting Protocol:

  • Activation Strategy:

    • Additive Approach: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions. This active ester then reacts with piperidine to form the desired amide. HOAt is often superior in reducing epimerization in chiral systems.[4]

    • Pre-activation: Instead of adding all reagents at once, try pre-activating the salicylic acid with the carbodiimide and HOBt for 15-30 minutes before adding piperidine. This ensures the formation of the active ester prior to the introduction of the amine.

  • Reaction Conditions:

    • Temperature: While many amide couplings are run at room temperature, a moderate increase in temperature (e.g., 40-50 °C) can sometimes overcome the activation energy barrier, especially for sterically hindered substrates.[5] However, be cautious as higher temperatures can also promote side reactions.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the active intermediates.[6]

  • Alternative Coupling Reagents:

    • Consider using phosphonium-based coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are often more effective for challenging couplings and can be less susceptible to certain side reactions compared to carbodiimides.[4]

Question 2: My reaction is complete, but I am struggling with the purification. I see multiple spots on TLC, and the final product is difficult to isolate from a greasy byproduct.

Answer:

Purification challenges in this synthesis often arise from the byproducts of the coupling reagents.

Causality:

  • DCC/DCU: If you are using DCC, the byproduct is dicyclohexylurea (DCU). While DCU is poorly soluble in many organic solvents and can often be removed by filtration, some may remain in solution, especially in solvents like DMF or with prolonged reaction times, leading to co-elution during chromatography.

  • EDC/EDU: With the water-soluble carbodiimide EDC, the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). EDU is water-soluble, which simplifies its removal during an aqueous workup. However, incomplete removal can lead to purification difficulties.

Troubleshooting Protocol:

  • Workup for DCC/DCU:

    • After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.

    • If DCU remains, consider a solvent switch. After removing the reaction solvent in vacuo, dissolve the residue in a solvent where the product is soluble but DCU is not (e.g., diethyl ether or dichloromethane) and filter again.

  • Workup for EDC/EDU:

    • Perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted piperidine and any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted salicylic acid and acidic byproducts. The water-soluble EDU will be removed in the aqueous layers.

    • Multiple washes are recommended to ensure complete removal of EDU.

  • Chromatography:

    • Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • The ortho-hydroxyl group can cause tailing on silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape, depending on the other functional groups in your derivative.

Frequently Asked Questions (FAQs)

Q1: Can I use acyl chloride of salicylic acid for the reaction with piperidine?

A: Yes, you can use salicylolyl chloride. This is a classic method for amide bond formation. However, there are some considerations:

  • Preparation of Acyl Chloride: Salicylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This adds an extra step to your synthesis.

  • Side Reactions: The ortho-hydroxyl group can react with the acyl chloride, especially if a base is used in excess or at elevated temperatures, potentially leading to polymerization or the formation of cyclic dimers.

  • Handling: Acyl chlorides are sensitive to moisture and can be corrosive.

Recommendation: This method can be effective, but careful control of reaction conditions (e.g., low temperature, slow addition of the amine) is crucial to minimize side reactions.

Q2: Are there alternative synthetic routes that avoid amide coupling reagents?

A: Yes, for N-aryl amide derivatives, the Ullmann condensation is a powerful alternative.[7][8]

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an amide.[9] In this context, you could synthesize piperidine-1-carboxamide and couple it with a 2-halophenol derivative. Modern protocols often use catalytic amounts of copper with a suitable ligand, making the reaction conditions milder than traditional Ullmann reactions.[10]

This route can be particularly useful if the standard amide coupling proves to be inefficient for your specific derivative.

Q3: How does the electronic nature of substituents on the salicylic acid ring affect the reaction?

A: Substituents can have a significant impact:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the salicylic acid ring increase the acidity of the carboxylic acid and can make the carbonyl carbon more electrophilic. This can facilitate the amide coupling reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) decrease the acidity of the carboxylic acid and can make the carbonyl carbon less electrophilic, potentially slowing down the reaction.

You may need to adjust your reaction conditions (e.g., longer reaction times, slightly higher temperatures, or a more potent coupling reagent) based on the electronic nature of your substituents.

Experimental Protocols & Data

Protocol 1: General Procedure for EDC/HOBt Mediated Synthesis
  • To a solution of the (substituted) salicylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes for pre-activation.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Reagent CombinationAdditiveTypical Yield RangeByproduct Removal
EDCNone20-40%Aqueous Workup
EDCHOBt60-85%Aqueous Workup
DCCNone15-35%Filtration
DCCHOBt55-80%Filtration
HATUDIPEA (base)70-95%Aqueous Workup

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_outcomes start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Coupling Agents) start->check_reagents add_additive Incorporate Additive (HOBt or HOAt) check_reagents->add_additive pre_activation Implement Pre-activation Step (Acid + Coupling Agent + Additive first) optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) pre_activation->optimize_conditions success Improved Yield pre_activation->success add_additive->pre_activation add_additive->success change_coupling_agent Switch Coupling Reagent (e.g., to HATU or PyBOP) alternative_route Consider Alternative Synthetic Route (e.g., Acyl Chloride, Ullmann Condensation) change_coupling_agent->alternative_route change_coupling_agent->success optimize_conditions->change_coupling_agent optimize_conditions->success alternative_route->success

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Mechanism of Carbodiimide Coupling with HOBt Additive

Carbodiimide_Mechanism cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling RCOOH Salicylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Target Amide (R-CONHR') Active_Ester->Amide + Piperidine Piperidine Piperidine (R'-NH)

Caption: The role of HOBt in stabilizing the reactive intermediate.

References

  • Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. 7

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. 3

  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. 1

  • Smolecule. This compound | 2890-83-7. 11

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. 2

  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). 9

  • Taylor & Francis Online. Carbodiimide – Knowledge and References. 12

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. 13

  • Wikipedia. Ullmann condensation.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. 10

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Reddit. Tips and tricks for difficult amide bond formation?.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Technical Support Center: Recrystallization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone (CAS No. 2890-83-7) via recrystallization. This document provides in-depth, experience-driven guidance and troubleshooting protocols designed for researchers, medicinal chemists, and process development scientists. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Foundational Principles & Initial Troubleshooting

This section addresses the most common preliminary questions and establishes the theoretical groundwork for a successful recrystallization.

FAQ 1: Why is recrystallization for this compound often challenging?

Answer: The molecular structure of this compound presents a unique purification challenge. It contains a polar phenolic hydroxyl (-OH) group and a moderately polar amide (tertiary) linkage, combined with a nonpolar phenyl ring and a saturated piperidine ring. This combination of polar and nonpolar moieties can lead to complex solubility behavior. Furthermore, amides as a functional group are known to sometimes be difficult to recrystallize, as they can form stable solvates or have a tendency to oil out[1].

Common impurities may arise from the synthesis, which often involves the reaction of precursors that could remain in the final mixture[2][3][4]. These impurities can suppress crystallization or lead to the formation of an oil.

FAQ 2: How do I select an appropriate starting solvent system?

Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C)[5]. The principle of "like dissolves like" is a useful starting point; given the compound's mixed polarity, solvents of intermediate polarity are often effective.

For novel compounds, it is essential to perform small-scale solubility tests[5]. A suggested workflow is to place ~10-20 mg of your crude material into separate test tubes and add a potential solvent dropwise, heating and cooling to observe solubility.

Based on the structure and literature precedents for similar molecules, the following solvents are recommended for initial screening:

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol/Methanol 78 / 65Polar ProticThe hydroxyl group can hydrogen-bond with the solvent. Often a good starting point for polar compounds. Can be used in a mixed system with water to reduce solubility[1][6].
Isopropanol (IPA) 82Polar ProticLess polar than ethanol; may offer a better solubility differential. Used in the synthesis of related piperidine derivatives[7].
Acetone 56Polar AproticGood solvent for many organic compounds. Its low boiling point makes it easy to remove. A related compound, risperidone, has been recrystallized from acetone[7].
Ethyl Acetate (EtOAc) 77Mid-PolarityOften an excellent choice for compounds with mixed polarity. Less polar than alcohols.
Ethyl Methyl Ketone (MEK) 80Mid-PolaritySimilar to acetone but with a higher boiling point. Has been successfully used for recrystallizing structurally related hydroxypiperidinyl methanones[8][9].
Toluene 111NonpolarMay be effective if the crude product is contaminated with nonpolar impurities. The aromatic nature can interact favorably with the phenyl ring.
Water 100Highly PolarUnlikely to work as a single solvent due to the organic backbone, but is an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone[1].

Section 2: Standard Recrystallization Workflow

This section outlines a robust, self-validating protocol for the recrystallization process. The accompanying diagram visualizes the decision points within the workflow.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Crude Product SelectSolvent Select Solvent System (Table 1) Start->SelectSolvent AddSolvent Add Minimum Amount of Hot Solvent to Dissolve SelectSolvent->AddSolvent CheckClarity Solution Clear? AddSolvent->CheckClarity HotFilter Perform Hot Filtration to Remove Insolubles CheckClarity->HotFilter No CoolSlowly Cool Slowly to Room Temp, then in Ice Bath CheckClarity->CoolSlowly Yes HotFilter->CoolSlowly CheckCrystals Crystals Formed? CoolSlowly->CheckCrystals Troubleshoot Proceed to Troubleshooting (Section 3) CheckCrystals->Troubleshoot No VacuumFilter Collect Crystals via Vacuum Filtration CheckCrystals->VacuumFilter Yes Wash Wash with Minimal Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for the recrystallization of an organic solid.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil (using a steam bath or heating mantle). Continue adding the solvent in small increments until the solid just dissolves completely. Adding excess solvent is the most common cause of low or no yield[5][10].

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal. Boil for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities[11]. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities[5]. Using warm or excessive solvent will redissolve the product and reduce the yield.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to the most common problems encountered during the recrystallization of this compound.

Troubleshooting_Tree cluster_no_xtal No Crystals Form cluster_oil Compound 'Oils Out' cluster_yield Low Crystal Yield Problem Problem Encountered During Cooling Cause_NoXtal Cause: 1. Too much solvent. 2. Solution is supersaturated. Problem->Cause_NoXtal [Ref: 4, 5] Cause_Oil Cause: Solution is saturated above the compound's melting point (often due to impurities). Problem->Cause_Oil [Ref: 4, 5] Cause_Yield Cause: 1. Used too much solvent initially. 2. Compound is too soluble in cold solvent. 3. Premature crystallization during hot filtration. 4. Excessive washing. Problem->Cause_Yield [Ref: 3, 6] Solution_NoXtal Solutions: - Scratch inner wall of flask. - Add a seed crystal. - Boil off some solvent & re-cool. - Cool in a colder bath (e.g., salt-ice). Cause_NoXtal->Solution_NoXtal Solution_Oil Solutions: - Re-heat to dissolve the oil. - Add more solvent. - Cool the solution much more slowly. - Change to a different solvent system. Cause_Oil->Solution_Oil Solution_Yield Solutions: - Evaporate mother liquor to get a 2nd crop. - Ensure flask is fully cooled. - Switch to a solvent where compound is less soluble. - Minimize washing volume. Cause_Yield->Solution_Yield

Caption: Decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled the solution, but no crystals have formed. What should I do?

A1: This is a very common issue, typically caused by either using too much solvent or the solution becoming supersaturated[10].

  • Induce Nucleation: First, try to provide a surface for crystal growth. Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites[10][11].

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal (a "seed crystal") to the solution. This will act as a template for crystal growth[11].

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent[10]. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then repeat the slow cooling process[11].

  • Lower Temperature: Try cooling the flask in a salt-ice bath for a lower temperature, which may be necessary if the compound has some solubility even at 0 °C[12].

Q2: My compound separated as an oil, not a solid. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Since impurities depress the melting point, this is common with impure samples[11]. An oil is undesirable because it tends to trap impurities.

  • Add More Solvent: The primary solution is to reheat the mixture until the oil redissolves completely, then add a small amount of additional hot solvent (10-15%) to ensure the saturation point is reached at a lower temperature[10][11].

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss, giving molecules more time to arrange into a crystal lattice rather than crashing out as a liquid.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point or a mixed-solvent system may be necessary. For example, dissolve the compound in a minimum of a "good" hot solvent (like ethanol) and slowly add a "poor" hot solvent (an "anti-solvent" like water) until the solution just becomes cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly[12].

Q3: My final yield is very low. How can I improve recovery?

A3: A low yield suggests that a significant amount of your product remained dissolved in the solvent (the "mother liquor"). A recovery of 70-80% is often considered good; expecting 100% is unrealistic[12].

  • Minimize Hot Solvent: The most critical factor is using the absolute minimum amount of near-boiling solvent for dissolution[5].

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling in an ice bath to minimize the product's solubility.

  • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by concentrating the filtrate (e.g., on a rotary evaporator) and re-cooling. Note that this second crop may be less pure than the first.

  • Check Your Washing Technique: Ensure you are using a minimal amount of ice-cold solvent for the final wash. Washing with room-temperature solvent can dissolve a surprising amount of product[5].

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Reddit. Recrystallization pointers : r/chemistry. Available from: [Link]

  • Molbase. Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. Available from: [Link]

  • Di Mola, A., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central. Available from: [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Available from: [Link]

  • Revathi, B. K., et al. (2016). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. PMC - NIH. Available from: [Link]

  • International Union of Crystallography. (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Available from: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Google Patents. EP1982980A1 - Crystalline form of risperidone.

Sources

Technical Support Center: Stability Testing of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of establishing the stability profile of this novel active pharmaceutical ingredient (API). Given that this molecule, with its phenolic hydroxyl group and an amide linkage, presents specific chemical liabilities, a robust stability testing program is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the practical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is an organic compound with the molecular formula C₁₂H₁₅NO₂.[1][2] Its structure is characterized by a piperidine ring connected to a 2-hydroxyphenyl group via a methanone (carbonyl) bridge. From a stability perspective, two functional groups are of primary concern:

  • The Amide Linkage: The carbonyl-nitrogen bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-hydroxybenzoic acid and piperidine.

  • The Phenolic Hydroxyl Group: The phenol moiety is prone to oxidation, which can lead to the formation of colored degradation products, such as quinones. This process can be catalyzed by light, metal ions, or oxidative agents.

Understanding these potential degradation pathways is the first step in designing a comprehensive stability study.[3][4]

Q2: Why is stability testing essential for this compound, and which regulatory guidelines should I follow?

Stability testing is a non-negotiable part of drug development. It provides critical evidence on how the quality of the API changes over time under the influence of environmental factors like temperature, humidity, and light.[5][6] This data is used to determine the re-test period for the drug substance and the shelf life for the finished drug product, ensuring patient safety and product efficacy.

The primary regulatory framework is provided by the International Council for Harmonisation (ICH). The key guidelines to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[5][6][7]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[3][8]

  • ICH Q2(R1): Validation of Analytical Procedures.

These guidelines outline the necessary studies, including forced degradation, long-term, and accelerated stability testing.[6][9]

Section 2: Troubleshooting Guide - Experimental Design & Execution

This section addresses specific problems that arise during the design and execution of stability studies for this compound.

Q3: I am starting my investigation. How do I design a forced degradation study when the exact degradation products are unknown?

This is the standard starting point for any new chemical entity. A forced degradation (or stress testing) study is an exploratory process designed to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.[3][4] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and detect impurities without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

The causality here is to subject the molecule to stresses that challenge its known chemical liabilities. Based on the structure of this compound, the following initial conditions are recommended.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60 °CTargets the amide bond for hydrolytic cleavage. Elevated temperature accelerates the reaction.
Base Hydrolysis 0.1 M NaOH at 60 °CAlso targets the amide bond, which is often more labile under basic conditions.
Oxidation 3% H₂O₂ at Room TempProbes the susceptibility of the phenol group and potentially other sites to oxidation.
Thermal Stress 80 °C (Dry Heat)Evaluates the intrinsic thermal stability of the molecule in the solid state.
Photostability ICH Q1B compliant chamberAssesses degradation from exposure to UV and visible light, which can energize the molecule and promote oxidative or other radical-based degradation pathways.[6][8]

Self-Validation Check: Always run a control sample (API in solvent, without stressor) in parallel for each condition to differentiate degradation from simple dissolution effects or solvent impurities.

Q4: I've run my forced degradation samples, but my current HPLC method doesn't separate the degradant peaks from the main API peak. What should I do?

This is a common and critical issue. An analytical method that cannot separate the API from its impurities is not "stability-indicating." Developing a stability-indicating method is an iterative process of optimization. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4][10]

Here is a logical workflow for developing a robust, stability-indicating HPLC method.

start Start: Co-elution of API and Degradant Peaks q1 Is Peak Shape Good? (Tailing < 1.5) start->q1 fix_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 or 6.5-7.5) q1->fix_ph No q2 Is Resolution Adequate? (Rs > 2.0) q1->q2 Yes fix_ph->q1 Re-inject adjust_gradient Modify Gradient Slope (Make it shallower) q2->adjust_gradient No success Success: Stability-Indicating Method Achieved q2->success Yes change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_gradient->change_organic Still No change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) change_organic->change_column Still No change_column->q2 Re-inject

Caption: Troubleshooting workflow for HPLC method development.

  • Expertise Insight: For this compound, the phenolic hydroxyl group has a pKa around 10. To ensure good peak shape and consistent retention, it is crucial to suppress its ionization. Therefore, starting with an acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is a logical first choice. A standard C18 column is a versatile starting point for this moderately polar molecule.

Q5: I'm not seeing any degradation under a specific stress condition. Should I just report the compound as "stable"?

Not necessarily. The purpose of forced degradation is to force degradation. If you observe less than 5% degradation, the stress condition may not have been severe enough.[11] Before concluding stability, you must demonstrate that you have applied sufficiently rigorous conditions.

  • Causality-Driven Action:

    • Increase Stressor Concentration: Move from 0.1 M HCl to 1 M HCl.

    • Increase Temperature: Raise the temperature from 60 °C to 80 °C.

    • Increase Exposure Time: Extend the study from 24 hours to 72 hours.

  • Trustworthiness Check: Document all attempts, including the conditions that did not yield significant degradation. This demonstrates the robustness of your molecule and the thoroughness of your investigation, which is critical for regulatory submissions.

Section 3: Detailed Experimental Protocols

This section provides a detailed, self-validating protocol for conducting a forced degradation study and developing a corresponding analytical method.

Protocol 1: Forced Degradation Study Workflow

prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base ox Oxidation stress->ox therm Thermal stress->therm photo Photostability stress->photo neutralize 3. Neutralize Samples (Acid/Base samples to ~pH 7) dilute 4. Dilute to Target Conc. (e.g., 0.1 mg/mL with Mobile Phase) neutralize->dilute analyze 5. Analyze by HPLC-DAD dilute->analyze evaluate 6. Evaluate Data (Peak Purity, % Degradation, Mass Balance) analyze->evaluate sub_stress sub_stress acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize

Caption: General workflow for a forced degradation experiment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1.0 mg/mL stock solution.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60 °C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60 °C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature.

    • Thermal: Place solid API in a vial in an 80 °C oven.

    • Photostability: Expose solid API and solution to light conditions as specified in ICH Q1B.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization (Critical Step): For acid and base samples, add an equimolar amount of base or acid, respectively, to stop the reaction before analysis. For example, neutralize the 0.1 M HCl sample with an equal volume of 0.1 M NaOH. This prevents continued degradation on the autosampler and protects the HPLC column.

  • Sample Preparation for Analysis: Dilute all stressed samples, including the solid thermal sample (dissolved post-stress), to a final concentration of ~0.1 mg/mL using the mobile phase.

  • Analysis: Inject onto the HPLC system equipped with a Photodiode Array (PDA) or Diode Array (DAD) detector.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

System Suitability (Self-Validation): Before analyzing samples, inject a standard solution five times. The acceptance criteria should be:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area: ≤ 2.0%

Data Evaluation:

  • Peak Purity: Use the DAD software to perform peak purity analysis on the main API peak in all stressed samples. A pure peak confirms that no degradant is co-eluting.

  • Mass Balance: The sum of the assay of the main peak and the area percent of all degradation products should be between 95% and 105%. A good mass balance indicates all major degradants are being detected.

Section 4: Data Interpretation & Reporting

Q6: How should I present the final stability data in a report?

Clear and concise data presentation is crucial. A summary table is the most effective format.

Table 2: Example Stability Data Summary for this compound

Time PointStorage ConditionAppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
T=0-White Powder99.8< 0.050.15
3 Months25 °C / 60% RHWhite Powder99.7< 0.050.18
3 Months40 °C / 75% RHWhite Powder99.50.080.35
6 Months25 °C / 60% RHWhite Powder99.6< 0.050.21
6 Months40 °C / 75% RHOff-white Powder98.90.12 (at RRT 1.5)0.85

This table provides a clear overview of the API's stability profile under both long-term (25°C/60%RH) and accelerated (40°C/75%RH) conditions, as mandated by ICH guidelines.[9]

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from the European Medicines Agency website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbw96jhNy1GtXgDVcWCujXoU4GY-tvqct4UT_MFI8ZYxI-ZhDjQxQCIlv340Zz4afcgy34ZMbCBGZyMtDFvYCA7mtunlDZaPwTfVJ6vRJkKj_BUYaVe3CFo2R67j9g0sPQegJyGxbT3KBvYxDSQGqumyg3v0DVwdkwT6Z4U2kGQnW67e6sBv3rfQgD8bFKtyXsW3emuer3WQ==]
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yc6t59uv0qp6VII6J3zY6dRgXwlDyhoAU1YGmkywenF9rITywPwILrSzVpcmLmZPFlxsz1sGRfjA_J-HeoSiLKSmGSyjKkJeROvEiBDRXNmpCKv4ZuupjvJLJyne3zC6nIiS1B9zzayeyTaHMHOln2hYs8ug51JKrDZXrjisTey9qS7B3-ROwnB2JNcCpm0I_ZGFAazCBGc2UVSVZRMltTWEYdgX6252jJdE7oP63Jo7HA==]
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from SNS Courseware. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHHFkLxD0wao6BXcr025gxDOyfqtnU_XDu3umf-ROViAXfQUeevj2xf27rdLNAorXF_l3nmal-UoDce3qzRCNJ0G7o9Rk_GK43g7wuxRXtcd0f6uLDD0XLa7laZ5bLsHPPNbut7OB8oYiBVlqlW1iRXDLhQ==]
  • SlideShare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU91laBh-caATQ51YPaAZGiO7387Dn2TcNz-l735kuyoC_iuKDJTGVcm2SqaoqH4PrP530RgluEEr6theNbiqk_jPlApf7Cs88nJfe8l_BUukbOV6uoNlKQcqlHE2Mh_eVe6xBPeKioOx3KQsK85Texr6VhnHk2NrHzMfPH-Bg2lx2t-PsBDx7yZYQDmftTQ==]
  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZsqXWz2Nirg6BpLwKH7jQBSNP40tc27xsPoHFWyorDrVLpWCWv0I208ngtB5fI3lBouBsb5p6I0lwUZacqIKM18rU3sRATxk-yRhoIII8f13xykx_nkYV_Q0X_H389riXgLV3Skoaem3xgqJgt_6azTdkSqhIn2VlB4ExDO7aX-L5jqDoR3P9O6vVPA0SwxRCHgTFoQ==]
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNzY2WCq8cKvBK7uVELDPAcxKKT5vZx9hVi_UyzUSCXW9nhfmughfceeumyx-_sUFEA5gDaIoe4f3P3ijlxR8Rs3B8DJuPjLW5MzF3YQCSaYUry8aicvXRoY-6gfnrRcyv2Ru-n00k0KPJKjbYuQlbQPLoVOOK3Bxe1jhbe3WHlW9Rg0Owx1aftBHu-lB_hUVx68=]
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from R Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6PermAe6XlVUCiLJwaIqXEmn-6Ol08nslRJ4VjIaUwyrOiweIbMxu_OeWshxU1Nd5nRUvPLvXUExkZoHWiQXg8-NPfIKuAm-rOhNBjOc5rGTJNouoogch-G2noaBId3vd8fEzq4fMkbumHC1b0aV4mMZnJgpXXRYWpRS3bFoGz0pVTpblsAZj-0dO4v5s16B6pxOVCKlc9_8ZN55xgyAsj1dX6-ur75yQkOlPOP0NooqKRdQjgVo=]
  • Smolecule. (n.d.). Buy this compound | 2890-83-7. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_O591hIBf9ARxtj4PY32VqK3Zq5hsgaxwG_INFeeS3qAKU7GgmhIarfVkyXS3FYUZYGWWIrnBvZLUAlIUdFp5dGM1U-0B6vA3UncCfZpxc8w7pDCnxkn_7VFZaWiwTWlEUQspbw==]
  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4apZPwT0KiYM3Ta9-b1msbh5FJpArqdZM_fcVsZRth2R2ccSFLs1JcGtZ65wtCkKu5NJcKKCI6vDNy0zTqct60Cx5HMdT-rvyXcTbHOPyKqlGeasi70UEXJ4-zDd6LVRcUbKLtVgPAo-APTvX]
  • International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from International Journal of Applied Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRFNXcTsf3Kq4OY89zUK2O_F-zbOxGkc4SIbdj6hAj4TEX5amM3jnJIgr4aRsrytA1GmEpV0E5aeCxX5uiUSL8sEUu7-Rn9Rpewg2zxYQFZmnS_KfEZfNDD_4XfX4gy-yqkgpgqrd1wkSfp5DfTaScJusWsNbm4zJfRQLHF_lNkixF3eMR9wfYquqFCES55B891HtWK9PVFTXnCVPQT6bP4z7cv9mFWWiND-7dWTEJXdVh1FdV6AwGn5NqbpzpaA==]
  • ChemicalBook. (2023, July 12). This compound | 2890-83-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr6UWBz_ylNMLlCjrCFIgvWyIponcE-sFcu1QF4rc6lQBc-yFhlbKaNILGBq3hkH3cvX4KM_IXYbFsxn1IuqbhYJ_tLRJfxmv_TcT22SY0DLWeMeh9B2_hAxJisAcOQ7OFADVZL2yWslSSCmghqlWkh_nzL3u9D4Dpj5Oqjmns7uE=]
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from Biomedical Journal of Scientific & Technical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKkxcgJTJoLsiHOSPP_Nr8UbrUOLs6b_3DXOHnmPSRNRk1Tw8srkVahijkzD6LclvNxeQmYJjU23tiEayIDdNbmRglZcCDOBj0Qr30ZFl-E3BA9SyhBZJPjW3dVy5whR0OTbxXXTTDXp1IeQ==]
  • IntechOpen. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHth9aO92UP9OgZSTePHibYgSHQlXWu9YK7D4fQmxgEqQ97pHxfOBOADY_nx6eYwyIYXyWQBHM2dCg-jC6lP6Iuzh8bmW9Gj7li9HVqkmzlZjqvgMEDP1NdVUxpGsg12k9s_EniX9KN4qvv7unFXMmYKdR8aMjUTRZSuHOfumllQMdn46hTFaaEq1Q5BlorAGAsfrBBl8lCE74ONkr-EtvKiCjjxMiwSmSNMAEJIk_Ug7rn2L06qjYys2kzSjqwsqnWGQRiA0Zk]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. This molecule, a derivative of salicylic acid and piperidine, serves as a valuable scaffold in medicinal chemistry.[1] The primary challenge in its synthesis lies in the efficient formation of the amide bond, a reaction that can be complicated by the presence of the phenolic hydroxyl group and the specific reactivity of the starting materials. This guide is designed to provide both theoretical understanding and practical, field-tested solutions to common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on causality and actionable solutions.

Issue 1: Low or Inconsistent Reaction Yield

Question: My reaction yield is consistently below expectations (<60%), or varies significantly between batches. What are the likely causes and how can I improve it?

Answer: Low and variable yields in this amide coupling are typically traced back to three main factors: incomplete activation of the salicylic acid, competing side reactions involving the phenolic hydroxyl group, and losses during work-up and purification.

  • Inefficient Carboxylic Acid Activation: Salicylic acid's carboxyl group requires activation to become sufficiently electrophilic for attack by piperidine. If the activation is incomplete, a significant portion of the starting material will remain unreacted.

    • Solution: The choice of coupling agent is critical. While standard reagents like EDC/HOBt can be effective, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide more consistent results by rapidly forming the highly reactive activated ester, minimizing side reactions.[2] Ensure your coupling agents are fresh and anhydrous, as they can degrade with moisture.

  • Competing O-Acylation: The phenolic hydroxyl group on salicylic acid is also nucleophilic and can react with the activated carboxylic acid intermediate (either another molecule of activated salicylic acid or the desired product) to form ester impurities. This is a common issue in amide bond formation with phenolic acids.[3]

    • Solution: Maintain a controlled temperature, typically starting at 0°C during the activation and addition of piperidine, and then allowing the reaction to slowly warm to room temperature. Lower temperatures disfavor the less nucleophilic hydroxyl group from competing with the more nucleophilic piperidine amine.

  • Purification Losses: The product has moderate polarity and can be challenging to separate from unreacted starting materials and coupling agent byproducts, leading to losses during chromatography or extraction.

    • Solution: Optimize your work-up procedure. An acidic wash (e.g., dilute HCl) will protonate unreacted piperidine, making it water-soluble. A basic wash (e.g., NaHCO₃ solution) will deprotonate unreacted salicylic acid, moving it to the aqueous layer. The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[4]

Issue 2: Significant Impurity Formation Detected by LC-MS/TLC

Question: My crude product analysis shows multiple spots on TLC and several peaks in the LC-MS, aside from my starting materials and product. What are these impurities and how can I prevent them?

Answer: Impurity profiling is key to optimizing the reaction. The most common impurities in this synthesis are the aforementioned O-acylated esters, unreacted starting materials, and byproducts from the coupling reagent.

  • Primary Impurities & Mitigation Strategies:

    • Salicyl-Salicylic Ester: This byproduct arises from the reaction of the hydroxyl group of one salicylic acid molecule with the activated carboxyl group of another.

      • Prevention: Add the coupling agent to the solution of salicylic acid and base at a low temperature (0°C) and allow it to stir for a short period (15-30 minutes) to form the activated species before adding the piperidine. This ensures the amine is present to react as soon as the acid is activated.

    • Unreacted Starting Materials: As discussed, this is often due to inefficient activation or stoichiometry issues.

      • Prevention: Use a slight excess (1.1-1.2 equivalents) of piperidine to ensure the complete consumption of the more valuable activated salicylic acid. Monitor the reaction progress by TLC or LC-MS until the salicylic acid is consumed.

    • Coupling Reagent Byproducts: Reagents like EDC and DCC produce urea byproducts (EDU and DCU).

      • Prevention/Removal: EDU is water-soluble and easily removed with an aqueous work-up.[4] DCU is poorly soluble and can often be removed by filtration, but its difficult removal is why EDC is often preferred for solution-phase synthesis.

Issue 3: Reaction Stalls and Fails to Reach Completion

Question: My reaction begins, as confirmed by early TLC/LC-MS timepoints, but stalls with significant starting material remaining even after extended reaction times (>24 hours). Why is this occurring?

Answer: A stalled reaction often points to issues with reagent stability, solubility, or a non-optimal reaction environment.

  • Reagent Degradation: Coupling agents, particularly carbodiimides like EDC, can be sensitive to moisture and acidic conditions. The salicylic acid itself can create a locally acidic environment that may degrade the activator.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling agents. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the generated HCl (if using acid chloride route) or to facilitate the coupling process.[5]

  • Poor Solubility: As the reaction progresses, the product and intermediates may have different solubility profiles than the starting materials, potentially causing components to precipitate or form a heterogeneous mixture that reacts slowly.

    • Solution: Choose a solvent that effectively dissolves all components. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. For scale-up, solvents like 2-MeTHF or CPME can be greener alternatives. If solubility is a major issue, a solvent screen with small-scale trials is recommended.

Issue 4: Challenges During Scale-Up

Question: My lab-scale (1 g) synthesis was successful, but when I tried to scale it to 50 g, I encountered problems with heat, mixing, and the yield dropped dramatically. What adjustments are needed for a successful scale-up?

Answer: Scaling up introduces challenges related to mass and heat transfer that are negligible at the bench scale.

  • Heat Transfer: Amide coupling reactions, especially the activation step, can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Uncontrolled temperature spikes can accelerate side reactions.

    • Solution: Use a jacketed reactor with controlled cooling. Add reagents, especially the coupling agent, slowly and portion-wise or via a syringe pump to manage the exotherm. Maintain a strict internal temperature monitoring and control system.

  • Mass Transfer (Mixing): Inadequate mixing can lead to localized "hot spots" of high reagent concentration, promoting side product formation.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the stirring is vigorous enough to maintain a homogeneous suspension/solution. The shape of the reactor and impeller design are important considerations for efficient mixing on a large scale.

  • Work-up and Purification: Handling large volumes of organic and aqueous phases during extraction can be cumbersome and lead to emulsion formation. Purification by column chromatography becomes impractical and inefficient at a large scale.

    • Solution: Plan for a crystallization-based purification. Perform solvent screening to find a suitable solvent/anti-solvent system for recrystallizing the crude product. This is a more scalable and economical purification method. A typical procedure involves dissolving the crude material in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and then either cooling it or adding an anti-solvent (e.g., heptane, water) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable coupling agent for the synthesis of this compound?

A1: For reliability and high yield, HATU in the presence of a non-nucleophilic base like DIPEA is often the preferred choice in modern organic synthesis due to its high efficiency and the formation of easily removable byproducts.[2] However, for cost-effectiveness on a larger scale, the combination of EDC and an additive like HOBt or OxymaPure® is a robust alternative. The choice may depend on the scale and cost constraints of your project.

Q2: Is it necessary to protect the phenolic hydroxyl group of salicylic acid?

A2: While protecting the hydroxyl group (e.g., as a methyl or benzyl ether) would eliminate the O-acylation side reaction, it adds two steps to the synthesis (protection and deprotection), which is often undesirable. By carefully controlling the reaction conditions, particularly temperature and the order of reagent addition, the amide formation can be made selective enough to avoid the need for a protecting group strategy.

Q3: What are the optimal solvent and base for this reaction?

A3: Aprotic solvents are required. Dichloromethane (DCM) is effective for small-scale reactions due to its excellent solvent properties and ease of removal. For larger scales, DMF is also common but can be difficult to remove. Greener alternatives like 2-MeTHF are increasingly popular. The most common base is a tertiary amine like triethylamine (TEA) or DIPEA, used at 2-3 equivalents to neutralize any acids formed and to act as a proton shuttle.

Q4: What are the best practices for purifying the final product at scale?

A4: At scales above 10-20 grams, column chromatography should be avoided. The best practice is to develop a robust crystallization procedure. This involves screening various solvents to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for compounds of this type include Ethyl Acetate/Heptane, Isopropanol/Water, or Toluene.

Q5: Which analytical techniques are essential for characterization and quality control?

A5: A combination of techniques is necessary for full characterization and quality control.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and to quantify impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard method.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the amide C=O stretch (typically around 1630-1680 cm⁻¹) and the O-H stretch.

Data & Protocols

Data Tables

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentProsConsScale-Up Suitability
EDC/HOBt Cost-effective, water-soluble byproduct (EDU).HOBt has explosive potential (use alternatives like OxymaPure®), moderate reactivity.Good
HATU/DIPEA Very high reactivity and yield, fast reactions.Expensive, produces significant waste.Moderate (best for high-value products)
SOCl₂ / Oxalyl Chloride Very cheap, forms highly reactive acid chloride.Generates corrosive HCl gas, harsh conditions can lead to side reactions.Good, with proper engineering controls

Table 2: Example Reagent Quantities for Different Scales

ReagentLab Scale (1 g product)Pilot Scale (50 g product)
Salicylic Acid (1.0 eq)0.67 g33.5 g
Piperidine (1.1 eq)0.46 g (0.53 mL)23.0 g (26.5 mL)
HATU (1.2 eq)2.20 g110 g
DIPEA (2.5 eq)1.57 g (2.1 mL)78.5 g (105 mL)
DCM (Solvent)20 mL1 L

Table 3: Typical HPLC Analytical Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp 30 °C
Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1 g Scale) using HATU

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add salicylic acid (0.67 g, 4.85 mmol) and dissolve it in anhydrous DCM (20 mL).

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (2.1 mL, 12.1 mmol) to the solution, followed by the portion-wise addition of HATU (2.20 g, 5.82 mmol). Stir the mixture at 0°C for 15 minutes.

  • Add piperidine (0.53 mL, 5.34 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-6 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Quench the reaction with 20 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford the pure this compound.

Protocol 2: Scale-Up Considerations and Crystallization

For a 50 g scale, the procedure is adapted for safety and scalability:

  • Reaction: Use a 2 L jacketed reactor equipped with an overhead stirrer and a temperature probe. Charge the reactor with salicylic acid (33.5 g) and DCM (1 L).

  • Cool the jacket to 0-5°C.

  • Add DIPEA (105 mL) via an addition funnel over 10 minutes.

  • Add HATU (110 g) in 5-6 portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Add piperidine (26.5 mL) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Stir at 5-10°C for 1 hour, then allow the temperature to rise to 20-25°C and stir until the reaction is complete by HPLC analysis.

  • Work-up: Perform the aqueous washes as described for the lab scale, using appropriately larger volumes. After concentrating the organic layer, a crude solid or oil will be obtained.

  • Crystallization:

    • Dissolve the crude material in a minimal amount of hot isopropanol (e.g., 100-150 mL) by heating to reflux.

    • Slowly add heptane (e.g., 200-300 mL) until the solution becomes cloudy.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the resulting crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Visualizations

Diagram 1: General Reaction Mechanism

ReactionMechanism SA Salicylic Acid (R-COOH) ActivatedEster Activated Ester (R-CO-O-Act) SA->ActivatedEster Activation Pip Piperidine (R'-NH) Product This compound (R-CON-R') Pip->Product CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ActivatedEster->Product Nucleophilic Attack Byproducts Byproducts caption Fig 1. Amide coupling workflow.

Caption: Fig 1. Generalized workflow for the amide coupling reaction.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckTemp Review Temperature Control (Exotherm?) Start->CheckTemp CheckStoich Verify Stoichiometry Start->CheckStoich Impurity Significant Impurities Observed? Start->Impurity Solve_Reagents Solution: Use Fresh, Anhydrous Reagents CheckReagents->Solve_Reagents Solve_Temp Solution: Lower Temp, Slower Addition CheckTemp->Solve_Temp Solve_Stoich Solution: Use Slight Excess of Amine CheckStoich->Solve_Stoich O_Acylation O-Acylation Likely (Ester Formation) Impurity->O_Acylation Yes Purification Review Purification (Crystallization?) Impurity->Purification No O_Acylation->Solve_Temp caption Fig 2. Decision tree for troubleshooting low yield.

Caption: Fig 2. Decision tree for troubleshooting common synthesis issues.

References

  • Lupea, A. X., & Padure, M. (2003). Synthesis and Characterisation of Some N-substituted Amides of Salicylic Acid. BULETINUL ŞTIINŢIFIC AL UNIVERSITĂŢII "POLITEHNICA" DIN TIMIŞOARA, 48(62).
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (1996). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Imramovský, A., et al. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides.
  • Royal Society of Chemistry. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

Sources

Validation & Comparative

Validating (2-Hydroxy-phenyl)-piperidin-1-yl-methanone: A Comparative Guide to a Versatile Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is a cornerstone of drug discovery. The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone core represents such a scaffold. Characterized by the fusion of a phenolic ring, a ketone linker, and a piperidine moiety, this structural motif presents a unique three-dimensional architecture with the potential for multi-target engagement. The piperidine ring, in particular, is a well-established "privileged scaffold" in drug design, appearing in a multitude of approved therapeutic agents due to its ability to confer desirable pharmacokinetic properties and serve as a versatile anchor for pharmacophoric features.[1][2]

This guide provides a comprehensive technical validation of the this compound scaffold. While extensive biological data on the unsubstituted parent molecule is not widely available in the public domain, this document will establish its potential by examining the performance of its closely related analogs and derivatives. We will present a comparative analysis against alternative scaffolds, detail robust experimental protocols for its validation, and explore the structure-activity relationships that govern its biological effects.

Comparative Analysis: Physicochemical and Pharmacological Landscape

A key aspect of scaffold validation lies in understanding its physicochemical properties in relation to established alternatives. Here, we compare the this compound scaffold with the structurally analogous (2-Hydroxy-phenyl)-pyrrolidin-1-yl-methanone and other relevant piperidine-based structures.

PropertyThis compound(2-Hydroxy-phenyl)-pyrrolidin-1-yl-methanoneKey Considerations for Drug Design
Molecular Weight 205.25 g/mol [1]191.23 g/mol Both fall within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
pKa (predicted) ~8.5-9.5 (piperidine nitrogen)~8.0-9.0 (pyrrolidine nitrogen)The piperidine nitrogen is slightly more basic, which can influence salt formation and interactions with biological targets.
cLogP (predicted) ~2.0-2.5~1.5-2.0The piperidine-containing scaffold is slightly more lipophilic, which can affect cell permeability and metabolic stability.[3]
Conformational Rigidity Prefers a more rigid chair conformation[3]Adopts more flexible envelope and twist conformations[3]The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher target affinity and selectivity.

Pharmacological Potential: Insights from Analogs and Derivatives

The true value of a scaffold is realized through the biological activities of its derivatives. The this compound core has served as a foundation for compounds with a range of pharmacological effects.

Antimicrobial and Antifungal Activity
Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in many CNS-active drugs. Analogs of this compound have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine transporter (DAT) inhibitors, suggesting the scaffold's potential for developing treatments for neurological and psychiatric disorders.[8][9]

  • NMDA Receptor Antagonism: Derivatives of 4-(hydroxyphenyl)piperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor, with IC50 values in the low micromolar to nanomolar range.[8] This activity is crucial for neuroprotection and has implications for treating conditions like stroke and neurodegenerative diseases.

  • Dopamine Transporter (DAT) Inhibition: A novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered with a Ki value of 360 nM for the inhibition of dopamine reuptake.[9] This highlights the scaffold's potential in developing treatments for conditions like cocaine abuse.

Experimental Validation: Protocols for Scaffold Characterization

To rigorously validate the potential of the this compound scaffold and its derivatives, a series of well-defined experimental protocols are essential.

Workflow for Initial Scaffold Validation

Caption: Key structural modifications influencing the biological activity of the this compound scaffold.

Key SAR Insights from Analog Studies:

  • Hydroxyphenyl Moiety: The position of the hydroxyl group on the phenyl ring is critical for activity, as it can act as a hydrogen bond donor or acceptor. Modifications to this ring, such as the introduction of other substituents, can modulate lipophilicity and electronic properties, thereby affecting target binding and pharmacokinetic profiles.

  • Piperidine Ring: Substitutions on the piperidine ring can significantly impact the molecule's conformation and its interaction with the target protein. For instance, in NMDA receptor antagonists, substituents on the piperidine ring are crucial for achieving high affinity and selectivity. [8]* Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems, such as pyrrolidine or spirocyclic amines, can be a valuable strategy to fine-tune the physicochemical and pharmacokinetic properties of the scaffold. [2][3][10]For example, replacing a piperidine with a pyrrolidine can decrease lipophilicity and alter conformational flexibility, which may lead to improved ADME properties. [3]

Conclusion: A Scaffold with Significant Promise

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for the parent molecule is sparse, the demonstrated activities of its close analogs in the realms of antimicrobial, antifungal, and CNS-related targets strongly support its validation as a privileged scaffold. Its synthetic tractability, combined with the potential for diverse functionalization, offers a rich chemical space for exploration and optimization. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate derivatives of this scaffold and unlock their full therapeutic potential. Further investigation into the structure-activity relationships and the exploration of bioisosteric modifications will undoubtedly pave the way for the discovery of new and effective drug candidates based on this versatile molecular framework.

References

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed Central. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • PubMed. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351-360.
  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • PubMed. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994.
  • PubMed. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters.
  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(9), 2562.
  • IIP Series. (n.d.). NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. Retrieved from [Link]

  • PubMed. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
  • ResearchGate. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Retrieved from [Link]

  • MDPI. (2023). 1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans. Journal of Fungi, 9(9), 901.

Sources

A Comparative Guide to the Biological Activity of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The this compound core represents one such scaffold, characterized by a piperidine ring linked to a 2-hydroxyphenyl group via a methanone bridge.[1] This structure is of significant interest due to the combined presence of a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the piperidine moiety, a common pharmacophore found in numerous clinically approved drugs.[1] The inherent structural features of this scaffold allow for extensive chemical modifications, making it a valuable starting point for developing novel therapeutic agents targeting a wide array of biological processes.[1]

This guide provides a comparative analysis of the reported biological activities of this compound derivatives. While a comprehensive head-to-head comparison of a homologous series is still an emerging area of research, this document synthesizes findings from studies on structurally related piperidine and piperidinone compounds to elucidate potential structure-activity relationships (SAR) and guide future drug development efforts. We will explore the antimicrobial, anticonvulsant, analgesic, and anti-inflammatory potential of these derivatives, supported by experimental data and detailed protocols.

Comparative Biological Activities

The biological profile of this compound derivatives is diverse, with studies indicating potential applications in several therapeutic areas. The following sections consolidate the available data on their key biological activities.

Antimicrobial Activity

Piperidine-containing compounds have a well-established history as effective antimicrobial agents.[2] For the this compound scaffold, modifications to both the phenyl and piperidine rings are anticipated to significantly influence antimicrobial potency.

Key Insights from Structurally Related Compounds:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

  • Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of alkyl or aryl groups, can impact the steric hindrance and overall conformation of the molecule, which in turn can influence its interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity of Representative Piperidine Derivatives

Compound ClassDerivative/SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
Piperidin-4-one3-alkyl-2-(4'-aryl)-6-phenylS. aureus8-12[2]
Piperidin-4-one3-alkyl-2-(4'-aryl)-6-phenylE. coli8-12[2]
Piperidin-4-one3-alkyl-2-(4'-aryl)-6-phenylB. subtilis10[2]

Note: This table presents data from studies on related piperidin-4-one derivatives to infer potential trends for the this compound scaffold.

Anticonvulsant Activity

The piperidine nucleus is a key feature in several anticonvulsant drugs. Derivatives of this compound are therefore of interest for their potential to modulate neuronal excitability.

Key Insights from Structurally Related Compounds:

  • Aryl Substituents: The presence and nature of substituents on the phenyl ring can significantly impact anticonvulsant activity. For instance, in related 4-phenylpiperidin-2-one derivatives, a trifluoromethylphenyl group was associated with potent activity.

  • Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration, a prerequisite for central nervous system activity.

Table 2: Comparative Anticonvulsant Activity of Representative Piperidine Derivatives

Compound ClassDerivative/SubstituentAnimal ModelActivity (ED50 in mg/kg)Reference
4-Phenylpiperidin-2-one7-[4-(trifluoromethyl)phenyl]MES23.7[3]
4-Phenylpiperidin-2-one7-[4-(trifluoromethyl)phenyl]scPTZ78.1[3]
Pyrrolidine-2,5-dioneN-Mannich basesPilocarpine-induced seizuresProlonged latency[3]

Note: This table includes data from related piperidine and other heterocyclic structures to provide a basis for potential anticonvulsant properties.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory potential of piperidine derivatives has been explored in various studies.[4] The this compound scaffold, with its potential for diverse substitutions, offers a promising avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Key Insights from Structurally Related Compounds:

  • Substitution Patterns: Specific substitution patterns on the phenyl ring of alkyl piperidine derivatives have been shown to yield significant analgesic effects, sometimes exceeding the potency of standard drugs.[4]

  • Mechanism of Action: The anti-inflammatory effects of related compounds have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.

Table 3: Comparative Analgesic and Anti-inflammatory Activity of Representative Piperidine Derivatives

Compound ClassDerivative/SubstituentAnimal ModelObserved EffectReference
Alkyl piperidine2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]Tail immersionHighly significant analgesia[4]
Alkyl piperidine2-hydroxymethyl-1-[(4-chloro-phenyl)-2-oxoethyl]Tail immersionHighly significant analgesia[4]
Piperazine(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced paw edemaReduced edema formation[5]

Note: This table highlights the analgesic and anti-inflammatory potential based on studies of structurally analogous compounds.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The following diagram illustrates a hypothetical SAR based on findings from related piperidine scaffolds.

SAR_Hypothesis Core This compound Core Phenyl_Ring Phenyl Ring Substituents (R1, R2, etc.) Core->Phenyl_Ring Modulates lipophilicity, electronic properties, and target binding Piperidine_Ring Piperidine Ring Substituents (R3, R4) Core->Piperidine_Ring Influences conformation, steric hindrance, and solubility Activity Biological Activity (Antimicrobial, Anticonvulsant, etc.) Phenyl_Ring->Activity Piperidine_Ring->Activity

Caption: Hypothetical Structure-Activity Relationship (SAR) for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of these compounds.

Synthesis of this compound Derivatives: A General Approach

The synthesis of a library of this compound derivatives can be achieved through a multi-step process, allowing for the introduction of various substituents.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Further Modification (Optional) A Substituted 2-Hydroxybenzoic Acid D Formation of this compound Derivative A->D B Piperidine B->D C Coupling Agent (e.g., DCC, EDC) C->D E Derivative from Step 1 D->E Purification G Final Modified Derivative E->G F Alkylation/Acylation/etc. F->G

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Amide Coupling:

    • Dissolve the appropriately substituted 2-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add piperidine (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with dilute acid, base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male mice or rats, acclimatized to the laboratory conditions.

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures:

    • At a predetermined time after compound administration (e.g., 30 or 60 minutes), deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The available data, primarily from studies on structurally related compounds, suggest a broad spectrum of potential biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects. The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. By systematically varying the substituents on both the phenyl and piperidine rings, it will be possible to establish clear SAR trends and identify lead compounds with enhanced potency and selectivity for specific biological targets. Such studies will undoubtedly pave the way for the development of novel and effective drugs based on this versatile molecular framework.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Khan, M. S., & Akhter, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved from [Link]

  • Shi, L., et al. (2019). Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin-2-one Derivatives. Letters in Drug Design & Discovery, 16(7), 758-769. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 545-554. Retrieved from [Link]

Sources

A Comparative Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and Other Piperidine-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over 70 FDA-approved drugs and a vast number of biologically active natural products highlights its role as a "privileged scaffold".[3][4] This structural motif offers a unique combination of a rigid conformational framework and the capacity for diverse functionalization, making it an attractive template for medicinal chemists.[5] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including roles as CNS modulators, anticancer agents, analgesics, antihistamines, and anticoagulants, cementing their importance in the pharmaceutical industry.[4][6][7]

This guide provides an in-depth comparative analysis of a specific derivative, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, against other classes of piperidine-based compounds that have been optimized for different therapeutic targets. We will explore their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

Focus Compound: this compound

This compound is an arylated piperidinone with the molecular formula C₁₂H₁₅NO₂.[8][9] Its structure is characterized by a piperidine ring linked to a 2-hydroxyphenyl group via a carbonyl bridge. This combination of a hydroxyl group, an aromatic ring, and the piperidine moiety makes it a valuable scaffold for developing novel therapeutic agents.[8]

While specific, extensive biological data on this exact molecule is limited in publicly available literature, its structure serves as a foundational template. Its synthesis typically involves multi-step organic reactions, and it is frequently used in structure-activity relationship (SAR) studies to understand how chemical modifications influence biological effects.[8] Researchers utilize this and similar scaffolds to design new drugs with potentially improved potency and selectivity for various diseases.[8]

Comparative Analysis with Therapeutically-Targeted Piperidine Derivatives

The true potential of the piperidine scaffold is revealed by examining its diverse derivatives, each tailored for a specific biological target. Below, we compare this compound's foundational structure to several classes of highly functionalized piperidine compounds.

Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents

A distinct class of piperidine derivatives has been developed as potent inhibitors of Cathepsin K (Cat K), an enzyme involved in bone resorption.

  • Structural Distinction: Unlike the focus compound, these derivatives feature a carboxamide group at the 3-position of the piperidine ring and are often further modified with fragments like benzylamine to enhance interaction with the target enzyme's active site.[10]

  • Mechanism of Action: These compounds are designed to fit into the active cavity of Cathepsin K. Molecular docking studies show they form hydrogen bonds and hydrophobic interactions with key residues, inhibiting the enzyme's activity and thus reducing bone degradation.[10]

  • Therapeutic Application: Primarily investigated for the treatment of osteoporosis.[10]

Table 1: In Vitro Cathepsin K Inhibitory Activity [10]

CompoundKey Structural FeatureTargetIC₅₀ (µM)
F-12 Sulfonyl piperidineCathepsin K13.52
H-9 Piperidine-3-carboxamide with benzylamineCathepsin K0.08

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Piperidine-4-Carboxamide Derivatives as Anti-HIV Agents

By modifying the scaffold differently, researchers have created potent CCR5 inhibitors, which block a key co-receptor used by HIV to enter host cells.

  • Structural Distinction: These compounds are based on a piperidine-4-carboxamide core. Their design often follows a 'Y-shaped' pharmacophore model to optimize binding to the CCR5 receptor.[11]

  • Mechanism of Action: They act as antagonists to the CCR5 receptor, preventing the viral entry of HIV-1 into T-cells.[11]

  • Therapeutic Application: Anti-HIV-1 agents for the treatment of AIDS.[11]

Table 2: Anti-HIV-1 Activity of Piperidine-4-Carboxamide Derivatives [11]

CompoundTargetInhibitory Activity (IC₅₀, nM)Antiviral Activity (IC₅₀, nM)
Maraviroc (Control) CCR525.43N/A
16g CCR525.7373.01
16i CCR525.5394.10
Piperidine Derivatives as Analgesics

The piperidine moiety is a fundamental component of morphine and many synthetic opioids, making it a critical scaffold for developing new pain management drugs.[12]

  • Structural Distinction: This class includes derivatives of 4-amino methyl piperidine. The modifications are designed to optimize interactions with opioid receptors.[12]

  • Mechanism of Action: These compounds primarily target the µ-opioid receptor (MOR). Their analgesic effect is achieved by binding to and activating this receptor, which is involved in the body's pain modulation pathways. The involvement of the µ-opioid receptor is often confirmed by the reduction of the analgesic effect in the presence of an antagonist like naloxone.[12][13]

  • Therapeutic Application: Analgesics for the management of moderate to severe pain.[12]

Table 3: Analgesic Activity of 4-Amino Methyl Piperidine Derivatives [12]

CompoundTestResult
HN58 Writhing Test100% inhibition
Morphine Writhing TestStandard Control
Fentanyl Writhing TestStandard Control
Piperidine Derivatives as Anticancer Agents

The versatility of the piperidine scaffold has been extensively leveraged in oncology to develop agents that interfere with cancer cell growth and survival.[1][14]

  • Structural Distinction: Anticancer piperidines are highly varied. Examples include furan-pyrazole piperidine derivatives and piperidine-based thiosemicarbazones. The specific substitutions are designed to interact with targets like protein kinases or metabolic enzymes.[1]

  • Mechanism of Action: The mechanisms are diverse and target-specific. Some derivatives inhibit crucial signaling pathways like PI3K/Akt, which promotes cell survival.[14] Others inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation.[1]

  • Therapeutic Application: Treatment of various cancers, including ovarian, colon, and prostate cancer.[1][14]

Table 4: Cytotoxic Activity of Piperidine Derivatives Against Cancer Cell Lines [14]

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
DTPEP MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
Compound 17a MGC803Gastric1.09

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and validated experimental protocols are essential for comparing the performance of novel compounds. The following sections detail standard methodologies for assessing the biological activities discussed above.

Protocol 1: In Vitro Cathepsin K Inhibition Assay

This protocol is designed to quantify the inhibitory potency of a compound against the Cathepsin K enzyme, crucial for developing anti-osteoporosis agents.

Causality: The assay measures the reduction in enzymatic activity on a fluorogenic substrate. A potent inhibitor will prevent the enzyme from cleaving the substrate, resulting in a low fluorescence signal.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).

    • Dissolve recombinant human Cathepsin K in the assay buffer to a final concentration of 2 nM.

    • Dissolve the fluorogenic substrate (e.g., Z-FR-AMC) in DMSO and then dilute in the assay buffer to a final concentration of 10 µM.

    • Prepare serial dilutions of the test compounds (e.g., H-9) in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 96-well black microplate.

    • Add 85 µL of the Cathepsin K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cytotoxicity MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Cell Culture and Plating:

    • Culture cancer cells (e.g., MCF-7, PC3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test piperidine derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes in drug discovery.

General Synthesis and Evaluation Workflow

The discovery of a novel piperidine-based drug candidate follows a logical progression from initial design to biological validation.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization a Scaffold Selection (this compound) b In Silico Modeling (Molecular Docking) a->b c Chemical Synthesis & Purification b->c d Primary Screening (Binding/Enzyme Assays) c->d e Cell-Based Assays (e.g., MTT Cytotoxicity) d->e f Mechanism of Action Studies e->f g SAR Analysis f->g h ADME/Tox Prediction g->h h->c Iterative Redesign i Preclinical Candidate h->i

Caption: A typical workflow for the discovery and optimization of novel piperidine derivatives.

PI3K/Akt Signaling Pathway in Cancer

Many piperidine-based anticancer agents function by inhibiting key signaling pathways that promote cell survival, such as the PI3K/Akt pathway.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits Akt_A Akt (Active) Akt->Akt_A Phosphorylation (by PDK1 & mTORC2) Proliferation Cell Proliferation & Survival Akt_A->Proliferation Apoptosis Inhibition of Apoptosis Akt_A->Apoptosis Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->Akt Blocks Activation

Sources

A Comparative Guide to the Efficacy of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone and its analogs as a promising scaffold in oncology research. We will delve into their mechanisms of action, compare their cytotoxic efficacy across various cancer cell lines using experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical class for the development of novel anticancer therapeutics.

Introduction: The Emergence of a Versatile Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry.[1][2] The presence of the hydroxyl group and the piperidine moiety provides opportunities for structural modifications to target various biological processes.[1] Piperidine-containing compounds, in particular, have garnered significant interest as potential anticancer agents, with studies demonstrating their effectiveness against a range of malignancies, including breast cancer. This guide aims to synthesize the existing research, offering a comparative overview of the efficacy of these analogs and the experimental frameworks used to validate their anticancer potential.

Unraveling the Mechanism of Action

The anticancer activity of this compound analogs is not attributed to a single, universal mechanism. Instead, structural modifications to the core scaffold enable these compounds to interact with a diverse array of cellular targets, leading to cancer cell death through multiple pathways.

Key mechanisms identified in the literature include:

  • Enzyme Inhibition: Certain analogs have been shown to be potent inhibitors of critical enzymes involved in cancer progression. For instance, some piperazine-based derivatives act as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in the progression of breast and ovarian cancers.[3] Other related structures have demonstrated selective inhibition of topoisomerase IIα, an essential enzyme for DNA replication in cancer cells.[4]

  • Signaling Pathway Interference: These compounds can disrupt key signaling cascades that promote tumor growth and survival. One study demonstrated that a benzopyran derivative containing a piperidinoethoxy-phenyl group interferes with the GPR30/EGFR signaling pathway, leading to reduced proliferation in endometrial cancer cells.[5] Another analog, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, has been found to inhibit both Na+/K+-ATPase and the Ras oncogene activity.[6]

  • Induction of Apoptosis: A common outcome of treatment with these analogs is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of caspases and the cleavage of PARP, as observed in melanoma cells treated with related hydroxylated biphenyl compounds.[7] Some derivatives induce G2/M cell-cycle arrest, preventing cancer cells from dividing and ultimately leading to apoptosis.[7][8]

  • DNA Interaction: Some derivatives are proposed to exert their cytotoxic effects through direct interaction with DNA. Docking simulations have suggested that certain 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivatives can intercalate with DNA, disrupting its structure and function.

The following diagram illustrates a generalized signaling pathway that can be targeted by these analogs, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met, EGFR) Kinase_Cascade Kinase Cascade (e.g., Ras/MAPK) RTK->Kinase_Cascade Analog (2-Hydroxy-phenyl)- piperidin-1-yl-methanone Analog Analog->RTK Inhibition STAT3 STAT3 Analog->STAT3 Inhibits Dimerization Cell_Cycle Cell Cycle Progression (G2/M Arrest) Analog->Cell_Cycle Induces Arrest Kinase_Cascade->STAT3 Kinase_Cascade->Cell_Cycle Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Transcription->Bcl2 Upregulates Cell_Cycle->Apoptosis Leads to

Caption: Generalized mechanism of action for piperidine-based analogs.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic potential of this compound analogs has been evaluated against a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition in vitro. The data below, compiled from multiple studies, highlights the differential sensitivity of various cancer cell lines to these compounds.

Compound/Analog DescriptionCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6a (1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative)T47dBreast15.2
OVCAR3Ovarian25.4
CA46Burkitt's Lymphoma18.3
Phenyl(piperazin-1-yl)methanone derivative 4 MDA-MB-231Breast31-72[3]
CAOV3Ovarian31-72[3]
OVCAR3Ovarian31-72[3]
SKOV3Ovarian31-72[3]
HCT116Colorectal31-72[3]
Hydroxylated Biphenyl Compound 11 Melanoma Cell Lines (Various)Melanoma1.7 ± 0.5[7]
Hydroxylated Biphenyl Compound 12 Melanoma Cell Lines (Various)Melanoma2.0 ± 0.7[7]
Naphthoquinone Derivative 7b MCF-7Breast5.4[9]
Furfurylidene 4-piperidone Analog 2d & 3d Molt-4LeukemiaSignificant Cytotoxicity[10]
Piperidinyl-based benzoxazole 11b MCF-7Breast4.30[8]
A549Lung6.68[8]
PC-3Prostate7.06[8]
1,4-Naphthoquinone Analogs PD9-11, PD13-15 DU-145Prostate1-3[11]
MDA-MB-231Breast1-3[11]
HT-29Colon1-3[11]

Note: The broad range of IC50 values underscores the importance of structure-activity relationship (SAR) studies. Minor modifications to the parent scaffold can dramatically alter potency and selectivity. For example, studies have shown that the position of a hydroxyphenyl group or the addition of a halogen can significantly enhance anticancer activity.[4][12]

Essential Experimental Protocols

To ensure reproducibility and validity of findings, standardized protocols are paramount. Below are step-by-step methodologies for key assays used to characterize the anticancer efficacy of these compounds.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Analogs A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. FITC-Annexin V detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Workflow A 1. Treat Cells with Test Compound B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate in Dark (15 min) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

CellCycle_Workflow A 1. Treat Cells with Test Compound B 2. Harvest & Fix Cells in Cold Ethanol A->B C 3. Treat with RNase A B->C D 4. Stain DNA with Propidium Iodide (PI) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly promising area for anticancer drug discovery. Their chemical tractability allows for the synthesis of diverse libraries, and their ability to interact with multiple, key oncogenic targets provides a strong rationale for their development. Analogs such as the 1,4-naphthoquinone derivatives have demonstrated potent, low micromolar efficacy against prostate, breast, and colon cancer cell lines.[11]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize lead compounds for improved potency and selectivity. Elucidating the precise molecular targets for the most active compounds through techniques like thermal shift assays or chemical proteomics will be crucial. Ultimately, promising candidates must progress from in vitro characterization to in vivo animal models to assess their therapeutic efficacy and safety profiles, paving the way for potential clinical investigation.

References

  • Trends in Pharmaceutical Sciences. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Retrieved from [Link]

  • ResearchGate. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Retrieved from [Link]

  • PubMed. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • PubMed. (2018). Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Retrieved from [Link]

  • UCL Discovery. (n.d.). A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine moiety stands out as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of novel bioactive molecules. When coupled with a (2-hydroxy-phenyl)methanone group, it forms a pharmacophore with significant potential for diverse biological activities, including analgesic and anti-inflammatory effects.[1][2]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone derivatives. Moving beyond a mere catalog of compounds, we will explore the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for the rational design of more potent and selective therapeutic candidates.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core is a versatile template for engaging with various biological targets. The key structural features that underpin its pharmacological potential include:

  • The Piperidine Ring: This saturated heterocycle can adopt various conformations, allowing for optimal spatial orientation of substituents to interact with target proteins.[1]

  • The Methanone Linker: The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules.

  • The 2-Hydroxy-phenyl Group: The phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor. Its position ortho to the methanone linker can facilitate intramolecular hydrogen bonding, influencing the overall conformation and electronic properties of the molecule.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a single, unified series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize a robust understanding by examining related classes of piperidine-containing compounds. The following sections dissect the impact of structural modifications on different parts of the scaffold, drawing on data from analogous series to infer the SAR for our topic of interest.

Substitution on the Piperidine Ring

Modifications to the piperidine ring are a critical determinant of analgesic activity. Studies on related 4-phenylamidopiperidines have shown that the nature of the substituent on the piperidine nitrogen is paramount for potency.[3]

  • N-Aralkyl Substituents: The introduction of an aralkyl group, such as a phenethyl group, on the piperidine nitrogen has been shown to significantly enhance analgesic activity.[3] This is likely due to favorable hydrophobic interactions with the target receptor.

  • Polar Groups at C-4: The presence of a small, polar group at the 4-position of the piperidine ring that can act as a hydrogen bond acceptor is also desirable for maximizing analgesic activity.[3]

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring plays a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.

  • Position of the Hydroxyl Group: The ortho-hydroxyl group is a key feature. Its ability to form an intramolecular hydrogen bond with the carbonyl oxygen of the methanone linker can rigidify the conformation of the molecule, potentially leading to higher receptor affinity. While direct comparative data for positional isomers is limited in the context of this specific scaffold, the importance of hydroxyl groups in ligand-protein binding is well-established.

  • Electron-Withdrawing and Donating Groups: The addition of other substituents to the phenyl ring can fine-tune the electronic environment. For instance, in a series of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives with anti-inflammatory activity, compounds with dichloro and fluoro substitutions demonstrated more potent activity than the standard drug.[2] This suggests that electron-withdrawing groups can enhance activity.

Comparative Data on Related Piperidine Derivatives

To provide a quantitative perspective, the following table summarizes the analgesic activity of a series of 4-phenylamidopiperidines, which share the core piperidine scaffold and offer valuable SAR insights.

CompoundN-Piperidine SubstituentC-4 Piperidine SubstituentAnalgesic Activity (ED50, mg/kg)
1 H-NH-CO-Ph>100
2 -CH2CH2-Ph-NH-CO-Ph1.2
3 -CH2CH2-Ph-CO-NH-Ph0.44
4 -CH3-NH-CO-Ph59

Data adapted from Srulevitch & Lien, 1989.[3]

This data clearly illustrates the dramatic increase in potency upon introduction of a phenethyl group at the piperidine nitrogen (compare compound 1 and 2). It also highlights the superior activity of the N-phenylpropanamide at the C-4 position (compound 3).

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of this compound derivatives.

In Vivo Analgesic Activity: Tail-Flick Test

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.[1][4]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory environment for at least one week prior to the experiment.

  • Apparatus: Use a tail-flick analgesiometer with a radiant heat source.

  • Baseline Measurement: Gently hold the animal and place the distal third of its tail on the radiant heat source. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle control, and a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal).

  • Post-Treatment Measurements: Measure the tail-flick latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5]

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

In Vivo Analgesic Activity: Hot-Plate Test

This assay also evaluates central analgesic activity by measuring the reaction time of an animal to a thermal stimulus applied to its paws.[4][5]

Protocol:

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Place the animal on the hot plate and record the time until it exhibits a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compounds, vehicle, and a standard drug as described for the tail-flick test.

  • Post-Treatment Measurements: Measure the hot-plate latency at various time points after administration.[5]

  • Data Analysis: Calculate the increase in latency time or %MPE as described for the tail-flick test.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors, which are often the targets for analgesic drugs.[6]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor subtype of interest (e.g., mu, delta, or kappa).

  • Radioligand: Use a radiolabeled opioid ligand (e.g., [3H]diprenorphine) with high affinity for the receptor.[6]

  • Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).[6] Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general SAR strategy and a typical experimental workflow.

SAR_Strategy cluster_mods Structural Modifications cluster_eval Biological Evaluation Core (2-Hydroxy-phenyl)- piperidin-1-yl-methanone Core Scaffold Piperidine Piperidine Ring Substitutions (N, C-4) Core->Piperidine Modify Phenyl Phenyl Ring Substitutions Core->Phenyl Modify Linker Methanone Linker Modifications Core->Linker Modify InVitro In Vitro Assays (e.g., Receptor Binding) Piperidine->InVitro Phenyl->InVitro Linker->InVitro InVivo In Vivo Assays (e.g., Analgesia) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for SAR studies of the core scaffold.

Analgesic_Assay_Workflow Start Start Animal_Prep Animal Acclimatization & Baseline Measurement Start->Animal_Prep Grouping Group Allocation (Vehicle, Standard, Test) Animal_Prep->Grouping Admin Compound Administration Grouping->Admin Measurement Measure Response at Time Intervals (e.g., 30, 60, 90 min) Admin->Measurement Data_Analysis Data Analysis (%MPE Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo analgesic assays.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of analgesia and anti-inflammatory medicine. While direct and extensive SAR data for this specific class of compounds is emerging, a clear rationale for lead optimization can be constructed from the broader piperidine literature. Key takeaways for future drug design efforts include the critical role of N-aralkyl substitution on the piperidine ring for enhanced potency and the potential for fine-tuning activity through substitution on the phenyl ring.

The detailed experimental protocols provided herein offer a robust framework for the reliable and reproducible biological evaluation of novel derivatives. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more comprehensive and quantitative SAR. Such studies will undoubtedly pave the way for the discovery of new and improved clinical candidates.

References

  • Evaluation of analgesic effect of Gentamicin in thermally induced pain models in rats and mice. njppp. Available at: [Link].

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Sulaiman, M. R., et al. (2010). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Journal of Acupuncture and Meridian Studies, 3(3), 198-203.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link].

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed. Available at: [Link].

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central. Available at: [Link].

  • In-Vivo Models for Management of Pain. Scirp.org. Available at: [Link].

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. Available at: [Link].

  • Synthesis, Characterization, and In Vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-Based Derivatives. ResearchGate. Available at: [Link].

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4'-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • How μ-Opioid Receptor Recognizes Fentanyl. PubMed Central. Available at: [Link].

  • Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3562-3568.
  • Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. ResearchGate. Available at: [Link].

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications (RSC Publishing). Available at: [Link].

  • Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one as a novel potent analgesic. ResearchGate. Available at: [Link].

  • Vinaya, K., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Archiv der Pharmazie, 342(8), 476-483.
  • Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Semantic Scholar. Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Investigating (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Compounds: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone core structure represents a privileged scaffold in medicinal chemistry. Characterized by a piperidine ring linked via a methanone bridge to a 2-hydroxyphenyl group, this class of compounds possesses the requisite structural features for diverse biological interactions.[1][2] The piperidine moiety is a cornerstone in the design of pharmaceuticals, present in numerous drug classes, while the hydroxylated phenyl ring offers key hydrogen bonding capabilities.[3] Consequently, derivatives of this scaffold are being explored for a wide range of therapeutic applications, including anticancer, analgesic, and antimicrobial agents.[4][5][6]

The journey from a promising chemical scaffold to a clinically viable drug is a rigorous process of iterative testing and validation. This guide provides a comparative analysis of the two fundamental pillars of this process: in vitro and in vivo studies. We will dissect the rationale, methodologies, and data interpretation unique to each approach, offering a strategic framework for the comprehensive evaluation of this compound compounds.

The Strategic Imperative: Why Both In Vitro and In Vivo Analyses are Essential

A robust drug discovery program does not view in vitro and in vivo studies as interchangeable, but as sequential and complementary stages.

  • In Vitro (Latin for "in the glass"): These studies are performed in a controlled, artificial environment, such as a test tube or a petri dish. Their primary role is to conduct high-throughput screening, elucidate the mechanism of action (MOA) at a molecular or cellular level, and establish initial structure-activity relationships (SAR).[1] They are relatively rapid, cost-effective, and allow for the precise control of experimental variables.

  • In Vivo (Latin for "within the living"): These studies are conducted in whole, living organisms, typically animal models. Their purpose is to evaluate how a compound behaves in a complex, integrated physiological system. This is where we assess overall efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and systemic toxicity—factors impossible to fully replicate in vitro.

The logical progression is to use in vitro assays to identify and optimize potent compounds, which are then advanced to in vivo models for validation of their therapeutic effect and safety profile.

Part 1: In Vitro Evaluation - Dissecting Molecular and Cellular Effects

The initial investigation of a novel this compound derivative begins in vitro. The goal is to answer fundamental questions: Does the compound interact with the intended biological target? What is its potency? Does it affect cell health?

Key In Vitro Assays and Methodologies

Given the known activities of similar piperidine-based structures, several assays are particularly relevant.

1. Target Engagement & Potency:

  • Receptor Binding Assays: Many piperidine derivatives target G-protein coupled receptors (GPCRs) or ion channels.[7][8][9] A competitive radioligand binding assay can determine the compound's affinity (Ki) for a specific receptor.

  • Enzyme Inhibition Assays: If the compound is designed to be an enzyme inhibitor (e.g., targeting monoacylglycerol lipase or tyrosinase), its inhibitory concentration (IC50) can be determined using purified enzymes and a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).[4][10]

2. Cellular Activity & Cytotoxicity:

  • Antiproliferative Assays (e.g., MTT Assay): To assess potential anticancer activity, cell viability is measured after treatment with the compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Featured Protocol: MTT Assay for Antiproliferative Activity

This protocol describes a self-validating system to determine the IC50 value of a test compound against a cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Rationale: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells. The amount of formazan produced is directly proportional to cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical In Vitro Data Summary

The following table summarizes plausible data for a series of novel this compound derivatives.

Compound IDTarget Receptor Affinity (Ki, nM)Enzyme Inhibition (IC50, µM)Cancer Cell Cytotoxicity (IC50, µM)
HPM-00115.25.82.5
HPM-002250.61.20.9
HPM-0038.9> 5015.7
HPM-004> 100025.435.1

This data is for illustrative purposes only.

Visualizing a Potential Mechanism of Action

This diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound (HPM) compound acting as a receptor antagonist.

G cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Binds & Activates HPM HPM Compound (Antagonist) HPM->Receptor Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PK Protein Kinase Activation Second_Messenger->PK Response Cellular Response (e.g., Proliferation) PK->Response

Caption: Hypothetical signaling pathway showing HPM as a receptor antagonist.

Part 2: In Vivo Validation - Assessing Efficacy in a Complex System

Promising candidates from in vitro screening must prove their worth in a living system. In vivo studies are critical for understanding if a compound can reach its target at a sufficient concentration to exert a therapeutic effect without causing unacceptable toxicity.

Key In Vivo Models and Methodologies

1. Efficacy Models:

  • Analgesic Models: For compounds with potential pain-relieving properties, models like the tail-immersion test or hot-plate test are used to measure the animal's response to a painful stimulus after drug administration.[8]

  • Cancer Xenograft Models: To test anticancer compounds, human tumor cells are implanted in immunocompromised mice. The compound is administered, and its effect on tumor growth is monitored over time.[11]

2. Pharmacokinetic (PK) Studies:

  • Blood samples are taken at various time points after drug administration to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. This is crucial for designing effective dosing regimens.

3. Toxicology Studies:

  • Initial dose-ranging studies are performed to identify the maximum tolerated dose (MTD). Animals are observed for signs of distress, and tissues may be examined for pathological changes.

Featured Protocol: Tail-Immersion Test for Analgesic Activity

This protocol provides a framework for assessing the central analgesic effect of a test compound in mice.

Rationale: The time it takes for a mouse to withdraw its tail from hot water (the tail-flick latency) is a measure of its pain threshold. An effective analgesic will increase this latency period.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

  • Baseline Measurement: Gently hold the mouse and immerse the distal 2-3 cm of its tail in a thermostatically controlled water bath maintained at 55 ± 0.5°C. Record the time taken to flick the tail out of the water. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Compound Administration: Group the animals and administer the this compound compound via a specific route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group and a positive control group (e.g., Morphine).

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-immersion test and record the latency.

  • Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 This normalizes the data and allows for comparison between different animals and groups.

Hypothetical In Vivo Data Summary

This table shows potential results for compounds tested for analgesic activity.

Compound IDDose (mg/kg)Peak Analgesic Effect (%MPE at 60 min)Bioavailability (Oral, %)Acute Toxicity (LD50, mg/kg)
HPM-0011015.5%5%> 500
HPM-0021065.8%45%250
HPM-0031072.1%2%> 500
HPM-004105.2%60%> 500

This data is for illustrative purposes only.

Visualizing the Drug Discovery Workflow

This diagram illustrates the logical flow from initial in vitro screening to conclusive in vivo testing.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR MOA Mechanism of Action Studies SAR->MOA Lead_Opt Lead Optimization MOA->Lead_Opt PK Pharmacokinetics (ADME) Lead_Opt->PK Advance Promising Compounds Efficacy Efficacy Models (e.g., Analgesia) PK->Efficacy Tox Toxicology/ Safety Studies Efficacy->Tox Tox->Lead_Opt Feedback for Further Optimization Candidate Preclinical Candidate Tox->Candidate

Caption: Workflow from in vitro screening to in vivo validation.

Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate test of a compound's potential is the correlation between its in vitro activity and in vivo efficacy. A compound that is highly potent in a cell-based assay is not guaranteed to succeed in an animal model.

Consider our hypothetical data:

  • HPM-003 was the most potent compound in the receptor binding assay (in vitro Ki = 8.9 nM) and showed strong analgesic effects (in vivo %MPE = 72.1%). However, its oral bioavailability was extremely low (2%). This discrepancy suggests that while the molecule is excellent at hitting its target, it is poorly absorbed or rapidly metabolized. It would likely fail as an oral drug without significant chemical modification.

  • HPM-002 , on the other hand, was less potent in the enzyme inhibition assay (in vitro IC50 = 1.2 µM) but showed a good analgesic response (in vivo %MPE = 65.8%) coupled with decent bioavailability (45%). This compound represents a more promising lead for development because its properties are more balanced. It effectively reaches its target in the body and stays there long enough to produce an effect.

These examples underscore the critical need to evaluate both datasets in parallel. The in vitro data provides the "what" (what it does at the target), while the in vivo data provides the "if" and "how" (if it works in a whole system and how the system affects it).

Conclusion and Future Directions

The investigation of this compound compounds requires a disciplined, multi-faceted approach. In vitro studies serve as the essential first pass, enabling the rapid screening and mechanistic characterization of many derivatives. This allows researchers to focus resources on a smaller number of highly promising candidates. Subsequently, in vivo validation provides the indispensable whole-system data, assessing true therapeutic efficacy and potential liabilities.

A successful drug development program hinges on the intelligent integration of these two domains. The path forward involves using the insights from in vivo pharmacokinetic and toxicology studies to guide further in vitro lead optimization, creating a feedback loop that systematically refines compounds to enhance potency, selectivity, and drug-like properties. Only through this synergistic process can the full therapeutic potential of the this compound scaffold be realized.

References

  • Grifasi, F., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Scientific Reports, 9(1), 1253. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4837. Retrieved from [Link]

  • Le, T. P., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry, 8(13), 1535-1552. Retrieved from [Link]

  • Saczewski, J., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 17(10), e2000450. Retrieved from [Link]

  • Jicha, E. A., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 4055-4058. Retrieved from [Link]

  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 22(12), 5877-5885. Retrieved from [Link]

  • Shilpa, K., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2542. Retrieved from [Link]

  • Ahmadi, A., & Dehghani, Z. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(9), 522-525. Retrieved from [Link]

  • Unnamed author. (2024). Metal complexes of a piperidinone ligand: activities assessed. AIMS Molecular Science, 11(4), 567-589. Retrieved from [Link]

  • Bakhtiari, M., et al. (2017). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 3(4), 239-244. Retrieved from [Link]

  • Chawla, P., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 10(2), 1-11. Retrieved from [Link]

  • Trivedi, B. K., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(26), 5050-5054. Retrieved from [Link]

  • Tenti, E., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 60(2), 195. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Evaluating (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Against Known Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[1][2] This unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in cellular stress responses and neuronal signaling.[1] The development of novel ligands that can selectively modulate the σ1 receptor is therefore of significant scientific interest.

This guide introduces (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a heterocyclic organic compound featuring a piperidine scaffold. While the specific biological targets of this molecule are still under comprehensive investigation, its structural similarity to known 4-aroylpiperidines, which have demonstrated affinity for the σ1 receptor, provides a strong rationale for its evaluation as a potential σ1 receptor ligand.[3]

Herein, we present a detailed framework for benchmarking the in vitro activity of this compound against a panel of well-characterized, selective σ1 receptor agonists and antagonists. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, self-validating experimental workflow to ascertain the compound's potential as a modulator of the σ1 receptor. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present a clear structure for data comparison and interpretation.

Selection of Known Inhibitors for Comparison

The objective of this benchmarking study is to determine if this compound exhibits agonistic or antagonistic activity at the σ1 receptor and to quantify its potency and selectivity. To achieve this, a carefully selected panel of known σ1 receptor ligands is essential. The chosen compounds should be commercially available, well-characterized in the scientific literature, and exhibit high affinity and selectivity for the σ1 receptor.

Table 1: Selected Known Sigma-1 Receptor Modulators for Benchmarking

Compound NameClassKnown ActivityRationale for Inclusion
(+)-Pentazocine AgonistA prototypical σ1 receptor agonist with high affinity.[4]Serves as a positive control for agonistic activity and a reference for comparing potency.
PRE-084 AgonistA highly selective σ1 receptor agonist.[4]Provides a more selective agonist comparator to assess potential off-target effects.
Haloperidol AntagonistA well-known σ1 receptor antagonist with high affinity, though it also targets other receptors.[2]Acts as a positive control for antagonistic activity in functional assays.
NE-100 AntagonistA highly selective σ1 receptor antagonist.[4]Offers a selective antagonist comparator to confirm the specificity of any observed antagonistic effects.

Experimental Protocols

To comprehensively evaluate the interaction of this compound with the σ1 receptor, a two-tiered experimental approach is recommended: a primary binding assay to determine affinity and a secondary functional assay to characterize the nature of the interaction (agonist vs. antagonist).

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the σ1 receptor, providing a quantitative measure of its binding affinity (Ki).

Experimental Workflow:

prep Prepare membrane homogenates from cells or tissues expressing σ1 receptors (e.g., guinea pig brain). incubation Incubate membrane homogenates with a fixed concentration of [3H]-(+)-pentazocine (radioligand) and varying concentrations of the test compound or known inhibitors. prep->incubation separation Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. incubation->separation quantification Quantify the amount of bound radioactivity on the filters using liquid scintillation counting. separation->quantification analysis Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. quantification->analysis

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-(+)-pentazocine (final concentration ~1-2 nM), and a range of concentrations of this compound or the known inhibitors (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Modulation of Intracellular Calcium Mobilization

Sigma-1 receptor activation has been shown to modulate intracellular calcium (Ca²⁺) levels. This functional assay will determine whether this compound acts as an agonist (stimulates Ca²⁺ release) or an antagonist (blocks the effect of an agonist).

Experimental Workflow:

cell_prep Culture a suitable cell line endogenously expressing σ1 receptors (e.g., MDA-MB-468 cells) and load with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). agonist_test To test for agonist activity, add varying concentrations of this compound to the cells and measure changes in intracellular Ca2+ concentration using a fluorescence plate reader. cell_prep->agonist_test antagonist_test To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound, then stimulate with a known σ1 agonist (e.g., (+)-pentazocine) and measure the Ca2+ response. cell_prep->antagonist_test analysis Analyze the dose-response curves to determine EC50 for agonists or IC50 for antagonists. agonist_test->analysis antagonist_test->analysis

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone core is a privileged scaffold, forming the basis of numerous biologically active molecules.[1][2] However, its inherent structural motifs, which grant it affinity for a primary target, can also lead to unintended interactions with other proteins—a phenomenon known as cross-reactivity.[3] This guide provides an in-depth, experience-driven comparison of methodologies to assess the cross-reactivity of novel this compound derivatives, supported by illustrative experimental data and detailed protocols. Our focus is not just on the "what" but the "why"—elucidating the rationale behind each experimental choice to ensure a robust and self-validating selectivity profile.

The Imperative of Early and Comprehensive Selectivity Profiling

In drug discovery, early characterization of a compound's selectivity is paramount to mitigate the risk of off-target toxicity and to identify opportunities for drug repurposing.[4] A promiscuous compound that interacts with multiple targets can lead to unforeseen side effects, while a highly selective one offers a clearer path toward a safe and effective therapeutic.[4] For derivatives of the this compound scaffold, which have been explored for their activity at various G protein-coupled receptors (GPCRs) and other targets, a tiered approach to cross-reactivity screening is essential.[5][6] This typically begins with broad panels and funnels down to more specific, functional assessments.

Comparative Analysis of Cross-Reactivity Screening Platforms

The choice of screening platform is a critical decision, balancing throughput, cost, and the physiological relevance of the data. While biochemical assays offer a direct measure of binding affinity, they may not always translate to cellular activity.[7] Conversely, cellular assays provide a more biologically relevant context but can be more complex to execute and interpret.[8] Here, we compare three widely adopted and robust methodologies for assessing the cross-reactivity of our lead compounds.

Illustrative Cross-Reactivity Data

To provide a tangible comparison, let's consider a hypothetical series of this compound derivatives and their performance in a standard cross-reactivity panel.

Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives

CompoundPrimary Target (Kᵢ, nM)Off-Target 1: Sigma-1 Receptor (Kᵢ, nM)Off-Target 2: hERG (IC₅₀, µM)Off-Target 3: Kinase (CDK2) (% Inhibition @ 1 µM)
Parent Scaffold Opioid Receptor µ (MOR) (50)150> 3015%
Derivative A (R=CH₃) Opioid Receptor µ (MOR) (15)250> 3010%
Derivative B (R=Cl) Opioid Receptor µ (MOR) (25)801545%
Derivative C (R=OCH₃) Opioid Receptor µ (MOR) (40)500> 305%

This data is illustrative and intended to demonstrate how results from different assays are compared. Kᵢ values are typically determined from radioligand binding assays, IC₅₀ values from functional or binding assays, and percent inhibition from single-point kinase screens.

From this illustrative data, Derivative A appears to improve potency at the primary target while maintaining a good selectivity window. Derivative B, however, shows increased off-target activity at the Sigma-1 receptor and potential cardiac liability through hERG inhibition, alongside moderate kinase inhibition, warranting further investigation or deprioritization. Derivative C demonstrates excellent selectivity, albeit with slightly reduced primary target potency.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for key cross-reactivity assays.

Radioligand Competition Binding Assay for GPCR Selectivity

This is the gold standard for determining the binding affinity of a test compound to a specific receptor.[9][10] It directly measures the ability of a compound to displace a radiolabeled ligand from its binding site.[11]

Objective: To determine the inhibitory constant (Kᵢ) of this compound derivatives against a panel of off-target GPCRs (e.g., dopamine, serotonin, adrenergic, and sigma receptors).

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup (96-well format):

    • To each well, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of test compound at various concentrations (typically a 10-point serial dilution).

      • 50 µL of a known radioligand at a fixed concentration (usually at or below its Kd).

      • 100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Incubation Incubate Plate (e.g., 60 min, 30°C) Compound->Incubation Radioligand Radioligand Solution Radioligand->Incubation Membranes Receptor Membranes Membranes->Incubation Filtration Filter & Wash Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 Determine IC₅₀ Detection->IC50 Ki Calculate Kᵢ IC50->Ki G cluster_reagents Reagent Preparation (3X) cluster_steps Assay Steps Compound Test Compound Add_Cmpd 1. Add 5 µL Compound Compound->Add_Cmpd Kinase_Ab Kinase + Eu-Ab Add_Kinase 2. Add 5 µL Kinase/Ab Kinase_Ab->Add_Kinase Tracer AF647-Tracer Add_Tracer 3. Add 5 µL Tracer Tracer->Add_Tracer Assay_Plate Assay Plate (384-well) Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 4. Incubate 1 hr @ RT Add_Tracer->Incubate Read 5. Read TR-FRET Incubate->Read

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Cellular Functional Assay using a CRE-bla Reporter Gene

To understand if binding at an off-target GPCR translates to a functional cellular response, reporter gene assays are invaluable. The CellSensor™ CRE-bla assay measures the activation of the cAMP response element (CRE), a common downstream effector of Gs- and Gi-coupled GPCRs. [13][14] Objective: To determine if this compound derivatives act as agonists or antagonists at off-target GPCRs that couple through the cAMP pathway.

Methodology:

  • Cell Plating:

    • Harvest CellSensor™ CRE-bla cells (e.g., in HEK 293T) and resuspend in assay medium to the desired density.

    • Dispense the cell suspension into a 384-well plate.

    • Incubate for 16-20 hours at 37°C, 5% CO₂. [15]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • For agonist mode: Add the diluted compounds directly to the cells.

    • For antagonist mode: Add the diluted compounds, followed by a known agonist at its EC₈₀ concentration.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 5 hours) at 37°C, 5% CO₂.

  • Substrate Loading:

    • Prepare the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) mixture.

    • Add the substrate mixture to each well.

    • Incubate for 2 hours at room temperature in the dark. [15]

  • Detection:

    • Read the plate on a fluorescence plate reader, measuring emission at blue (460 nm) and green (530 nm) wavelengths.

  • Data Analysis:

    • Calculate the blue/green emission ratio.

    • Plot the ratio against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

G cluster_pathway Cellular Signaling Pathway Ligand Ligand GPCR GPCR (Gs) Ligand->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CRE CRE CREB->CRE Reporter β-lactamase Gene CRE->Reporter

Caption: Gs-coupled GPCR signaling pathway leading to CRE activation.

Conclusion and Forward Look

This guide has outlined a strategic and methodologically sound approach to evaluating the cross-reactivity of this compound derivatives. By integrating high-throughput biochemical binding assays with physiologically relevant cellular functional assays, researchers can build a comprehensive selectivity profile. This multi-faceted understanding of a compound's interactions is not merely an academic exercise; it is a critical component of translational science that de-risks clinical development and ultimately paves the way for safer, more effective medicines. The illustrative data and detailed protocols provided herein serve as a robust framework for any drug discovery program venturing into this promising chemical space.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • RSC Publishing. (n.d.). Multi-pathway cellular analysis of compound selectivity. [Link]

  • Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 165–181. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Smoleń, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(15), 11453–11475. [Link]

  • Davis, M. I., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(7), 755–770. [Link]

  • Wang, L., et al. (2009). A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway. ASSAY and Drug Development Technologies, 7(1), 61–70. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • NCBI Insights. (2015, September 4). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. [Link]

  • Szałata, M., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11476–11494. [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1549–1565. [Link]

  • ResearchGate. (n.d.). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. [Link]

  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. Journal of Medicinal Chemistry, 46(4), 643–657. [Link]

  • EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity. [Link]

  • Chen, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

  • Sediq, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6988. [Link]

  • Eglen, R. M. (2015). GPCR profiling: from hits to leads and from genotype to phenotype. Drug Discovery Today: Technologies, 18, 30–37. [Link]

  • Gorrod, J. W., & Spargo, D. J. (1982). Biological N-oxidation of piperidine in vitro. Progress in Clinical and Biological Research, 132C, 129–131. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [Link]

  • Qureshi, S. A. (2010). β-Lactamase: An Ideal Reporter System for Monitoring Gene Expression in live Eukaryotic Cells. Journal of Biomolecular Screening, 15(10), 1157–1167. [Link]

  • National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a safe and compliant waste management process.

A Note on Hazard Assessment: this compound is a specific chemical for which a dedicated Safety Data Sheet (SDS) may not be readily available from all suppliers. Therefore, this guidance is synthesized from an expert assessment of its structural components—a phenol group and a piperidine amide moiety—and is grounded in established best practices for laboratory chemical waste. The hazards are inferred from data on analogous compounds. Always consult with your institution's Environmental Health & Safety (EHS) department for final guidance and to ensure compliance with local, state, and federal regulations.

Chemical Profile and Hazard Characterization

Understanding the chemical's identity and likely hazards is the foundation of its safe handling and disposal. This compound should be treated as a hazardous waste due to its molecular structure.

Identifier Information
Chemical Name This compound
CAS Number 2890-83-7[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Physical Form Solid[1]
Inferred Hazard Analysis:
  • Phenolic Group Toxicity: The 2-hydroxy-phenyl group is a phenol derivative. Phenols are classified as hazardous waste and are known to be toxic and corrosive.[2][3] Unwanted chemical stocks of solid phenol are classified as Hazardous Waste.[2] Skin contact with similar phenolic compounds can cause irritation or more severe damage, and ingestion may be harmful.[4]

  • Piperidine Moiety Toxicity: Piperidine, the parent structure for one part of the molecule, is a flammable liquid that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage. While the toxicity of the derivative may be different, this structural alert warrants significant caution.

  • General Irritant Properties: Similar complex organic molecules are often irritating to the skin, eyes, and respiratory system.[5][6] It is prudent to assume this compound is an irritant.[4][6][7]

Based on these structural components, this compound must be managed as regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA).[8][9][10]

Safety First: PPE and Engineering Controls

Before handling the compound for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles.[5][6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately after handling the waste and wash hands thoroughly.[5][6]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[5]

  • Engineering Controls:

    • Ventilation: All handling of this compound, especially outside of a sealed container, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

Step-by-Step Waste Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its preparation for pickup by EHS personnel.

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: Determine if the waste is pure (unreacted) compound, a dilute solution, or contaminated lab materials (e.g., gloves, weigh boats, paper towels).

  • Segregate by Type:

    • Solid Waste: Collect unreacted solid this compound and grossly contaminated items (e.g., weigh paper with visible powder) in a dedicated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office. For example, do not mix with halogenated waste unless the solvent is halogenated.[2]

    • Sharps & Glassware: Contaminated sharps (needles, scalpels) and broken glassware must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by federal law to ensure safe handling, transport, and disposal.[11]

  • Choose a Compatible Container: Use a container made of a material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[12][13] The container must be in good condition, with no leaks or cracks.[13][14]

  • Label the Container:

    • Affix a "HAZARDOUS WASTE" label provided by your EHS department to the container before adding any waste.[13]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages, including solvents.

    • Keep the container closed at all times except when adding waste.[12][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][15]

  • Designate the SAA: The SAA must be in the same lab where the waste is generated and under the control of the researchers.

  • Store Safely: Keep the waste container in a secondary containment bin to catch any potential leaks. Store it away from incompatible materials, particularly strong oxidizing agents and strong acids, which could react with the phenol or piperidine components.[3]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[12]

  • Adhere to Time and Volume Limits: Once a container is full, or if 55 gallons of total hazardous waste are accumulated, it must be moved to a central storage area within three days.[12][15] Most institutional policies require waste pickup requests to be submitted well before these limits are reached.

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemicals directly.[16]

  • Request a Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.

  • EHS and Licensed Vendor Responsibility: Your EHS department will work with a licensed hazardous waste disposal vendor.[8] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

  • Probable Disposal Method: For organic compounds like this, the most common and environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[2]

Emergency Protocol: Spill Management

In the event of a spill, a quick and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL or a few grams): If you are trained and have the proper spill kit, you can clean it up.

    • Large Spill (>100 mL or many grams): Evacuate the area immediately. Close the doors and prevent re-entry. Contact your institution's EHS emergency line.

  • Small Spill Cleanup:

    • Ensure you are wearing the full PPE described in Section 2.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][5] Do not use combustible materials like paper towels to absorb large amounts of liquid.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Do not wash spills down the sewer drain.[3]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Step 1: Characterize & Segregate cluster_containment Step 2 & 3: Contain & Accumulate cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type spill Spill Occurs start->spill solid Solid Waste / Contaminated PPE waste_type->solid Solid liquid Liquid Waste (Solution) waste_type->liquid Liquid container Select Compatible Container (HDPE or Glass) solid->container liquid->container labeling Affix 'Hazardous Waste' Label & List Contents container->labeling saa Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->saa pickup Request EHS Pickup saa->pickup vendor Transfer to Licensed Hazardous Waste Vendor pickup->vendor incineration High-Temperature Incineration at TSDF vendor->incineration small_spill Small Spill Cleanup (Use Spill Kit) spill->small_spill Small large_spill Large Spill (Evacuate & Call EHS) spill->large_spill Large small_spill->container Collect Debris

Caption: Disposal workflow for this compound.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol?
  • Fluorochem. (2024, December 19). Safety Data Sheet for (3-Amino-phenyl)- piperidin-1-yl-methanone.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.
  • Ohio Environmental Protection Agency.
  • Missouri Department of Natural Resources. (2022, July 27). Is Your Pharmaceutical Waste also Hazardous Waste? (PUB2128).
  • Santa Cruz Biotechnology.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime.
  • Environmental Marketing Services. (2024, January 2).
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center.
  • Sigma-Aldrich. (2025, September 23).
  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethanone, 1-(2-hydroxyphenyl)-.
  • AK Scientific, Inc. Safety Data Sheet: Piperidin-4-yl(thiophen-2-yl)methanone.
  • Smolecule. Buy this compound | 2890-83-7.
  • ChemScene. (2025, September 12). Safety Data Sheet: 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Smolecule. Buy this compound | 2890-83-7.
  • University of Texas at Austin Environmental Health & Safety. Chemical Waste.
  • U.S. Environmental Protection Agency. Methanone, (2-hydroxyphenyl)phenyl- - Substance Details.
  • U.S. Environmental Protection Agency. Methanone, (2-hydroxyphenyl)phenyl- - Substance Details.
  • ChemicalBook. (2023, July 12). This compound | 2890-83-7.

Sources

A Guide to the Safe Handling of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone , a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol , presents as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of novel therapeutic agents underscores the need for a comprehensive understanding of its safe handling.[2] As a novel research chemical, a complete toxicological profile is not yet established. Therefore, it is imperative to handle this compound with the assumption of potential hazards, adhering to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principle of prudent practice for handling chemicals with unknown toxicity.

Understanding the Risk: A Prudent Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that laboratory workers are informed about and protected from chemical hazards.[3][4][5] In the case of novel compounds, this means treating them as potentially hazardous until sufficient data proves otherwise.[6] Structurally related compounds, such as substituted piperidines and phenols, can exhibit a range of health effects, including skin and eye irritation, and potential toxicity if ingested or inhaled. Therefore, the following recommendations are based on a comprehensive evaluation of general laboratory safety principles and data from analogous chemical structures.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. A thorough hazard assessment for each specific laboratory procedure is required to ensure the highest level of protection.[7]

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is required when a splash hazard is present.[6]Protects against splashes and airborne particles. A face shield offers a greater degree of protection for the entire face.[8]
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact. The choice of glove material should be based on the solvent used to handle the compound. Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat. A flame-resistant lab coat should be worn if working with flammable solvents.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator is necessary.[7]Prevents inhalation of potentially harmful airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, any known hazard pictograms, and the date of receipt.[6] For a compound with unknown hazards, it is prudent to label it as hazardous.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[6][9] Use secondary containment to prevent the spread of material in case of a spill.[6]

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[10]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.

  • Spill Response: In the event of a spill, immediately alert others in the vicinity.[9] For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All spill cleanup materials should be disposed of as hazardous waste.

HandlingWorkflow cluster_pre Pre-Handling cluster_op Operational Handling cluster_post Post-Handling Receipt Receipt of Compound Inspect Inspect Container Receipt->Inspect Label Label as Hazardous Inspect->Label Store Store in Secondary Containment Label->Store DesignatedArea Work in Designated Area (Fume Hood) Store->DesignatedArea Weighing Weighing DesignatedArea->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Use in Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate WasteSeg Segregate Waste Decontaminate->WasteSeg Disposal Dispose of Waste WasteSeg->Disposal

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental stewardship.[11][12][13]

  • Waste Identification: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[13]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[11]

  • Containerization: Collect hazardous waste in a designated, leak-proof, and clearly labeled container.[11] The label should include the words "Hazardous Waste" and the chemical name.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[11] Never dispose of this compound down the drain or in the regular trash.[11]

DisposalPathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Labware) WasteContainer Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Unused Compound & Contaminated Solvents LiquidWaste->WasteContainer EHS Contact EHS for Pickup WasteContainer->EHS LicensedFacility Disposal at Licensed Facility EHS->LicensedFacility

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's specific safety policies and procedures. Always consult with your supervisor and EHS department for guidance tailored to your specific research activities. By adhering to these prudent practices, you can minimize risks and ensure a safe and productive research environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. [Link]

  • The Laboratory Standard. Vanderbilt University. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.